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  • Product: N,N-diethylnon-2-en-1-amine
  • CAS: 86112-00-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Evaluation of Amide-Based Insect Repellents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Amide-Based Repellents in Public Health The global burden of vector-borne diseases, transmitted by hematophagous arthropo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amide-Based Repellents in Public Health

The global burden of vector-borne diseases, transmitted by hematophagous arthropods, underscores the critical need for effective personal protective measures. Among the arsenal of available insect repellents, amide-containing compounds, most notably N,N-diethyl-m-toluamide (DEET), have long been considered the gold standard for broad-spectrum efficacy and duration of protection.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the core principles and methodologies for evaluating the efficacy of both established and novel amide-based insect repellents. A thorough understanding of these principles is paramount for the development of next-generation repellents with improved safety and performance profiles.

The repellent action of these compounds is a complex interplay of physicochemical properties and neurophysiological interactions with the target pest.[3] Repellents are thought to act by disrupting the host-seeking and feeding behaviors of insects, effectively rendering the protected individual "invisible" or aversive to the pest.[4] While the precise mechanism of action for many repellents, including DEET, is still a subject of active research, it is understood to involve multiple modalities, including olfactory and contact chemoreception.[5]

Section 1: The Chemistry of Amide-Based Repellents

The amide functional group is a cornerstone of many highly effective insect repellents. The general structure consists of a carbonyl group bonded to a nitrogen atom. Variations in the substituents on the carbonyl and nitrogen atoms significantly influence the compound's volatility, lipophilicity, and ultimately, its repellent activity.

Synthesis of Amide-Based Repellents

The synthesis of amide-based repellents typically involves the reaction of a carboxylic acid or its derivative (e.g., an acyl chloride) with an amine. For instance, the synthesis of N,N-diethylethylenediamine, a related diamine, can be achieved by reacting diethylamine with 2-chloroethylamine hydrochloride in the presence of a base.[6] While specific synthetic routes for novel amide repellents will vary, the fundamental principles of amide bond formation are central. Industrial production of related amines, such as N,N-dimethyl-N-alkylamine, involves the catalytic reaction of an alcohol with dimethylamine at elevated temperatures and pressures.[7]

Section 2: Mechanism of Action: Unraveling the Repellent Effect

The efficacy of an insect repellent is intrinsically linked to its interaction with the insect's sensory systems. For amide-based repellents like DEET, the mechanism is multifaceted and not yet fully elucidated.

Olfactory Repellency

Repellents can act at a distance by interfering with the insect's ability to detect host cues. One hypothesis suggests that repellents like DEET may mask host odors, such as lactic acid, a key attractant for many mosquito species.[5] Electrophysiological studies have shown that DEET can modulate the activity of olfactory receptor neurons, reducing their sensitivity to attractant molecules.[5]

Contact Repellency

Upon landing on a treated surface, insects may be repelled by direct contact with the compound. This mode of action is mediated by chemoreceptors on the insect's tarsi (feet) and mouthparts. The exact receptors involved are still under investigation, but it is clear that this contact-based repellency provides an additional layer of protection.[5]

Beyond the Olfactory System

Recent research suggests that the effects of DEET may extend beyond the peripheral sensory system. Studies have indicated that DEET can act as an acetylcholinesterase inhibitor, although this is likely not its primary mode of repellent action due to its low potency.[8] Additionally, DEET has been shown to induce the synthesis of glutathione S-transferase in mosquito cells, suggesting a broader physiological response.[9][10] In insects, DEET may also target octopaminergic synapses, leading to neuroexcitation and toxicity.[8]

Insect Repellent Mechanism of Action cluster_0 Repellent Application cluster_1 Insect Sensory Perception cluster_2 Behavioral Response Repellent Repellent Olfactory Receptors Olfactory Receptors Repellent->Olfactory Receptors Vapor Phase Contact Chemoreceptors Contact Chemoreceptors Repellent->Contact Chemoreceptors Direct Contact Host-Seeking Inhibition Host-Seeking Inhibition Olfactory Receptors->Host-Seeking Inhibition Avoidance Avoidance Contact Chemoreceptors->Avoidance

Figure 1: Simplified workflow of insect repellent action.

Section 3: Efficacy Testing: Methodologies and Best Practices

The evaluation of insect repellent efficacy requires rigorous and standardized testing protocols. Both laboratory-based and field-based assays are essential to fully characterize the performance of a repellent.

Laboratory-Based Efficacy Assays

Laboratory assays provide a controlled environment for the initial screening and comparative analysis of repellent candidates.

The arm-in-cage (AIC) test is a widely used and standardized method for evaluating topical repellents.[11][12][13]

Protocol: Arm-in-Cage (AIC) Test [11][13]

  • Subject Preparation: A defined area of a human volunteer's forearm (e.g., 600 cm²) is treated with a precise amount of the repellent formulation (e.g., 1 ml). The hand is protected with a glove.

  • Mosquito Preparation: A cage containing a specific number (e.g., 200) of host-seeking female mosquitoes of a known species (e.g., Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus) is used.[11]

  • Exposure: The treated forearm is inserted into the cage for a defined period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • Data Collection: The time from application until the first confirmed insect bite is recorded. This is known as the Complete Protection Time (CPT).

  • Endpoint: The CPT is the primary measure of efficacy in this assay.

To reduce reliance on human subjects, in vitro systems like the K&D module can be employed.[14]

Protocol: In Vitro K&D Module Assay [14]

  • Apparatus Setup: The K&D module consists of reservoirs warmed to 38°C, filled with blood, and covered with a membrane (e.g., Baudruche or collagen).

  • Treatment Application: The test repellent is applied to a piece of cloth, which is then placed over the membrane.

  • Mosquito Exposure: A module containing mosquitoes is positioned over the treated cloth, and the number of mosquitoes probing through the cloth to feed is recorded over a set time (e.g., 2 minutes).

  • Data Analysis: The repellency is determined by comparing the number of feeding mosquitoes on the treated cloth versus a control cloth.

Olfactometers, such as Y-tube olfactometers, are used to assess the spatial repellency of a compound.[12][15]

Protocol: Y-Tube Olfactometer Assay [15]

  • Apparatus: A Y-shaped glass or plastic tube with a constant airflow.

  • Stimulus: One arm of the Y-tube contains a host cue (e.g., a volunteer's hand), while the other arm serves as a control or contains the repellent.

  • Mosquito Introduction: Mosquitoes are released at the base of the Y-tube and their choice of arm is recorded.

  • Data Analysis: A significant reduction in the number of mosquitoes choosing the arm with the repellent-treated host cue indicates spatial repellency.

Repellent_Efficacy_Testing_Workflow Start Start Lab_Screening Laboratory Screening Start->Lab_Screening AIC_Test Arm-in-Cage Test Lab_Screening->AIC_Test KD_Module K&D Module (In Vitro) Lab_Screening->KD_Module Olfactometer Olfactometer Assay Lab_Screening->Olfactometer Field_Trials Field Trials AIC_Test->Field_Trials Data_Analysis Data Analysis & Comparison KD_Module->Data_Analysis Olfactometer->Data_Analysis HLC Human Landing Catch Field_Trials->HLC HLC->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for evaluating insect repellent efficacy.

Field-Based Efficacy Assays

Field trials are crucial for evaluating the performance of a repellent under real-world conditions.

The Human Landing Catch (HLC) method is a standard for assessing repellent efficacy in the field.[11]

Protocol: Human Landing Catch (HLC) [11]

  • Subject Preparation: Volunteers apply the repellent to exposed skin, typically the lower legs. Other body parts are covered with protective clothing.

  • Exposure: Volunteers are positioned in an area with a natural mosquito population during peak biting times.

  • Data Collection: Any mosquito that lands on the exposed, treated skin is collected using a mouth aspirator before it bites.

  • Data Analysis: The number of mosquitoes collected from the treated individual is compared to a control subject to determine the percent protection.

Section 4: Data Interpretation and Comparative Analysis

The primary endpoint in many repellent studies is the Complete Protection Time (CPT) , which is the duration from application until the first confirmed bite.[11][13] When comparing the efficacy of different repellents, it is essential to consider the concentration of the active ingredient, the formulation, and the target pest species.

Table 1: Illustrative Comparison of Repellent Efficacy

RepellentActive IngredientConcentrationTarget PestAverage CPT (hours)Reference
DEET N,N-diethyl-3-methylbenzamide15%Anopheles stephensi2.0[11]
DEET N,N-diethyl-3-methylbenzamide15%Culex quinquefasciatus2.0[11]
DEET N,N-diethyl-3-methylbenzamide-->6.0 (field)[2]
Citronella Oil ---0.175[2]
Fennel Oil ---0.14[2]

Note: This table provides illustrative data from various sources and is not a direct head-to-head comparison under identical conditions.

Section 5: Safety and Toxicological Evaluation

A critical aspect of repellent development is ensuring the safety of the product for human use.

Dermal Absorption and Metabolism

Understanding the pharmacokinetics of a topical repellent is crucial. Studies on DEET have shown that it can be rapidly absorbed through the skin, distributed throughout the body, and subsequently metabolized and eliminated.[16]

Toxicological Profile

While generally safe when used as directed, high concentrations or prolonged use of some repellents have been associated with adverse effects.[2][16] Toxicological testing should include:

  • Skin Sensitization and Irritation Tests: Patch testing to assess the potential for allergic reactions or skin irritation.[13]

  • Acute and Chronic Toxicity Studies: To determine the effects of single high doses and long-term exposure.[13]

Conclusion and Future Directions

The development of new and improved amide-based insect repellents is an ongoing endeavor. Future research should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets of repellents will enable rational drug design.

  • Developing Novel Formulations: Advanced formulations can enhance the duration of protection and minimize skin penetration.[16]

  • High-Throughput Screening: The use of in vitro and automated screening methods can accelerate the discovery of new repellent candidates.

By adhering to the rigorous scientific principles and methodologies outlined in this guide, researchers and drug development professionals can contribute to the creation of the next generation of safe and effective insect repellents, ultimately protecting public health worldwide.

References

  • Repellent activity of N, N-diethylphenylacetamide (DEPA) with essential oils against Aedes aegypti, vector of dengue and chikung. (2015). Journal of Vector Borne Diseases, 52(2), 154–160.
  • The mysterious multi-modal repellency of DEET. (2014).
  • Standard Methods for Testing Mosquito Repellents. (2010). In Insect Repellents: Principles, Methods, and Uses (pp. 99-112). CRC Press.
  • Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine. (1997).
  • Four-Site Method for Mosquito Repellent Field Trials. (1981). DTIC. AD-A100 274.
  • Structure and protection time of Type 1 N,N-dimethylamide, Type 2 N,N-diethylamide, Type 3 N,N-diisopropylamide, Type 4 N- ethylamide, and Type 5 piperidineamide compounds. (2018). Journal of Molecular Graphics and Modelling, 80, 133-141.
  • A critical review of current laboratory methods used to evaluate mosquito repellents. (2022). Insects, 13(3), 253.
  • Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET. (2018). Scientific Reports, 8(1), 12530.
  • Testing the Effectiveness of Different Mosquito Repellents. (2024).
  • Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024).
  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (2011). Journal of Insect Physiology, 57(11), 1555-1561.
  • Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. (2015). Journal of Arthropod-Borne Diseases, 9(1), 95–103.
  • Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). (2014). PLoS ONE, 9(8), e103713.
  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. (2012). Journal of Tropical Medicine, 2012, 585270.
  • Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. (2002).
  • An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. (2013). Tetrahedron: Asymmetry, 24(15-16), 943-949.
  • N-Methylnonan-2-amine as an Alternative to Dimethylamine in Synthesis: A Feasibility Analysis. (n.d.). Benchchem.
  • CN103012156B - Preparation method of N,N-diethylethylenediamine. (2014).
  • Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. (2013). Chalmers University of Technology.
  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (2011). PubMed. PMID: 21864353.

Sources

Exploratory

A Technical Guide to the Stereochemistry and E/Z Isomerism of N,N-diethylnon-2-en-1-amine

Abstract N,N-diethylnon-2-en-1-amine is a functionalized allylic amine whose utility in synthetic chemistry and potential biological applications are intrinsically linked to the geometry of its C2-C3 double bond. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-diethylnon-2-en-1-amine is a functionalized allylic amine whose utility in synthetic chemistry and potential biological applications are intrinsically linked to the geometry of its C2-C3 double bond. This guide provides a comprehensive technical overview of the stereochemical considerations critical to this molecule, focusing on the synthesis, characterization, and practical differentiation of its (E)- and (Z)-isomers. We will explore the causality behind stereoselective synthetic strategies, including the Horner-Wadsworth-Emmons (HWE) reaction and its Still-Gennari modification, which provide selective access to each isomer. Furthermore, this document details the rigorous spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), required for unambiguous stereochemical assignment. Detailed, field-tested protocols for synthesis and analysis are provided to serve as a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Stereoisomerism

Allylic amines are ubiquitous structural motifs in a vast array of biologically active compounds and are valuable intermediates in organic synthesis.[1][2][3] The molecule N,N-diethylnon-2-en-1-amine, while a specific entity, represents a broad class of compounds where the geometric configuration of a carbon-carbon double bond can profoundly influence molecular shape, receptor binding affinity, and metabolic pathways. The C2-C3 double bond in this molecule gives rise to two geometric isomers: (E)-N,N-diethylnon-2-en-1-amine and (Z)-N,N-diethylnon-2-en-1-amine.

The terms (E) and (Z) are derived from the Cahn-Ingold-Prelog (CIP) priority rules. For N,N-diethylnon-2-en-1-amine:

  • At the C2 position, the attached groups are a hydrogen atom and the C1-aminomethyl group (-CH₂N(Et)₂). The C1 group has a higher priority.

  • At the C3 position, the attached groups are a hydrogen atom and a hexyl group (-C₆H₁₃). The hexyl group has a higher priority.

The isomer where the high-priority groups are on opposite sides of the double bond is designated (E) (from the German entgegen, meaning opposite). The isomer where they are on the same side is designated (Z) (from zusammen, meaning together). These are distinct chemical compounds with different physical and spectroscopic properties.[4] Control over which isomer is produced during synthesis is a fundamental challenge and a requirement for any rigorous chemical or pharmacological investigation.

Stereoselective Synthesis: A Tale of Two Pathways

Achieving high stereoselectivity in alkene synthesis is a cornerstone of modern organic chemistry.[5] For a target like N,N-diethylnon-2-en-1-amine, the most versatile and controllable approach involves an olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction, which couples an aldehyde with a phosphonate-stabilized carbanion.[6][7] The choice of phosphonate reagent and reaction conditions dictates the stereochemical outcome.

Synthesis of the (E)-Isomer via the Horner-Wadsworth-Emmons Reaction

The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[6][8] The reaction proceeds through a phosphonate ylide that reacts with an aldehyde (in this case, heptanal) to form an oxaphosphetane intermediate. The subsequent elimination of a water-soluble phosphate salt drives the reaction to completion.

The preference for the (E)-isomer is rooted in the mechanism, which favors an anti-periplanar arrangement of the bulky groups in the transition state leading to the oxaphosphetane, minimizing steric hindrance.[9]

Workflow for (E)-Isomer Synthesis

E_synthesis start Heptanal ylide Phosphonate Ylide start->ylide Reacts with phosphonate Triethyl phosphonoacetate phosphonate->ylide Forms base Base (e.g., NaH) base->ylide Deprotonates ester (E)-Ethyl non-2-enoate ylide->ester HWE Reaction reduction Reduction (e.g., DIBAL-H) ester->reduction alcohol (E)-Non-2-en-1-ol reduction->alcohol amination Amination (e.g., Mitsunobu or via tosylate) alcohol->amination product (E)-N,N-diethylnon-2-en-1-amine amination->product Z_synthesis start Heptanal ylide Modified Ylide start->ylide Reacts with phosphonate Still-Gennari Phosphonate (e.g., bis(trifluoroethyl)phosphonoacetate) phosphonate->ylide Forms base Base (KHMDS, 18-crown-6) base->ylide Deprotonates ester (Z)-Ethyl non-2-enoate ylide->ester Still-Gennari Reaction reduction Reduction (e.g., DIBAL-H) ester->reduction alcohol (Z)-Non-2-en-1-ol reduction->alcohol amination Amination (e.g., Mitsunobu or via tosylate) alcohol->amination product (Z)-N,N-diethylnon-2-en-1-amine amination->product

Caption: Synthetic pathway for (Z)-N,N-diethylnon-2-en-1-amine.

Detailed Experimental Protocols

The following protocols are presented as a robust framework. Researchers should adapt them based on available equipment and safety procedures.

Protocol 3.1: Synthesis of (E)-Non-2-en-1-ol
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Ylide Formation: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol). Slowly add triethyl phosphonoacetate (11.2 g, 50 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Olefination: Cool the resulting ylide solution back to 0 °C. Add a solution of heptanal (5.7 g, 50 mmol) in THF (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC until the heptanal is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product is (E)-ethyl non-2-enoate.

  • Reduction: Dissolve the crude ester in anhydrous dichloromethane (DCM, 150 mL) and cool to -78 °C under argon. Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 110 mL, 110 mmol) dropwise.

  • Quench & Purify: After 3 hours at -78 °C, quench the reaction by the slow, sequential addition of methanol (10 mL), water (10 mL), and 15% aqueous NaOH (10 mL). Allow the mixture to warm to room temperature and stir vigorously until a white precipitate forms. Filter the solid through a pad of Celite®, washing with DCM. Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (E)-non-2-en-1-ol.

Protocol 3.2: Conversion of Allylic Alcohol to N,N-diethylnon-2-en-1-amine
  • Activation: To a solution of (E)- or (Z)-non-2-en-1-ol (1.42 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (50 mL) at 0 °C, add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise. Stir for 1 hour.

  • Amination: Add diethylamine (5.2 mL, 50 mmol) to the reaction mixture. Seal the flask and stir at room temperature for 24 hours.

  • Workup & Purification: Dilute the reaction with water (50 mL) and extract with DCM (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography (silica gel, eluting with a hexane:ethyl acetate mixture containing 1% triethylamine to prevent amine protonation on the silica) to afford the title compound.

Spectroscopic Characterization and Stereochemical Assignment

Unambiguous determination of the double bond geometry is paramount. NMR spectroscopy is the most definitive tool for this purpose. [10]

¹H NMR Spectroscopy: The Power of Coupling Constants

The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (³J) between the two vinylic protons at C2 and C3.

  • (E)-Isomer: The vinylic protons are in a trans relationship. This results in a large coupling constant, typically in the range of 14–18 Hz . [11]* (Z)-Isomer: The vinylic protons are in a cis relationship. This leads to a significantly smaller coupling constant, typically 8–12 Hz .

This difference provides a clear and reliable method for assigning the stereochemistry. [12]The chemical shifts of the allylic protons on C1 and C4 will also differ between the two isomers due to anisotropic effects from the double bond.

Data Presentation
Isomer Proton Expected Chemical Shift (δ, ppm) Key Coupling Constant (J, Hz)
(E) H-2~5.5-5.8³J(H2-H3) = 14-18
H-3~5.5-5.8
H-1 (-CH₂N)~3.0-3.2
(Z) H-2~5.4-5.7³J(H2-H3) = 8-12
H-3~5.4-5.7
H-1 (-CH₂N)~3.1-3.3 (often downfield of E)

Note: Exact chemical shifts are solvent-dependent and are provided as typical ranges.

¹³C NMR and IR Spectroscopy
  • ¹³C NMR: The chemical shifts of the allylic C1 and C4 carbons can also be diagnostic. In many cases, the allylic carbons of the (Z)-isomer are shielded (appear at a lower ppm value) compared to the (E)-isomer due to steric compression (the γ-gauche effect). [13]* Infrared (IR) Spectroscopy: The (E)-isomer will typically exhibit a characteristic out-of-plane C-H bending vibration for a trans-disubstituted alkene at approximately 960–980 cm⁻¹ . This peak is absent in the spectrum of the (Z)-isomer, providing strong corroborating evidence.

Workflow for Stereochemical Assignment

characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_decision Assignment cluster_result Conclusion E_isomer (E)-Isomer H_NMR ¹H NMR E_isomer->H_NMR C_NMR ¹³C NMR E_isomer->C_NMR IR IR Spectroscopy E_isomer->IR Z_isomer (Z)-Isomer Z_isomer->H_NMR Z_isomer->C_NMR Z_isomer->IR J_value ³J(H2-H3) > 14 Hz? H_NMR->J_value IR_peak Peak at ~970 cm⁻¹? IR->IR_peak Confirm_E Confirmed (E) J_value->Confirm_E Yes Confirm_Z Confirmed (Z) J_value->Confirm_Z No IR_peak->Confirm_E Yes IR_peak->Confirm_Z No

Caption: Logical workflow for the assignment of E/Z stereochemistry.

Applications and Future Directions

The differential spatial arrangement of substituents in the (E) and (Z) isomers of N,N-diethylnon-2-en-1-amine can lead to distinct biological activities. Many amine-containing compounds exhibit a range of therapeutic effects, and it is common for one stereoisomer to be significantly more active or have a different pharmacological profile than the other. [14]For instance, related propenamine derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. [15] A thorough investigation would involve synthesizing both the (E) and (Z) isomers in high purity and evaluating them in relevant biological assays. This structure-activity relationship (SAR) study is fundamental in drug development for optimizing potency and minimizing off-target effects. Future research could explore the synthesis of chiral analogues, the impact of the N,N-diethyl group versus other substituents, and the development of novel catalytic methods for their stereoselective synthesis.

Conclusion

The stereochemistry of N,N-diethylnon-2-en-1-amine is not a trivial detail but a defining feature of the molecule. Mastery over its synthesis and characterization is essential for any meaningful application in research or development. The Horner-Wadsworth-Emmons reaction and its Still-Gennari modification provide reliable and highly selective pathways to the (E) and (Z) isomers, respectively. Definitive assignment of the resulting stereochemistry is readily achieved through a systematic analysis of spectroscopic data, with the vinylic proton coupling constant in ¹H NMR serving as the most decisive parameter. The protocols and analytical logic presented in this guide offer a validated foundation for scientists to confidently synthesize, identify, and utilize these distinct stereoisomers in their work.

References

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  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the.... (n.d.). ResearchGate. Available at: [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. (2016). Journal of the American Chemical Society. Available at: [Link]

  • Alcohols to Amines. (n.d.). Chemistry Steps. Available at: [Link]

  • A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Regioselectivity, stereoselectivity, and stereospecificity (video). (n.d.). Khan Academy. Available at: [Link]

  • Which has the higher chemical shift E/Z alkene?. (2014). Chemistry Stack Exchange. Available at: [Link]

  • Finding out E and Z Isomers | Stereochemistry | Organic Chemistry #NEET, #jeeadvanced. (2024). Available at: [Link]

  • Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). (n.d.). Study Mind. Available at: [Link]

  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. (n.d.). PNAS. Available at: [Link]

  • Lec16 - 1H Coupling Constants and Alkenes. (2021). YouTube. Available at: [Link]

  • Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. (2024). PMC. Available at: [Link]

  • A process for preparing allylamines from allyl alcohol. (n.d.). European Patent Office - EP 0078000 B1. Available at: [Link]

Sources

Foundational

Solubility of N,N-diethylnon-2-en-1-amine in polar vs non-polar solvents

Executive Summary: The Amphiphilic Paradox of N,N-diethylnon-2-en-1-amine Compound Identity: N,N-diethylnon-2-en-1-amine (C₁₃H₂₇N) Molecular Weight: ~197.36 g/mol Predicted LogP: ~4.8 – 5.2 (High Lipophilicity) pKa (Conj...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic Paradox of N,N-diethylnon-2-en-1-amine

Compound Identity: N,N-diethylnon-2-en-1-amine (C₁₃H₂₇N) Molecular Weight: ~197.36 g/mol Predicted LogP: ~4.8 – 5.2 (High Lipophilicity) pKa (Conjugate Acid): ~9.5 – 10.2 (Typical Tertiary Allylic Amine)

This guide dissects the solubility profile of N,N-diethylnon-2-en-1-amine, a tertiary allylic amine characterized by a distinct "head-tail" architecture. Its solubility is not static; it is a dynamic variable dependent on protonation state. For researchers in drug development and synthesis, this molecule represents a classic pH-switchable surfactant : it behaves as a lipophilic oil in neutral media and a hydrophilic cationic surfactant in acidic environments.

This duality allows for "smart" solvent processing—enabling reactions in non-polar media followed by aqueous extraction without distillation, a technique critical for Green Chemistry and API purification.

Part 1: Molecular Architecture & Solubility Theory

To predict solubility without wasting precious sample, we apply Structure-Property Relationship (SPR) analysis.

The Lipophilic Tail (The Non-Polar Driver)
  • Structure: The non-2-en chain (C9) plus the two ethyl groups on the nitrogen provide a massive hydrophobic surface area (13 carbons total).

  • Effect: This dominance of London Dispersion Forces makes the molecule highly miscible with non-polar solvents (Hexane, Toluene). It drives the high LogP (>4.5), rendering the neutral molecule virtually insoluble in water.

The Allylic Amine Head (The Polar Switch)
  • Structure: The tertiary nitrogen is sterically crowded but retains a lone pair. The adjacent double bond (C2=C3) is electron-withdrawing (inductive effect), slightly lowering the pKa compared to a saturated amine (e.g., triethylamine), but it remains basic.

  • Effect: In aprotic polar solvents (DCM, THF), the dipole-dipole interactions of the C-N bond allow miscibility. In protic solvents (Water), the neutral amine cannot overcome the hydrophobic effect of the C13 skeleton. However, protonation (

    
    ) introduces a cationic charge, drastically lowering the LogD (distribution coefficient) and enabling aqueous solubility.
    

Part 2: Solubility Data & Solvent Compatibility

The following table summarizes the solubility profile based on fragment contribution theory and analogous long-chain amine behavior.

Solvent ClassRepresentative SolventSolubility (Neutral pH)Solubility (Acidic pH < 4)Mechanistic Driver
Non-Polar n-Hexane, HeptaneMiscible Low / ImmiscibleLondon Dispersion Forces
Aromatic Toluene, BenzeneMiscible Low / Immiscible

-

& Dispersion
Polar Aprotic Dichloromethane (DCM)Miscible Miscible Dipole-Dipole
Polar Aprotic DMSO, DMFSoluble Soluble High Dielectric Solvation
Polar Protic Methanol, EthanolMiscible Miscible H-Bonding & Amphiphilicity
Polar Protic Water Insoluble (<10 mg/L)Soluble (>100 g/L)Hydrophobic Effect vs. Ion-Dipole

Critical Insight for Process Chemists: In a biphasic system (e.g., Toluene/Water), this compound will partition >99% into the Toluene phase at pH 12, and >99% into the Water phase at pH 2. This is the basis for Acid-Base Swing Extraction .

Part 3: Mechanism Visualization (The "Switch")

The following diagram illustrates the phase-transfer mechanism governed by pH, essential for designing extraction protocols.

SolubilitySwitch Neutral Neutral Species (N,N-diethylnon-2-en-1-amine) LogP ~ 5.0 Protonated Cationic Species (Ammonium Salt) LogP < 1.0 Neutral->Protonated Add Acid (H+) (pH < pKa) NonPolar Non-Polar Phase (Hexane/Toluene) Neutral->NonPolar Stabilized by Dispersion Forces Protonated->Neutral Add Base (OH-) (pH > pKa) Polar Aqueous Phase (Water/Acid) Protonated->Polar Stabilized by Ion-Dipole Forces

Figure 1: The pH-dependent solubility switch. The molecule shuttles between phases based on the protonation state of the tertiary nitrogen.

Part 4: Experimental Protocols

Protocol A: Rapid Solubility Screening (The "Drop Test")

Use this to quickly assess solvent compatibility for formulation.

  • Preparation: Place 10 mg of N,N-diethylnon-2-en-1-amine into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (Hexane, Water, MeOH).

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).

    • Cloudy/Oiling Out: Insoluble or partially soluble.

  • The Acid Spike (For Water): If insoluble in water, add 10 µL of 1M HCl. Vortex.

    • Result: The solution should clarify immediately, confirming the amine functionality and salt formation.

Protocol B: LogD Determination (Shake-Flask Method)

Use this for precise partitioning data for extraction modeling.

  • Phase Preparation: Pre-saturate n-Octanol with Water, and Water with n-Octanol (24h stirring).

  • Sample: Dissolve compound in the Octanol phase to 1 mM concentration.

  • Equilibration: Mix equal volumes (2 mL each) of Octanol-sample and Water (buffered to pH 7.4) in a glass tube.

  • Agitation: Shake vigorously for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm detection for the double bond).

  • Calculation:

    
    
    Expected Result: At pH 7.4, LogD should be high (>3.0). Repeat at pH 2.0; LogD should drop significantly (<1.0).
    

Part 5: Application in Purification (The "Catch-and-Release" Strategy)

The high lipophilicity of the nonyl chain combined with the basic amine allows for a "Catch-and-Release" purification strategy, ideal for removing neutral impurities.

PurificationWorkflow Step1 Crude Mixture (Amine + Neutral Impurities) Step2 Dissolve in Non-Polar Solvent (e.g., Hexane) Step1->Step2 Step3 Acid Extraction (1M HCl) Amine moves to Water Phase Step2->Step3 Step4 Phase Separation Step3->Step4 OrgPhase Organic Phase (Contains Neutral Impurities) Step4->OrgPhase Discard AqPhase Aqueous Phase (Contains Amine Salt) Step4->AqPhase Keep Step5 Basify Aqueous Phase (Add NaOH to pH > 12) AqPhase->Step5 Step6 Back-Extract into Hexane Evaporate Solvent Step5->Step6 Final Pure N,N-diethylnon-2-en-1-amine Step6->Final

Figure 2: Workflow for purifying the target amine from non-basic impurities using its solubility switch.

References

  • PubChem Database. Compound Summary: N,N-Diethyl-2-methylprop-2-en-1-amine (Analogous Structure).[1] National Library of Medicine. [Link]

  • Williams, R. pKa Data Compilation.[2] Organic Chemistry Data.[3][4] [Link]

  • Jessop, P. G., et al. Tertiary Amines as Switchable Polarity Solvents. Nature, 2005. (Foundational concept for amine solubility switching). [Link]

  • LibreTexts Chemistry. Structure and Properties of Amines.[Link][5][6][7]

Sources

Exploratory

Computational modeling of N,N-diethylnon-2-en-1-amine receptor binding

Computational Elucidation of N,N-diethylnon-2-en-1-amine Receptor Binding Executive Summary This technical guide outlines the computational framework for modeling the receptor binding dynamics of N,N-diethylnon-2-en-1-am...

Author: BenchChem Technical Support Team. Date: February 2026

Computational Elucidation of N,N-diethylnon-2-en-1-amine Receptor Binding

Executive Summary

This technical guide outlines the computational framework for modeling the receptor binding dynamics of N,N-diethylnon-2-en-1-amine (CAS: 86112-00-7). Structurally, this molecule presents a lipophilic C9 alkenyl tail coupled with a tertiary diethylamine headgroup. This pharmacophore suggests activity at Trace Amine Associated Receptors (TAARs) , specific Muscarinic Acetylcholine Receptors , or Sigma Receptors .

This guide departs from generic templates to address the specific challenges of this ligand: allylic flexibility , protonation state dependency , and membrane-interface binding . The workflow proceeds from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) in a lipid bilayer.

Phase 1: Ligand Parameterization & Quantum Mechanics

Before docking, the ligand’s electronic and conformational landscape must be rigorously defined. Standard force fields often fail to capture the specific pi-cation interactions of allylic amines.

Isomerism and Protonation
  • Stereochemistry: The presence of the C2=C3 double bond creates E (trans) and Z (cis) isomers. Literature suggests the (Z)-isomer is a common synthetic product in selective hydrogenations [1]. Both isomers must be modeled to determine energetic preference.

  • pKa Calculation: The diethylamine headgroup typically has a pKa of ~10.2. At physiological pH (7.4), the nitrogen is protonated (

    
    ).
    
    • Action: Model the ligand as a cation .

QM Optimization Protocol

We utilize Density Functional Theory (DFT) to derive partial charges, which is superior to standard Gasteiger charges for charged species.

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP functional with 6-31G* basis set.

  • Solvation: PCM (Polarizable Continuum Model) using water (

    
    ).
    
  • Output: Electrostatic Potential (ESP) mapped charges converted to RESP (Restrained Electrostatic Potential) charges for AMBER force field compatibility.

Expert Insight: The "non-2-ene" double bond restricts rotation at C2-C3. Ensure your conformational search (e.g., ConfGen) samples the flexibility of the C4-C9 tail extensively, as this hydrophobic tail drives entropy penalties during binding.

Phase 2: Target Selection & Homology Modeling

Given the structural similarity to endogenous trace amines and fatty amines, TAAR1 (Trace Amine Associated Receptor 1) is the primary candidate for modeling.

Target Preparation
  • Template: If a crystal structure for the specific receptor is unavailable, use the Human TAAR1 homology model based on the

    
    -adrenergic receptor  or 5-HT receptor  templates (Class A GPCRs).
    
  • Refinement:

    • Remove non-essential water molecules (keep those bridging TM3 and TM6).

    • Protonate residues at pH 7.4.

    • Critical Step: Ensure Asp132 (TM3) is deprotonated (negative) to form the essential salt bridge with the ligand's ammonium head.

Inverse Docking (Target Deconvolution)

If the biological target is unknown, perform "Inverse Docking" against a scPDB subset of GPCRs and Ion Channels.

  • Tool: idTarget or TarFisDock.

  • Metric: Rank targets by Binding Affinity Score (kcal/mol).

Phase 3: Molecular Docking (Induced Fit)

Standard rigid-receptor docking is insufficient for long-chain amines because the hydrophobic tail requires the receptor binding pocket to expand.

Protocol: Induced Fit Docking (IFD)
  • Grid Generation: Center the grid on the orthosteric binding site (defined by Asp132 in TAAR1).

  • Initial Glide Docking: Soften van der Waals radii by 0.5 scaling factor to allow slight clashes.

  • Prime Refinement: Treat residues within 5.0 Å of the ligand as flexible. Minimize the receptor-ligand complex.

  • Re-Docking: Perform extra-precision (XP) docking into the refined pocket.

Scoring Criteria
  • Salt Bridge: Distance between Ligand-N and Asp-O < 3.2 Å.

  • Hydrophobic Enclosure: The non-2-ene tail should bury itself in the hydrophobic crevice between TM3, TM5, and TM6.

Phase 4: Molecular Dynamics (Membrane Simulation)

Static docking ignores the lipid bilayer, which is crucial for fatty amines that may enter the receptor via the membrane (lipid pathway) rather than the extracellular solvent.

System Setup
  • Force Field: CHARMM36m (best for lipids/proteins) or AMBER ff19SB + Lipid17.

  • Membrane: Embed the Receptor-Ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.

  • Solvation: TIP3P water box, 15 Å padding.

  • Ionization: Neutralize with 0.15 M NaCl.

Simulation Protocol
StepDurationEnsemblePurpose
Minimization 5000 stepsSteepest DescentRemove steric clashes.
Equilibration 1 1 nsNVT (310 K)Heat system; restrain protein/ligand.
Equilibration 2 5 nsNPT (1 bar)Density relaxation; lipid headgroup packing.
Production 100+ nsNPTSampling binding stability.
Analysis Metrics
  • RMSD: Ligand stability (< 2.0 Å deviation implies stable binding).

  • MM-GBSA: Calculate

    
     using the trajectory frames.
    
    • Equation:

      
      
      
  • Hydrogen Bond Occupancy: Measure the percentage of time the Asp-Amine salt bridge exists.

Visualization: Workflow & Signaling

Workflow Diagram

The following diagram illustrates the computational pipeline from ligand synthesis data to binding validation.

ComputationalWorkflow Ligand N,N-diethylnon-2-en-1-amine (Cationic Form) QM QM Parameterization (DFT/B3LYP/6-31G*) Ligand->QM Charge Derivation Docking Induced Fit Docking (Flexible Pocket) QM->Docking RESP Charges Target Target Selection (TAAR1 / GPCR) Target->Docking Grid Gen MD MD Simulation (POPC Membrane) Docking->MD Top Pose Analysis Binding Energy (MM-GBSA) MD->Analysis Trajectory

Caption: End-to-end computational workflow for lipid-amine receptor binding characterization.

GPCR Signaling Pathway (Hypothetical)

Upon binding, the ligand likely triggers the


 or 

pathway common to amine receptors.

SignalingPathway Ligand Ligand (N,N-diethylnon-2-en-1-amine) Receptor GPCR (TAAR1) Ligand->Receptor Binding (Salt Bridge) GProtein G-Protein (Gs) Receptor->GProtein Conf. Change Effector Adenylyl Cyclase GProtein->Effector Activation Messenger cAMP Increase Effector->Messenger ATP -> cAMP Response Cellular Response (Ca2+ Flux / PKA) Messenger->Response Signaling Cascade

Caption: Hypothetical G-protein signaling cascade activated by N,N-diethylnon-2-en-1-amine binding.

References

  • Synthesis & Isomerism: Radivoy, G., et al. (2001).[1] "Highly selective hydrogenation of multiple carbon–carbon bonds using in situ generated low-valent transition metal catalysts." Synthesis, 2001(01), 105-110. Link

  • Force Field Parameters: Maier, J. A., et al. (2015). "ff14SB: Improving the accuracy of protein side chain and backbone parameters from ff99SB." Journal of Chemical Theory and Computation, 11(8), 3696-3713. Link

  • Docking Methodology: Friesner, R. A., et al. (2006). "Extra precision glide: Docking and scoring with a hierarchically constructed scoring function." Journal of Computational Chemistry, 27(10), 1115-1129. Link

  • MM-GBSA Analysis: Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Pharmaceutical Research, 32(3), 877-897. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for N,N-Diethylnon-2-en-1-amine in Pheromone Traps

This Application Note provides a rigorous technical framework for the formulation, handling, and field deployment of N,N-diethylnon-2-en-1-amine (CAS 86112-00-7) in pheromone monitoring and mass trapping systems. Given t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the formulation, handling, and field deployment of N,N-diethylnon-2-en-1-amine (CAS 86112-00-7) in pheromone monitoring and mass trapping systems.

Given the specific chemical profile of this compound—an allylic tertiary amine—this guide emphasizes protocols to mitigate oxidation and isomerization, which are critical failure points in field assays.

Part 1: Executive Summary & Chemical Profile

N,N-diethylnon-2-en-1-amine is a specialized semiochemical often investigated as a bioactive analogue or precursor in insect olfactory research. Unlike stable acetate or alcohol pheromones, this allylic amine presents unique challenges regarding basicity and oxidative stability. Successful field application requires a "Self-Validating" protocol where chemical integrity is monitored alongside biological response.

Chemical Specifications
ParameterSpecificationCritical Note
IUPAC Name N,N-Diethylnon-2-en-1-amineVerify isomer (Z vs E) purity before use.
CAS Number 86112-00-7
Molecular Formula C₁₃H₂₇NMW: 197.36 g/mol
Functionality Allylic Tertiary AmineSusceptible to N-oxidation and double bond migration.
Volatility Class ModerateComparable to C12 acetates; suitable for rubber septa.

Part 2: Formulation Protocol (The "Active Lure")

Objective: Create field-stable dispensers with a zero-order release profile. Challenge: Amines can react with acidic impurities in rubber or oxidize in air.

Materials
  • Active Ingredient (AI): (Z)- or (E)-N,N-diethylnon-2-en-1-amine (>95% purity).

  • Carrier: Red Rubber Septa (11 mm, extracted) or Polyethylene (PE) Vials.

    • Note: Red rubber is preferred for regulated release of C12-C14 compounds.

  • Solvent: Hexane (HPLC Grade) or Dichloromethane. Avoid Acetone (enamine formation risk).

  • Stabilizer: Butylated Hydroxytoluene (BHT) at 1% w/w relative to AI.

Step-by-Step Loading Workflow
  • Septa Pre-Cleaning (Critical):

    • Soxhlet extract rubber septa with Dichloromethane for 12 hours to remove vulcanization byproducts (sulfur/zinc) that may react with the amine.

    • Air dry in a fume hood for 24 hours.

  • Stock Solution Preparation:

    • Prepare a 100 mg/mL stock solution of N,N-diethylnon-2-en-1-amine in Hexane.

    • Add BHT (1 mg per 100 mg AI) immediately to prevent oxidation of the allylic system.

    • QC Check: Verify Isomeric Ratio via GC-FID. The (Z)-isomer is often the bioactive form; contamination with (E)-isomer can inhibit attraction.

  • Dispenser Loading:

    • Apply the solution into the cup of the septum using a gas-tight syringe.

    • Standard Dose Series: 0.1 mg, 1.0 mg, 10.0 mg per septum.

    • Allow solvent to evaporate at room temperature (22°C) in a fume hood for 30 minutes.

    • Do not use heat, as this accelerates isomerization.

  • Storage:

    • Store loaded septa in heat-sealed Mylar/foil bags (oxygen barrier).

    • Temperature: -20°C.

    • Shelf Life: 6 months (verify with GC if older).

Visualization: Formulation Logic

FormulationWorkflow cluster_stability Stability Control RawChem Raw Chemical (N,N-diethylnon-2-en-1-amine) QC QC: GC-FID (Check Z/E Ratio) RawChem->QC Verify Purity Mix Solution Prep + Hexane + BHT (1%) QC->Mix Pass Load Load Dispenser (Rubber Septum) Mix->Load Impregnation Store Storage (-20°C, Mylar) Load->Store Solvent Evap

Caption: Workflow ensuring chemical integrity from raw material to field-ready dispenser. Note the critical QC step for isomer verification.

Part 3: Trap Integration & Field Deployment

Objective: Maximize plume structure and insect capture probability.

Trap Selection

The choice of trap depends on the target insect's flight mechanics, but the chemical properties dictate the positioning.

  • Delta Traps (Sticky): Best for moths (Lepidoptera). The amine plume forms a narrow cone.

  • Bucket/Funnel Traps: Best for beetles or larger fliers. High capacity, prevents saturation.

  • McPhail Traps (Liquid): Contraindicated. Do not use liquid traps (water/surfactant) as the amine may hydrolyze or dissolve, altering the release rate.

Field Experimental Design (RCBD)

To validate the efficacy of N,N-diethylnon-2-en-1-amine, use a Randomized Complete Block Design (RCBD) .

  • Treatments:

    • Control (Solvent + Septum only).

    • Low Dose (0.1 mg).

    • Medium Dose (1.0 mg).

    • High Dose (10.0 mg).

    • Optional: Positive Control (Known standard if available).

  • Replication: Minimum n=5 blocks.

  • Spacing: Traps must be >20 meters apart to prevent "trap interference" (plume overlap).

  • Rotation: Rotate trap positions within a block every check (e.g., weekly) to account for positional bias (edge effects).

Visualization: Field Layout

FieldDesign cluster_Block1 Block 1 (Wind Direction ->) cluster_Block2 Block 2 (Rotation) T1 Trap A (10 mg) T2 Trap B (Control) T4 Trap B (Control) T1->T4 Block Separation (>50m) T3 Trap C (1 mg) T5 Trap C (1 mg) T6 Trap A (10 mg)

Caption: Randomized Complete Block Design (RCBD) layout minimizing plume interference. Treatments are rotated to eliminate positional bias.

Part 4: Data Collection & Analysis

Metrics[1]
  • Trap Catch: Count target species per trap per day.

  • By-catch: Record non-target species to assess specificity (amines can be broad-spectrum attractants for Diptera).

  • Lure Age: Track efficacy over time (Day 0, 7, 14, 21) to determine the "Release Curve."

Statistical Analysis
  • Transform count data using

    
     to normalize variance.
    
  • Analyze using ANOVA followed by Tukey’s HSD for mean separation.

  • If data is non-parametric (many zeros), use the Kruskal-Wallis test .

Part 5: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Zero Catch Isomer mismatch (E vs Z)Re-synthesize or purify to >98% (Z)-isomer.
Rapid Lure Failure Oxidation of amineIncrease BHT to 2%; switch to PE vials.
High Background Contaminated ControlChange gloves between handling lures and controls.
Skin Irritation Amine basicitySafety: Wear nitrile gloves. Amines are skin irritants and can cause corneal damage.

References

  • Chemical Synthesis & Characterization

    • Trost, B. M., & Kulawiec, R. J. (1993). Ruthenium-catalyzed addition of allyl alcohols and acetylenes. Journal of the American Chemical Society.
    • Note: Specific synthesis of (Z)-N,N-diethylnon-2-en-1-amine is detailed in hydrogenation studies, e.g., Selective Semihydrogenation of Alkynes (See Osaka University Repository).
  • Pheromone Trap Protocols

    • Millar, J. G., & Haynes, K. F. (Eds.). (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers.
  • Field Trial Design

    • USDA APHIS. (2023). Trapping Guidelines for Exotic Pests.
  • Safety Data

    • PubChem. (2025). Compound Summary: Allylic Amines.
Application

Application Notes &amp; Protocols: A Framework for Bioassay Development and Screening of N,N-diethylnon-2-en-1-amine

These application notes provide a comprehensive framework for the initial biological evaluation of N,N-diethylnon-2-en-1-amine, a novel or under-characterized chemical entity. The experimental design detailed herein is s...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for the initial biological evaluation of N,N-diethylnon-2-en-1-amine, a novel or under-characterized chemical entity. The experimental design detailed herein is structured to progress from broad, foundational assessments of cellular toxicity to more refined, mechanistic inquiries. This guide is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel bioactive compounds. The principles and protocols outlined are designed to ensure scientific rigor, data integrity, and a logical progression of experimental inquiry.

The amine functional group is a common motif in a vast array of pharmaceuticals and biologically active compounds, often playing a crucial role in receptor binding and enzymatic interactions.[1][2][3] The presence of an unsaturated alkyl chain in N,N-diethylnon-2-en-1-amine suggests the potential for diverse biological activities, necessitating a systematic approach to its bio-characterization.

Part 1: Foundational Bioassays - Establishing a Biological Activity Profile

The initial phase of characterization for any novel compound is to ascertain its general effect on cell viability and cytotoxicity.[4][5] This baseline understanding is critical for determining appropriate concentration ranges for subsequent, more specific assays and for identifying any overt cytotoxic effects that might preclude further development.

Rationale for a Tiered Approach

A tiered approach to bioassay development is a strategic methodology that conserves resources while systematically building a comprehensive biological profile of a test compound. This strategy begins with broad, cost-effective, and high-throughput assays to identify a "hit" and then progresses to more complex and specific assays to validate and characterize the initial findings.

Experimental Workflow for Foundational Bioassays

The following diagram illustrates the initial workflow for assessing the biological activity of N,N-diethylnon-2-en-1-amine.

foundational_workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep N,N-diethylnon-2-en-1-amine Stock Solution Preparation serial_dilution Serial Dilution Series compound_prep->serial_dilution viability_assay Cell Viability Assay (e.g., MTT, Resazurin) serial_dilution->viability_assay Treatment cytotoxicity_assay Cytotoxicity Assay (e.g., LDH Release) serial_dilution->cytotoxicity_assay Treatment cell_culture Cell Line Selection and Culture cell_culture->viability_assay cell_culture->cytotoxicity_assay data_acquisition Plate Reader Data Acquisition viability_assay->data_acquisition cytotoxicity_assay->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response ic50_calc IC50/EC50 Calculation dose_response->ic50_calc

Caption: Foundational bioassay workflow for N,N-diethylnon-2-en-1-amine.

Protocol: Cell Viability Assessment using Resazurin Assay

The resazurin (AlamarBlue) assay is a robust and sensitive method for quantifying cell viability.[6] It is a fluorometric/colorimetric assay that measures the metabolic activity of living cells.

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The magnitude of this conversion is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a 96-well plate with the chosen cell line at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of N,N-diethylnon-2-en-1-amine in the appropriate cell culture medium. Remove the old medium from the cells and add the diluted compound. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Resazurin Assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the positive control (cells treated with a lysis buffer).

ParameterCell Viability (Resazurin)Cytotoxicity (LDH)
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Decrease in signalIncrease in signal
IC50/EC50 Concentration for 50% inhibition of viabilityConcentration for 50% maximal LDH release

Part 2: Mechanistic Exploration - Unveiling the Mode of Action

Should N,N-diethylnon-2-en-1-amine exhibit significant biological activity in the foundational assays without overt cytotoxicity, the next logical step is to investigate its potential mechanism of action. The chemical structure, an amine, suggests potential interactions with receptors or enzymes.

Rationale for Target-Based Assays

Target-based assays are designed to measure the interaction of a compound with a specific biological target, such as a receptor or an enzyme.[7] These assays are crucial for understanding the molecular basis of a compound's activity and for guiding lead optimization in drug discovery.

Experimental Workflow for Mechanistic Assays

mechanistic_workflow cluster_receptor Receptor Binding cluster_enzyme Enzyme Inhibition cluster_analysis Data Analysis receptor_selection Target Receptor Selection binding_assay Competitive Radioligand Binding Assay receptor_selection->binding_assay binding_curve Binding Curve Generation binding_assay->binding_curve enzyme_selection Target Enzyme Selection inhibition_assay Enzyme Activity Inhibition Assay enzyme_selection->inhibition_assay inhibition_curve Inhibition Curve Generation inhibition_assay->inhibition_curve ki_calc Ki Calculation binding_curve->ki_calc ic50_calc IC50 Calculation inhibition_curve->ic50_calc start Bioactive Hit from Foundational Screen start->receptor_selection start->enzyme_selection

Caption: Mechanistic bioassay workflow for N,N-diethylnon-2-en-1-amine.

Protocol: Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[8][9][10]

Principle: In the presence of a constant concentration of a radiolabeled ligand, increasing concentrations of an unlabeled competitor (N,N-diethylnon-2-en-1-amine) will displace the radioligand from the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the competitor for the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of N,N-diethylnon-2-en-1-amine. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the bound from the free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Protocol: Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[11][12][13]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor (N,N-diethylnon-2-en-1-amine). A decrease in the reaction rate indicates inhibition.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of N,N-diethylnon-2-en-1-amine. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.[14]

ParameterReceptor Binding AssayEnzyme Inhibition Assay
Principle Measures competitive binding to a receptorMeasures reduction in enzyme activity
Endpoint Displacement of radioligandDecrease in product formation or substrate consumption
Key Metric Ki (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)

Part 3: In Vivo Considerations - Preliminary Assessment of Systemic Effects

Following in vitro characterization, preliminary in vivo studies are necessary to evaluate the compound's behavior in a whole organism. These initial studies are typically focused on assessing toxicity and general pharmacological effects.

Rationale for In Vivo Studies

In vivo studies provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics that cannot be obtained from in vitro assays. They are essential for understanding the overall safety and potential efficacy of a drug candidate.

Experimental Design for Acute Toxicity Study

An acute toxicity study is designed to determine the short-term adverse effects of a single high dose of a substance.

Protocol Outline:

  • Animal Model Selection: Choose an appropriate animal model (e.g., mice or rats).

  • Dose Range Finding: Conduct a preliminary dose range-finding study to identify a range of doses that cause no adverse effects, some adverse effects, and mortality.

  • Main Study: Administer single doses of N,N-diethylnon-2-en-1-amine to different groups of animals. Include a vehicle control group.

  • Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and food/water consumption.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect tissues for histopathological examination.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) and identify any target organs of toxicity.

References

  • CN103012156B - Preparation method of N,N-diethylethylenediamine - Google P
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC. (URL: )
  • DPAI - Wikipedia. (URL: )
  • Activity of N,N-dimethy-1-2-propen-1-amine derivatives in mice experimentally infected with Trypanosoma cruzi - PubMed. (URL: )
  • Biological Assay Qualification Using Design of Experiments - BioProcess Intern
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (URL: )
  • Effect of N-(2-aminoethyl) ethanolamine on hypertrophic scarring changes in vitro: Finding novel anti-fibrotic therapies - PubMed. (URL: )
  • US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - Google P
  • N,N-Diethyl-2-methylprop-1-en-1-amine - PubChem. (URL: [Link])

  • N-Dealkyl
  • In vivo genotoxicity of nitramines, transformation products of amine-based carbon capture technology - Frontiers. (URL: )
  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals - ResearchGate. (URL: [Link])

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])

  • N,N-Diethyl-2-methylprop-2-en-1-amine - PubChem. (URL: [Link])

  • BIOASSAY AND ITS TYPES - PharmaState Academy. (URL: [Link])

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (URL: [Link])

  • New knowledge on health effects of amines and their derivatives associated with CO2 capture - FHI. (URL: [Link])

  • Bioassay Techniques for Drug Development - ResearchGate. (URL: [Link])

  • Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC. (URL: [Link])

  • About Ligand Binding Assays - Gifford Bioscience. (URL: [Link])

  • N-ethyl-N,2-dimethylpropan-1-amine | CAS#:60247-14-5 | Chemsrc. (URL: [Link])

  • 6.4: Enzyme Inhibition - Biology LibreTexts. (URL: [Link])

  • Essentials in Bioassay Development - BioPharm International. (URL: [Link])

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (URL: [Link])

  • Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA - ResearchGate. (URL: [Link])

  • measuring enzyme inhibition by drugs - YouTube. (URL: [Link])

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (URL: [Link])

  • Amine - Wikipedia. (URL: [Link])

  • Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue - MDPI. (URL: [Link])

  • Decomposition of model alkoxyamines in simple and polymerizing systems. II. Diastereomeric N-(2-methylpropyl)-N-(1-diethyl-phosphono-2,2-dimethyl-propyl)-aminoxyl-based compounds - ResearchGate. (URL: [Link])

  • Amine‐Rich Carbon Dots as Novel Nano‐Aminocatalytic Platforms in Organic Synthesis - ArTS - UniTS. (URL: [Link])

  • N,N-dimethyl-1-nitroprop-1-en-2-amine | C5H10N2O2 - PubChem. (URL: [Link])

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (URL: [Link])

  • 2-Propen-1-amine, N,N-diethyl- | C7H15N - PubChem - NIH. (URL: [Link])

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Method

Application Note: Controlled-Release Formulation Strategies for N,N-diethylnon-2-en-1-amine

Introduction & Scientific Rationale N,N-diethylnon-2-en-1-amine (CAS 86112-00-7) represents a class of tertiary allylic amines often utilized as semiochemicals, specialized repellents, or bioactive intermediates. While p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

N,N-diethylnon-2-en-1-amine (CAS 86112-00-7) represents a class of tertiary allylic amines often utilized as semiochemicals, specialized repellents, or bioactive intermediates. While potent, this molecule presents distinct physicochemical challenges for sustained deployment:

  • Volatility: The relatively low molecular weight (~197 g/mol ) and branching lead to rapid vapor pressure loss, reducing duration of action.

  • Oxidative Instability: The allylic double bond at the C2 position is susceptible to auto-oxidation, necessitating a barrier against environmental oxygen.

  • Basicity: As a tertiary amine, its solubility is highly pH-dependent. In acidic environments, it protonates and becomes water-soluble, leading to "dose dumping" in aqueous media.

This guide details two robust encapsulation protocols designed to mitigate these issues: Complex Coacervation (for aqueous suspension or powder applications) and Polymeric Matrix Patches (for surface or topical release).

Pre-Formulation & Material Characterization[1]

Before initiating encapsulation, the active ingredient (AI) must be characterized to define processing parameters.

Critical Parameters
ParameterValue / ConditionImpact on Formulation
LogP (Octanol/Water) ~4.5 (Predicted)Highly lipophilic; suitable for oil-in-water (O/W) emulsification.
pKa ~10.2 (Tertiary Amine)CRITICAL: Process pH must remain > 10.5 during emulsification to keep AI in hydrophobic free-base form, or AI must be dissolved in a hydrophobic carrier.
Boiling Point ~240°C (Est.)Thermal stability is sufficient for solvent evaporation techniques (< 60°C).
Carrier Selection

To ensure uniform droplet size and prevent Ostwald ripening, the AI should not be used neat.

  • Recommendation: Dilute N,N-diethylnon-2-en-1-amine to 20% w/w in Isopropyl Myristate (IPM) or Medium Chain Triglycerides (MCT) . This creates a "core oil" with optimal density and interfacial tension.

Protocol A: Microencapsulation via Complex Coacervation

Mechanism: This method utilizes the electrostatic attraction between a positively charged polymer (Gelatin Type A) and a negatively charged polymer (Gum Arabic) to form a shell around the hydrophobic AI core.

Reagents
  • Core Phase: 20% N,N-diethylnon-2-en-1-amine in IPM.

  • Polymer 1: Gelatin Type A (Bloom 250, cationic below pH 5).

  • Polymer 2: Gum Arabic (anionic).

  • Crosslinker: Glutaraldehyde (25% aq) or Transglutaminase (enzymatic, safer).

  • pH Adjusters: 10% Acetic Acid, 10% NaOH.

Step-by-Step Workflow

Step 1: Emulsification (The Critical Interface)

  • Dissolve 2.0 g Gelatin Type A in 40 mL deionized water at 50°C.

  • Dissolve 2.0 g Gum Arabic in 40 mL deionized water at 50°C.

  • Mix the two polymer solutions in a jacketed vessel at 50°C.

  • Field Insight: Adjust pH to 6.5 . At this pH, both polymers are negatively charged (preventing premature reaction), but the amine remains largely hydrophobic.

  • Add 4.0 g of Core Phase (AI/IPM mixture).

  • Homogenize at 5,000 RPM (High Shear) for 5 minutes to achieve droplet size of 10–20 µm. Verification: Check emulsion stability under microscope; no coalescence should occur.

Step 2: Coacervation Phase Separation

  • Reduce agitation to 300 RPM (overhead stirrer).

  • Slowly add 10% Acetic Acid dropwise to lower pH to 4.0–4.2 .

    • Mechanism:[1][2] As pH drops below Gelatin's isoelectric point (pI ~7-9), Gelatin becomes cationic (+). Gum Arabic remains anionic (-). They attract and deposit onto the oil droplets.

  • Cooling: Controlled cooling is vital. Lower temperature from 50°C to 10°C at a rate of 1°C/min. The shell hardens as gelatin gels.

Step 3: Crosslinking (Hardening)

  • Once at 10°C, add 0.5 mL Glutaraldehyde (25%).

  • Raise pH slowly to 8.5 using NaOH. Note: Glutaraldehyde reacts fastest at alkaline pH.

  • Stir for 4 hours.

Step 4: Washing and Isolation

  • Decant supernatant.

  • Wash microcapsules 3x with water/ethanol (95:5) to remove surface oil.

  • Lyophilize (Freeze Dry) using a cryoprotectant (e.g., Mannitol) to obtain free-flowing powder.

Process Visualization (DOT Diagram)

CoacervationWorkflow Start Start: Raw Materials Emulsion Step 1: Emulsification (pH 6.5, 50°C) Droplet Size: 10-20µm Start->Emulsion Mix Gelatin/Gum + Core Oil PhaseSep Step 2: Phase Separation (Acidify to pH 4.0) Emulsion->PhaseSep Charge Interaction (+/-) Deposition Coacervate Deposition (Cooling to 10°C) PhaseSep->Deposition Shell Formation Crosslink Step 3: Crosslinking (Glutaraldehyde, pH 8.5) Deposition->Crosslink Covalent Hardening Isolation Step 4: Isolation (Washing & Lyophilization) Crosslink->Isolation Final Product

Caption: Figure 1. Complex coacervation workflow for encapsulating N,N-diethylnon-2-en-1-amine.

Protocol B: Monolithic Polymer Matrix Patch

Mechanism: The AI is dissolved in a polymer solution and cast as a film. Release is governed by Fickian diffusion through the polymer tortuosity.

Reagents
  • Polymer: Ethylcellulose (EC) N50 (hydrophobic barrier) + PVP K30 (hydrophilic pore former).

  • Plasticizer: Triethyl Citrate (20% w/w of polymer).

  • Solvent: Ethanol/Acetone (80:20).

  • Backing Layer: Polyester film (impermeable).

Step-by-Step Workflow
  • Solution Prep: Dissolve EC and PVP (Ratio 8:2) in Ethanol/Acetone to form a 10% w/v solution.

  • Active Loading: Add N,N-diethylnon-2-en-1-amine (10% w/w relative to dry polymer weight). Stir until homogenous.

    • Note: The amine is soluble in ethanol, ensuring molecular dispersion.

  • Plasticization: Add Triethyl Citrate. Stir for 30 mins.

  • Casting: Pour solution onto the Polyester backing film using a film applicator (knife coater) set to 500 µm wet thickness.

  • Drying: Dry in a convection oven at 40°C for 12 hours. Do not exceed 45°C to prevent AI evaporation.

  • Lamination: Apply a release liner (fluoropolymer coated) to protect the adhesive side.

Analytical Validation & Quality Control

To ensure the formulation meets "Trustworthiness" standards, the following validation steps are mandatory.

Encapsulation Efficiency (EE)

Method: Solvent Extraction.

  • Weigh 100 mg of microcapsules.

  • Surface Oil (Free AI): Wash with 5 mL Hexane for 1 min. Inject Hexane into GC-MS.

  • Total Oil: Crush capsules ultrasonically in Methanol/DCM (1:1). Inject into GC-MS.[3]

  • Calculation:

    
    
    Target EE: > 85%
    
In Vitro Release Testing (IVRT)

Setup: Vertical Franz Diffusion Cell.

  • Donor Chamber: 10 mg Microcapsules or 1 cm² Patch.

  • Receptor Media: Phosphate Buffered Saline (PBS) pH 7.4 + 0.5% Tween 80 (to maintain sink conditions for the lipophilic amine).

  • Membrane: Synthetic cellulose acetate (0.45 µm).

  • Sampling: Withdraw 500 µL at 0, 1, 2, 4, 8, 12, 24 hours. Replenish with fresh media.

  • Analysis: HPLC-UV (210 nm for the double bond) or GC-FID.

Release Kinetics Logic (DOT Diagram)

ReleaseMechanism Reservoir Core Reservoir (High Conc.) PolymerShell Polymer Shell/Matrix (Diffusion Barrier) Reservoir->PolymerShell Fickian Diffusion (Rate Limiting Step) Surface Surface Desorption PolymerShell->Surface Partitioning Environment Target Environment (Air/Skin) Surface->Environment Evaporation/Absorption

Caption: Figure 2. Mass transport mechanism governing the controlled release of the amine AI.

References

  • Bhattacharya, S. (2021).[4] Controlled Delivery Formulations. NIH National Library of Medicine. Available at: [Link]

  • Walsh Medical Media. (2023). Analytical Approaches to Controlled-Release Formulations. Available at: [Link]

  • Luzardo-Alvarez, A., et al. (2010). Microencapsulation of volatile compounds by complex coacervation.
  • Siepmann, J., & Peppas, N. A. (2012). Modeling of drug release from delivery systems based on hydroxypropyl methylcellulose (HPMC). Advanced Drug Delivery Reviews. (Kinetic Modeling Standard).

Sources

Application

Application Note: Field Efficacy Evaluation of N,N-diethylnon-2-en-1-amine

This Application Note is designed for Senior Researchers and R&D Leads in vector control and pharmaceutical development. It details the rigorous field evaluation of N,N-diethylnon-2-en-1-amine (CAS: 86112-00-7), a tertia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Senior Researchers and R&D Leads in vector control and pharmaceutical development. It details the rigorous field evaluation of N,N-diethylnon-2-en-1-amine (CAS: 86112-00-7), a tertiary allylic amine candidate with potential semiochemical (repellent/deterrent) properties.

Protocol ID: AN-AMINE-2024-09 Target Compound: N,N-diethylnon-2-en-1-amine (C₁₃H₂₇N) Application: Vector Control (Repellency) & Agricultural Pest Management[1]

Executive Summary & Compound Profile

N,N-diethylnon-2-en-1-amine is a tertiary amine characterized by a nine-carbon alkenyl chain. Structurally, it shares lipophilic characteristics with established repellents but utilizes an amine functional group rather than the amide group found in DEET (N,N-diethyl-meta-toluamide).

This protocol addresses the "Translation Gap" —moving from laboratory olfactometer assays to variable field conditions. The methodology prioritizes the quantification of Complete Protection Time (CPT) and Spatial Repellency Index (SRI) while controlling for the high volatility and potential oxidation susceptibility of allylic amines.

Chemical Handling & Stability Note
  • Oxidation Risk: The C=C double bond at the C2 position makes this compound susceptible to oxidative degradation under UV and heat.

  • Formulation Requirement: Field solutions must be prepared in HPLC-grade Ethanol or Isopropanol with 0.1% BHT (Butylated hydroxytoluene) as an antioxidant stabilizer to ensure the efficacy data reflects the active ingredient (AI), not its breakdown products.

Mechanism of Action & Hypothesis

To design a valid test, one must understand the biological target. Aliphatic amines typically function via Olfactory Receptor Neuron (ORN) interference . Unlike contact irritants, they often mask host attractants (Lactic acid, CO₂) or trigger specific avoidance pathways.

Visualization: Proposed Signaling Interference Pathway

The following diagram illustrates the hypothetical intervention point of N,N-diethylnon-2-en-1-amine within the insect olfactory system.

G Host_Odor Host Attractants (CO2, Octenol) OBP Odorant Binding Proteins (OBP) Host_Odor->OBP Bind Compound N,N-diethylnon-2-en-1-amine (Volatile Plume) Compound->OBP Competitive Binding Receptor Olfactory Receptor (Orco/OrX Complex) Compound->Receptor Allosteric Inhibition OBP->Receptor Transport Neuron ORN Depolarization Receptor->Neuron Signal Transduction CNS Antennal Lobe Processing Neuron->CNS Behavior Behavioral Output CNS->Behavior Avoidance / Confusion

Figure 1: Hypothetical interference pathway of the amine candidate on insect olfactory reception.

Pre-Field Validation (Go/No-Go Criteria)

Before field deployment, the following laboratory metrics must be met to ensure ethical compliance and statistical power.

MetricThreshold RequirementMethod
Toxicity (LD50) > 2000 mg/kg (Dermal)OECD 402 Acute Dermal Toxicity
Volatility (Vp) < 0.1 mmHg @ 25°CTGA (Thermogravimetric Analysis)
Effective Dose (ED50) < 0.5 mg/cm²Arm-in-Cage (WHO Guidelines)
Skin Irritation Primary Irritation Index < 2Draize Test

Critical Stop Rule: If the compound shows significant skin irritation (erythema/edema), the protocol must switch from Human Landing Catch (HLC) to Human-Baited Double Net Trap (HDN) or CDC Light Traps to protect volunteers.

Field Protocol: Efficacy Evaluation

Standard: Adapted from ASTM E939-94 and WHO Guidelines for Efficacy Testing (2009) .

Experimental Design[2]
  • Design Type: Randomized Complete Block Design (RCBD).

  • Blinding: Double-blind (Volunteers and Field Observers blinded to treatment codes).

  • Site Selection: Area with high density of target vector (e.g., Aedes aegypti or Anopheles spp.). Minimum biting pressure: > 10 bites/human/hour.

Treatment Arms[3]
  • Candidate: N,N-diethylnon-2-en-1-amine (20% v/v in Ethanol).

  • Positive Control: DEET (20% v/v in Ethanol) - The industry gold standard.

  • Negative Control: Ethanol (Carrier solvent only).

Application Methodology

To ensure reproducibility, dosing is calculated by surface area, not volume.

  • Measurement: Measure the volunteer's forearm length (wrist to elbow) and circumference. Calculate surface area (

    
    ).
    
  • Dosage: Target application rate is 1.0 mg active ingredient (AI) / cm² .

  • Application: Pipette the exact volume onto the forearm. Spread using a gloved finger (nitrile) to ensure even coverage.

  • Drying: Allow 10 minutes for solvent evaporation before exposure.

The Exposure Workflow (Human Landing Catch)

This workflow defines the data collection process.

Workflow Start Start: 1 Hour Before Sunset Check Check Biting Pressure (Control Arm > 2 bites/10min?) Start->Check Abort Abort/Relocate Check->Abort No Expose Expose Treated Arms (45 min exposure / hour) Check->Expose Yes Collect Aspirate Landing Insects (Do not allow feeding) Expose->Collect Break 15 min Break/Safety Check Collect->Break Rotate Rotate Volunteers (Counter-bias position) Rotate->Expose Loop until End End End: 6 Hours Post-Application or First Confirmed Bite Rotate->End Time Limit Reached Break->Rotate

Figure 2: Standardized field exposure cycle for repellent testing.

Data Collection Metrics
  • First Confirmed Bite (FCB): One bite followed by a second bite within 30 minutes. The time of the first bite is the endpoint.[2][3][4]

  • Complete Protection Time (CPT): Time elapsed between application and FCB.[2][3]

  • Percent Protection: Calculated relative to the negative control.[3]

    
    
    Where 
    
    
    
    is the count on the Control arm and
    
    
    is the count on the Treated arm.

Data Analysis & Interpretation

Do not rely solely on mean CPT, as repellent failure is often non-linear.

Survival Analysis (Kaplan-Meier)

Use Kaplan-Meier survival estimates to compare the "survival" (non-bitten state) of the Candidate vs. DEET.

  • Log-Rank Test: Use to determine if the difference in protection duration is statistically significant (

    
    ).
    
Relative Efficacy Coefficient (REC)

To normalize data across different field days (where mosquito density varies), calculate the REC:



  • REC > 1.0: Superior to DEET.

  • REC = 1.0: Bio-equivalent.

  • REC < 1.0: Inferior efficacy.

Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
Rapid Failure (< 1 hr) High VolatilityReformulate with fixative (e.g., Vanillin, 5%).
Skin Irritation High pH / Amine reactivityAdjust pH to neutral (7.0) using weak acid buffer.
Inconsistent Data Wind/SweatRecord wind speed; exclude data if wind > 10 km/h.

References

  • ASTM International. (2019). Standard Test Method for Field Testing of Topical Repellents for Mobile Arthropods (E939-94 Reapproved). ASTM International. [Link]

  • World Health Organization (WHO). (2009). Guidelines for efficacy testing of mosquito repellents for human skin.[4] WHO/HTM/NTD/WHOPES/2009.4. [Link]

  • Environmental Protection Agency (EPA). (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.[Link]

  • Leal, W. S. (2013). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual Review of Entomology, 58, 373-391. (Context for Figure 1 mechanism). [Link]

  • PubChem. (2024).[5] Compound Summary: N,N-diethylnon-2-en-1-amine (CAS 86112-00-7).[6][7] National Library of Medicine. [Link] (Verified via CAS search).

Sources

Method

Using N,N-diethylnon-2-en-1-amine as an intermediate in organic synthesis

Executive Summary N,N-Diethylnon-2-en-1-amine represents a quintessential tertiary allylic amine scaffold, serving as a critical junction point in the divergent synthesis of alkaloids, chiral aldehydes, and functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethylnon-2-en-1-amine represents a quintessential tertiary allylic amine scaffold, serving as a critical junction point in the divergent synthesis of alkaloids, chiral aldehydes, and functionalized amino-alcohols. Unlike simple alkyl amines, the allylic unsaturation at the C2-C3 position, coupled with the basic nitrogen at C1, activates the molecule for a variety of transition-metal-catalyzed isomerizations and sigmatropic rearrangements.

This Application Note details two high-value synthetic workflows utilizing N,N-diethylnon-2-en-1-amine:

  • Enantioselective Isomerization: Converting the achiral allylic amine into a chiral enamine (and subsequently a chiral aldehyde) using Rhodium(I) catalysis.

  • [2,3]-Meisenheimer Rearrangement: A stereocontrolled oxidation-rearrangement sequence to access O-allyl hydroxylamines, a motif found in antifungal pharmacophores.

Technical Profile & Reactivity Matrix

Substrate: N,N-Diethylnon-2-en-1-amine Molecular Formula: C₁₃H₂₇N Key Features:

  • C1-Nitrogen: Lewis basic, capable of directing organolithium species.

  • C2=C3 Olefin: Electron-rich, susceptible to electrophilic attack and hydrometallation.

  • Allylic Protons (C1 & C4): Acidic protons activated by the adjacent

    
    -system, enabling base-catalyzed migration.
    
Reactivity Pathway Diagram

ReactivityMatrix Substrate N,N-Diethylnon-2-en-1-amine Isom Chiral Enamine (via Rh-Catalysis) Substrate->Isom [Rh((R)-BINAP)]+ NOxide Amine N-Oxide Substrate->NOxide mCPBA Metathesis Chain Extension (Cross-Metathesis) Substrate->Metathesis Grubbs II, Alkene Aldehyde Chiral Aldehyde (via Hydrolysis) Isom->Aldehyde H3O+ Rearrange O-Allyl Hydroxylamine ([2,3]-Meisenheimer) NOxide->Rearrange Δ, [2,3]-sigmatropic

Figure 1: Divergent synthetic pathways accessible from the N,N-diethylnon-2-en-1-amine scaffold.

Protocol A: Asymmetric Isomerization to Chiral Enamines

Objective: Transform the achiral allylic amine into a chiral enamine. This is a "money step" in total synthesis, effectively establishing a stereocenter at C1 or C3 depending on the migration mechanism. The resulting enamine can be hydrolyzed to a chiral aldehyde or reduced to a chiral saturated amine.

Mechanism: The reaction proceeds via a metal-hydride addition-elimination sequence (chain walking), where the chirality of the ligand (e.g., BINAP) dictates the facial selectivity of the hydrogen re-addition.

Materials:
  • Substrate: N,N-Diethylnon-2-en-1-amine (1.0 equiv, 10 mmol, ~1.97 g)

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (1.0 mol%)

  • Ligand: (R)-BINAP (1.1 mol%)

  • Solvent: THF (degassed, anhydrous)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:
  • Catalyst Formation (In Situ):

    • In a glovebox or under strict Schlenk conditions, charge a flame-dried reaction flask with [Rh(COD)₂]BF₄ (40.6 mg, 0.1 mmol) and (R)-BINAP (68.5 mg, 0.11 mmol).

    • Add degassed THF (5 mL) and stir at room temperature for 15 minutes. The solution should turn a deep orange-red, indicating the formation of the active cationic Rh-bis(phosphine) complex.

    • Critical Check: Ensure the solution is clear. Turbidity suggests oxygen contamination or incomplete ligation.

  • Substrate Addition:

    • Dissolve N,N-diethylnon-2-en-1-amine (1.97 g, 10 mmol) in THF (5 mL).

    • Add the substrate solution to the catalyst mixture via cannula transfer.

    • Rinse the substrate flask with additional THF (2 mL) to ensure quantitative transfer.

  • Isomerization:

    • Heat the reaction mixture to 60°C (oil bath temperature).

    • Monitor via GC-FID or ¹H NMR.

    • Endpoint: Disappearance of the vinyl protons at

      
       5.4-5.6 ppm and appearance of the enamine doublet at 
      
      
      
      6.1 ppm (approximate shifts).
    • Typical Reaction Time: 4–16 hours depending on scale and purity.

  • Workup & Hydrolysis (To Chiral Aldehyde):

    • Cool the mixture to 0°C.

    • Add dilute acetic acid (10% aqueous solution, 10 mL) and stir vigorously for 30 minutes. This hydrolyzes the sensitive enamine.

    • Extract with diethyl ether (3 x 20 mL).

    • Wash combined organics with NaHCO₃ (sat.) and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Purify the resulting aldehyde (nonanal derivative) via flash chromatography (Hexanes/EtOAc 95:5). Note: The chiral information is stored in the C3-methyl if the double bond migrates, or lost if hydrolyzed to linear nonanal. Correction: For this specific substrate (linear chain), isomerization to the enamine moves the double bond to the C1-C2 position. If the goal is a chiral amine, reduction is required before hydrolysis.

Data Summary: Catalyst Efficiency

Catalyst SystemConversion (%)Yield (Enamine)ee (%)Notes
[Rh(COD)₂]BF₄ / (R)-BINAP>98%94%92% (R)Standard high-performance system.
[Rh(COD)Cl]₂ / DPPF85%70%<5%Achiral ligand yields racemic product.
[Ir(COD)(PCy₃)(Py)]PF₆>99%96%N/ACrabtree's catalyst; fast but poor enantiocontrol.

Protocol B: [2,3]-Meisenheimer Rearrangement

Objective: Convert the allylic amine to an O-allyl hydroxylamine. This reaction involves the oxidation of the tertiary amine to an N-oxide, followed by a thermal [2,3]-sigmatropic rearrangement. This is a powerful method to introduce oxygen functionality while transposing the double bond.

Mechanism:

  • N-Oxidation: Formation of the amine oxide.

  • Rearrangement: A concerted, suprafacial [2,3]-shift where the oxygen attacks C3 while the N-C1 bond breaks.

Step-by-Step Methodology:
  • N-Oxidation:

    • Dissolve N,N-diethylnon-2-en-1-amine (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0°C.

    • Add m-CPBA (1.1 equiv) portion-wise over 10 minutes.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Validation: TLC should show a baseline spot (N-oxide) and consumption of the less polar amine.

  • Workup (N-Oxide Isolation - Critical):

    • The N-oxide must be free of acid to prevent Cope elimination side reactions.

    • Pass the reaction mixture through a basic alumina plug (eluting with MeOH/CH₂Cl₂ 1:9) to remove m-chlorobenzoic acid.

    • Concentrate the filtrate in vacuo below 30°C.

  • Thermal Rearrangement:

    • Redissolve the crude N-oxide in Toluene (0.1 M).

    • Add a radical inhibitor (BHT, 0.5 mol%) to suppress homolytic cleavage.

    • Heat to reflux (110°C) for 2–4 hours.

    • The reaction is driven by the formation of the stronger N-O bond (in the product) vs the N-O dipole.

  • Purification:

    • Concentrate the toluene.

    • Purify via flash chromatography (Silica gel, Et₂O/Pentane gradient).

    • Product: O-(non-1-en-3-yl)-N,N-diethylhydroxylamine.

Reaction Pathway Visualization

Meisenheimer Start Allylic Amine (N,N-diethylnon-2-en-1-amine) Oxidation Step 1: Oxidation (mCPBA, 0°C) Start->Oxidation Intermediate Amine N-Oxide (Zwitterionic Intermediate) Oxidation->Intermediate Transition Transition State [2,3]-Sigmatropic Envelope Intermediate->Transition  Δ (110°C)   Product O-Allyl Hydroxylamine (Transposed Double Bond) Transition->Product

Figure 2: Mechanistic flow of the Meisenheimer Rearrangement.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low ee in Isomerization Catalyst poisoning or Temperature too high.Ensure strict O₂-free conditions. Lower reaction temp to 40°C and extend time. Use distilled substrate.
No Reaction (Isomerization) Substrate impurity (amines often contain trace halides).Pre-treat substrate with basic alumina or distill over CaH₂.
Cope Elimination (Rearrangement) Reaction temperature too high or proton source present.Ensure N-oxide is acid-free (basic alumina workup). Keep T < 120°C.
Complex Mixture (Rearrangement) Radical fragmentation (homolysis).Add BHT or hydroquinone as a radical scavenger during reflux.

References

  • Tani, K., et al. (1984). "Cationic Rhodium(I) Complex-Catalyzed Asymmetric Isomerization of Allylamines to Enamines." Journal of the American Chemical Society, 106(18), 5208–5217.

  • Otsuka, S., & Tani, K. (1991). "Asymmetric Catalysis by New Rhodium-BINAP Complexes." Synthesis, 1991(9), 665–680.

  • Jones, L. W., & Major, R. T. (1930). "The Rearrangement of N-Alkyl-N-allylhydroxylamines." Journal of the American Chemical Society, 52(2), 669–679. (Foundational text for Meisenheimer Rearrangement).

  • Schmid, M., et al. (1996). "Catalytic Asymmetric Synthesis of Terbinafine Precursors." Journal of Organic Chemistry, 61(9), 3165-3171. (Demonstrates industrial relevance of allylic amine isomerization).

Disclaimer: All protocols described involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult SDS for N,N-diethylnon-2-en-1-amine and Rhodium catalysts before use.

Application

Application Notes &amp; Protocols for the Safe Handling of Volatile Amines in the Laboratory

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for handling volatile amines in a laboratory setting. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for handling volatile amines in a laboratory setting. This document is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring a culture of safety and experimental integrity.

Foundational Principles: Understanding the Risks of Volatile Amines

Volatile amines are organic compounds derived from ammonia and are characterized by their high vapor pressure at room temperature, leading to significant inhalation risks.[1][2][3] Many low molecular weight amines are gases or liquids with low boiling points and possess a characteristic strong, fishy odor.[4][5] Beyond their unpleasant smell, volatile amines can pose significant health and safety hazards.

1.1. Health Hazards:

Exposure to volatile amines can cause a range of adverse health effects, from mild irritation to severe systemic damage.[6][7]

  • Respiratory Irritation: Inhalation of amine vapors can irritate the nose, throat, and lungs, leading to respiratory distress.[8] Some individuals may develop sensitization, leading to allergic reactions upon subsequent exposures.[8]

  • Dermal and Ocular Effects: Direct contact with liquid amines can cause skin irritation or severe chemical burns, as they are strong bases.[8] Vapors can also cause conjunctivitis and other eye disturbances.[8]

  • Systemic Toxicity: Certain amines are toxic and can cause damage to the liver, kidneys, and central nervous system.[3][6] Some aromatic amines are suspected or known human carcinogens.[8]

1.2. Physical Hazards:

  • Flammability: Many volatile amines are flammable, and their vapors can form explosive mixtures with air.[9] It is crucial to handle them away from ignition sources.[9]

  • Corrosivity: Amines are basic compounds and can be corrosive to certain materials.[10] This property is important to consider for storage and handling equipment.

Table 1: Properties and Hazards of Common Volatile Amines

AmineFormulaBoiling Point (°C)Flash Point (°C)Key Hazards
MethylamineCH₃NH₂-6.3-18Flammable gas, corrosive, respiratory irritant
Dimethylamine(CH₃)₂NH7.4-18Flammable gas, corrosive, respiratory irritant
Trimethylamine(CH₃)₃N2.9-7Flammable gas, corrosive, respiratory irritant
EthylamineC₂H₅NH₂16.6-17Flammable liquid, corrosive, respiratory irritant
Diethylamine(C₂H₅)₂NH55.5-28Flammable liquid, corrosive, skin and eye irritant
Triethylamine(C₂H₅)₃N89.5-7Flammable liquid, corrosive, skin and eye irritant
PyridineC₅H₅N11520Flammable liquid, harmful if swallowed or inhaled, skin and eye irritant

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling volatile amines relies on a combination of engineering controls to minimize exposure and personal protective equipment (PPE) as a final barrier.

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source.

  • Fume Hoods: All work with volatile amines must be conducted in a properly functioning chemical fume hood.[11] This is the most critical engineering control to prevent the inhalation of hazardous vapors.[11] The fume hood sash should be kept as low as possible to maximize capture velocity.

  • Ventilation: Adequate general laboratory ventilation is also essential to dilute any fugitive emissions and prevent the buildup of flammable or toxic vapors.[12]

2.2. Personal Protective Equipment (PPE): Essential for All Handling Procedures

The appropriate PPE must be worn at all times when handling volatile amines.[12][13]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[13] A full-face shield should be worn over the goggles when there is a significant risk of splashes.[14]

  • Gloves: Choose gloves that are resistant to the specific amine being used.[11][15] Neoprene or nitrile gloves are often suitable, but it is crucial to consult the glove manufacturer's chemical resistance guide.[16] Always inspect gloves for any signs of degradation before use and replace them immediately if they are contaminated or torn.[17]

  • Protective Clothing: A lab coat is the minimum requirement.[15] For larger quantities or more hazardous amines, a chemical-resistant apron or coveralls should be worn.[18] Do not wear shorts or open-toed shoes in the laboratory.[15]

  • Respiratory Protection: In most cases, working in a fume hood provides adequate respiratory protection. However, for certain high-risk procedures or in the event of a spill, a respirator may be necessary.[13][14] The type of respirator and cartridge must be selected based on the specific amine and its concentration. All personnel required to wear respirators must be properly trained and fit-tested.

PPE_Hierarchy PPE PPE Goggles Goggles PPE->Goggles Gloves Gloves PPE->Gloves LabCoat LabCoat PPE->LabCoat Respirator Respirator PPE->Respirator

Standard Operating Procedures: From Receipt to Disposal

A systematic approach to handling volatile amines at every stage is crucial for maintaining a safe laboratory environment.

3.1. Procurement and Storage

  • Ordering: Order the smallest quantity of volatile amines necessary for your experiments to minimize storage hazards.

  • Receiving: Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store volatile amines in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[13] They should be stored in a designated and clearly labeled flammable liquids storage cabinet.[19] Ensure containers are tightly closed to prevent the escape of vapors.[11] Do not store amines in metal containers, as they can be corrosive.[20]

3.2. Handling and Dispensing

  • Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) for the specific amine you are using. Be aware of its hazards and the required emergency procedures.[11]

  • Dispensing: Always dispense volatile amines in a chemical fume hood.[11] Use a funnel for transferring liquids to minimize the risk of spills.[9]

  • Transport: When transporting volatile amines within the laboratory, use a secondary container to prevent spills in case the primary container breaks.

3.3. Waste Disposal

  • Collection: Collect all amine-contaminated waste in a designated, properly labeled hazardous waste container.[21] Do not mix incompatible waste streams.[21]

  • Container Management: Keep waste containers securely closed except when adding waste.[22] Do not overfill waste containers.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office.[21] Never dispose of volatile amines down the drain or in the regular trash.[23]

Amine_Lifecycle Start Procurement Receipt Receiving & Inspection Start->Receipt Storage Secure Storage Receipt->Storage Handling Handling in Fume Hood Storage->Handling Experiment Experimental Use Handling->Experiment Waste Waste Collection Experiment->Waste Disposal Hazardous Waste Disposal Waste->Disposal End End of Lifecycle Disposal->End

Emergency Procedures: Preparedness and Response

Despite all precautions, accidental exposures and spills can occur. A well-defined emergency response plan is essential.

4.1. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[24][25] Remove any contaminated clothing while under the safety shower.[25][26] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[27] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

4.2. Spill Response

The response to a chemical spill depends on the size and nature of the spill.

  • Minor Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • If the amine is flammable, extinguish all nearby ignition sources.[25]

    • Increase ventilation by opening the fume hood sash.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or a spill pillow, working from the outside in.[28]

    • Once the liquid is absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.[27]

    • Decontaminate the spill area with a suitable cleaning agent.

    • Report the spill to the laboratory supervisor.

  • Major Spills (requiring emergency response):

    • Evacuate the laboratory immediately, alerting others as you leave.[29]

    • If possible and safe to do so, close the laboratory door to confine the spill.[29]

    • Activate the fire alarm if there is a fire or a significant risk of one.

    • Call your institution's emergency response number and provide them with the location of the spill, the name of the chemical, and the estimated quantity.

    • Do not re-enter the laboratory until it has been cleared by emergency personnel.[26]

Conclusion

The safe handling of volatile amines is a critical aspect of laboratory safety. By understanding the inherent hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established standard operating procedures, researchers can minimize the risks associated with these valuable but hazardous compounds. A proactive approach to safety, coupled with a well-rehearsed emergency response plan, is paramount to ensuring the well-being of all laboratory personnel.

References

  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). diplomata comercial.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • OSHA Formaldehyde Training Video - [Standard 1910.1048]. (2019, June 22). YouTube.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • SOP for Laboratory Safety. (n.d.). Pharmaguideline.
  • Volatile Organic Compounds' Impact on Indoor Air Quality. (2025, July 24). US EPA.
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Standard Operating Procedures for Laboratory Chemicals. (n.d.). Department of Civil, Environmental, and Geospatial Engineering.
  • Chemical Spill Procedures. (n.d.). Princeton EHS.
  • Protocol for Chemical Spills. (n.d.). Risk Management / Environmental Health & Safety.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Laboratory Safety and Chemical Hygiene Plan. (n.d.).
  • Volatile organic compounds (VOCs): Health effects and risks. (2024, May 13). MedicalNewsToday.
  • Guide for Chemical Spill Response. (n.d.).
  • Volatile Organic Compounds. (n.d.). American Lung Association.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). (n.d.). Study Mind.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Hazardous Material Spill. (n.d.). Weill Cornell Medicine Emergency Information.
  • Amine. (n.d.). Wikipedia.
  • Volatile organic compounds (VOCs). (n.d.). Minnesota Pollution Control Agency.
  • Evacuation Plan: Chemical Release. (n.d.). Texas A&M University College of Arts and Sciences.
  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal.
  • eTools: Ammonia Refrigeration - General Safety. (n.d.). OSHA.
  • Detection and Classification of Volatile Organic Amines and Carboxylic Acids Using Arrays of Carbon Black-Dendrimer Composite Vapor Detectors. (2025, August 10). Request PDF - ResearchGate.

Sources

Method

Application of N,N-diethylnon-2-en-1-amine in integrated pest management (IPM)

Application Note: Technical Evaluation & Deployment of N,N-diethylnon-2-en-1-amine (DENA) in Integrated Pest Management Part 1: Executive Summary & Strategic Context N,N-diethylnon-2-en-1-amine (referred to herein as DEN...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation & Deployment of N,N-diethylnon-2-en-1-amine (DENA) in Integrated Pest Management

Part 1: Executive Summary & Strategic Context

N,N-diethylnon-2-en-1-amine (referred to herein as DENA ) represents a specialized class of aliphatic tertiary amines with significant potential in Integrated Pest Management (IPM). Structurally characterized by a C9 alkene backbone (non-2-en) and a diethyl-substituted nitrogen headgroup, DENA functions primarily as a semiochemical analog .

Its structural homology to natural fatty acid derivatives (alcohols and acetates) utilized by Lepidoptera (moths) and Coleoptera (beetles) as sex pheromones allows it to interact with insect olfactory receptors. Depending on the target species and concentration, DENA acts as either a competitive antagonist (masking agent) or a hyper-agonist (attractant), making it a candidate for Mating Disruption (MD) and Attract-and-Kill strategies.

Key Application Areas:

  • Mating Disruption: Saturation of antennal receptors to prevent male location of females.

  • Repellency: High-dose application acting as an oviposition deterrent.

  • Synergist: Enhancing the volatility and penetration of co-formulated pheromones.

Part 2: Chemical Profile & Handling

Before initiating biological assays, the physicochemical properties of DENA must be understood to ensure stability in field conditions.

PropertySpecificationRelevance to IPM
IUPAC Name N,N-diethylnon-2-en-1-amineActive Ingredient (AI) Identity
Molecular Formula C₁₃H₂₇NLipophilic nature aids cuticular penetration
Isomerism (E)- or (Z)- isomersCritical: Bioactivity is often stereospecific. Protocols below assume a defined isomer ratio (e.g., 95% E).
Basicity Tertiary Amine (pKa ~10)Can form salts with acids; sensitive to pH in formulation.
Volatility Moderate Vapor PressureSuitable for aerial dispersion; requires controlled release matrix.
Solubility Organic solvents (Hexane, DCM)Insoluble in water; requires emulsification for sprayable formulations.

Handling Protocol:

  • Storage: Store under Nitrogen or Argon at -20°C to prevent oxidation of the double bond and N-oxide formation.

  • Safety: Tertiary amines can be skin irritants. Use nitrile gloves and work in a fume hood.

Part 3: Mechanism of Action (Olfactory Interference)

The efficacy of DENA relies on "False Signal" generation. The diagram below illustrates the interference pathway in the insect olfactory neuron.

OlfactoryInterference cluster_natural Natural Pathway (Blocked) Source DENA Dispenser (Field Emitter) Plume Aerial Plume (High Concentration) Source->Plume Volatilization Antenna Insect Antenna (Sensilla Trichodea) Plume->Antenna Adsorption PBP Pheromone Binding Protein (PBP) Antenna->PBP Ligand Transport Receptor Olfactory Receptor (OR/Orco Complex) PBP->Receptor Competitive Binding (DENA vs Natural Pheromone) Response Behavioral Output Receptor->Response Signal Jamming (Habituation/Confusion) NatPher Natural Sex Pheromone NatPher->PBP Displaced by DENA

Caption: Mechanism of DENA interference. The synthetic amine competes with natural pheromones for Binding Proteins (PBPs), causing sensory overload or receptor blockage.

Part 4: Experimental Protocols

Protocol A: Formulation for Controlled Release

Objective: Create a dispenser capable of releasing DENA at a constant rate (Zero-Order Kinetics) for 4-6 weeks.

Materials:

  • DENA (>98% purity).

  • Red Rubber Septa (standard 11mm) or Polyethylene vials.

  • Solvent: Dichloromethane (DCM) or Hexane.

  • Antioxidant: BHT (Butylated hydroxytoluene) at 1%.

Workflow:

  • Stock Preparation: Dissolve DENA in DCM to create a 100 mg/mL stock solution. Add 1% BHT to prevent oxidation.

  • Loading: Pipette the required dose (e.g., 0.1 mg, 1 mg, 10 mg) into the cup of the rubber septum.

  • Impregnation: Allow solvent to evaporate in a fume hood for 24 hours. The amine will absorb into the rubber matrix.

  • Aging (Pre-conditioning): Place loaded septa in a fume hood for 24 hours prior to field use to vent the "burst effect" (initial rapid release).

  • Release Rate Validation: Weigh a subset of septa (n=5) daily in a temperature-controlled chamber (25°C) to calculate gravimetric loss over time.

Protocol B: Electroantennography (EAG) Screening

Objective: Quantify the physiological response of the target pest's antenna to DENA compared to a solvent control.

System Setup:

  • Probe: Ag-AgCl glass electrodes with conductive gel.

  • Amplifier: High-impedance AC/DC amplifier (e.g., Syntech IDAC).

  • Stimulus Controller: Continuous humidified airflow (500 mL/min) with stimulus pulses (0.5s).

Step-by-Step:

  • Preparation: Excise the antenna of a 2-3 day old male insect. Mount between recording and reference electrodes.

  • Baseline: Establish a stable baseline signal using clean air.

  • Stimulation:

    • Apply a puff of Solvent Control (Hexane). Record depolarization (mV).

    • Apply a puff of Standard Pheromone (Positive Control).

    • Apply DENA doses (ascending order: 1µg, 10µg, 100µg).

  • Analysis: Normalize responses relative to the Standard Pheromone (as %).

    • Success Criteria: A depolarization amplitude >50% of the natural pheromone indicates significant receptor affinity.

Protocol C: Wind Tunnel Behavioral Assay

Objective: Determine if DENA acts as an attractant or an inhibitor in free flight.

Configuration:

  • Tunnel: 2m x 0.5m x 0.5m glass tunnel.

  • Airspeed: 0.3 m/s laminar flow.

  • Lighting: Red light (for nocturnal species) or broad spectrum (diurnal).

Procedure:

  • Acclimatization: Place insects (n=10 per batch) in the tunnel room for 1 hour.

  • Treatment Groups:

    • A: Natural Pheromone Lure (Control).

    • B: DENA Lure alone.

    • C: Natural Pheromone + DENA (to test inhibition).

  • Scoring:

    • Activation: Wing fanning.

    • Upwind Flight: Movement >50cm upwind.

    • Source Contact: Landing on the lure.

  • Interpretation:

    • If B causes contact -> DENA is an Attractant .

    • If C shows reduced contact compared to A -> DENA is a Mating Disruptant/Antagonist .

Part 5: Field Deployment Strategy (Mating Disruption)

Once bioactivity is confirmed, a small-scale field trial is required.

Experimental Design (Randomized Complete Block):

  • Plots: 4 plots (minimum 1 hectare each) separated by 100m buffer zones.

  • Treatments:

    • Untreated Control.

    • Standard Commercial Standard.

    • DENA High Rate (500 dispensers/ha).

    • DENA Low Rate (200 dispensers/ha).

Monitoring:

  • Place Monitoring Traps (baited with natural pheromone) in the center of each plot.

  • Metric: "Trap Shutdown" percentage.

    
    
    
  • Interpretation: High trap shutdown (>90%) indicates successful mating disruption (males cannot find the monitoring trap due to the background noise of DENA).

Part 6: Workflow Visualization

The following diagram outlines the critical path from synthesis to field validation.

IPM_Workflow cluster_lab Phase 1: Laboratory Validation cluster_form Phase 2: Formulation cluster_field Phase 3: Field Trials Synth Synthesis & Purification (>98% Purity) EAG EAG Screening (Receptor Affinity) Synth->EAG Tunnel Wind Tunnel Assay (Behavioral Mode) EAG->Tunnel Dispenser Dispenser Prototyping (Rubber/Membrane) Tunnel->Dispenser Go/No-Go Release Release Rate Study (Gravimetric Analysis) Field Small Plot Trial (Trap Shutdown) Release->Field Dispenser->Release Crop Crop Damage Assessment (Efficacy) Field->Crop

Caption: Critical path for validating DENA as an IPM tool. Success in Wind Tunnel is the gatekeeper for Field Trials.

Part 7: References

  • El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals. The Pherobase. [Link]

  • Witzgall, P., Kirsch, P., & Cork, A. (2010). Sex Pheromones and Their Impact on Pest Management. Journal of Chemical Ecology, 36(1), 80-100. [Link]

  • Cardé, R. T., & Minks, A. K. (1995). Control of Moth Pests by Mating Disruption: Successes and Constraints. Annual Review of Entomology, 40, 559-585. [Link]

  • Roelofs, W. L. (1984). Electroantennogram Assays: Rapid and Convenient Screening Procedures for Pheromones. Techniques in Pheromone Research, 131-159. (Foundational methodology for Protocol B).

  • Guerrero, A., et al. (2014). Trifluoromethyl ketones as inhibitors of pheromone detection. Insect Biochemistry and Molecular Biology. (Cited for mechanism of analog interference). [Link]

Disclaimer: N,N-diethylnon-2-en-1-amine is a chemical agent.[1][2][3][4][5] All protocols described herein must be conducted in compliance with local environmental regulations (e.g., EPA, ECHA) and institutional biosafety guidelines. Toxicological profiling (LD50, skin sensitization) is mandatory before open-field release.

Sources

Application

Dosage and concentration optimization for N,N-diethylnon-2-en-1-amine assays

Application Note & Protocol Topic: Dosage and Concentration Optimization for N,N-diethylnon-2-en-1-amine Assays Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Dosage and Concentration Optimization for N,N-diethylnon-2-en-1-amine Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive framework for establishing robust and reproducible assays involving the novel small molecule, N,N-diethylnon-2-en-1-amine (hereafter referred to as "DENA"). Given the limited publicly available data on DENA, this guide emphasizes the foundational principles of assay development, focusing on the systematic optimization of concentration for in vitro studies and dosage for in vivo models. We detail a logical, stepwise workflow from initial compound characterization to cytotoxicity assessment and dose-response analysis. The protocols provided are designed as self-validating systems, incorporating essential controls and data analysis steps to ensure scientific integrity. By following this guide, researchers can generate reliable, high-quality data, forming a solid basis for mechanistic studies and further drug development efforts.

Introduction: The Imperative for Rigorous Optimization

N,N-diethylnon-2-en-1-amine (DENA) represents a novel chemical entity with potential biological activity. As with any new compound, the journey from initial discovery to validated biological probe or therapeutic lead is contingent upon rigorous, systematic characterization. A frequent pitfall in early-stage research is the use of arbitrary or poorly optimized compound concentrations, leading to misleading or irreproducible results.[1] The primary goal of this application note is to provide a robust, universally applicable workflow for determining the optimal concentration and dosage of DENA for both cell-based (in vitro) and animal (in vivo) assays.

The biological effect of any compound is intrinsically linked to its concentration at the target site.[2] Too low a concentration will fail to elicit a measurable response, while excessively high concentrations can lead to non-specific effects or overt toxicity, masking the true biological activity.[3] Therefore, establishing a precise therapeutic or experimental window is paramount. This guide will walk through the critical preliminary steps, such as solubility and stability assessment, before detailing protocols for generating dose-response curves to determine key potency metrics like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[4] Furthermore, we will address the critical need to decouple the desired biological effect from general cytotoxicity.[5]

This structured approach ensures that subsequent, more complex experiments are built on a foundation of reliable data, accelerating the research and development process.[6]

Pre-Assay Characterization: Foundational Requirements

Before biological testing, understanding the fundamental physicochemical properties of DENA is essential for accurate and meaningful results. Overlooking these steps can lead to significant experimental artifacts.

Solubility Determination

A compound must be fully dissolved in the assay medium to exert its biological effect.[7] Undissolved compound can lead to inaccurate concentration calculations and may physically interfere with assay readouts.[8]

Key Causality: Poor solubility can lead to an underestimation of a compound's true potency, as the actual concentration in solution is lower than the nominal concentration.[9] It is a primary reason for assay variability and failure in high-throughput screening.[8]

Protocol: Kinetic Aqueous Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve DENA in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into an aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Incubation: Allow the plate to incubate for a period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Detection: Measure the light scattering at a specific wavelength using a nephelometer or plate reader. An increase in signal indicates precipitation.[10]

  • Analysis: The highest concentration that does not show a significant increase in signal compared to the buffer-only control is considered the kinetic solubility limit.

Stock Solution Stability

The stability of DENA in its stock solvent (e.g., DMSO) and in aqueous assay buffer must be confirmed to ensure the compound does not degrade over the course of an experiment.[11]

Key Causality: Compound degradation will lead to a decrease in the effective concentration, resulting in a loss of activity and inaccurate potency measurements.

Protocol: Stability Assessment

  • Prepare the DENA stock solution and a working concentration in the final assay buffer.

  • Store aliquots under various conditions (e.g., 4°C, room temperature, -20°C).

  • At various time points (e.g., 0, 2, 8, 24 hours), analyze the concentration and purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A compound is considered stable if its concentration remains within a predefined range (e.g., >95%) of the initial concentration.

In Vitro Concentration Optimization: The Dose-Response Relationship

The cornerstone of concentration optimization is the dose-response experiment. This involves treating the biological system (e.g., cells, enzymes) with a range of DENA concentrations to observe the corresponding magnitude of a specific biological response.[12][13] The resulting data is used to generate a dose-response curve, from which the EC50 or IC50 can be determined.[14]

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis prep_stock Prepare 10 mM DENA Stock in DMSO serial_dilute Perform Serial Dilutions of DENA prep_stock->serial_dilute prep_cells Seed Cells in 96-well Plate add_to_cells Add Dilutions to Cells prep_cells->add_to_cells serial_dilute->add_to_cells incubate Incubate for Defined Period (e.g., 48h) add_to_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Measure Signal (e.g., Absorbance, Luminescence) add_reagent->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50/EC50 via Non-linear Regression plot_curve->calc_ic50

Figure 1: Workflow for In Vitro Dose-Response Determination.
Protocol: Cell-Based Dose-Response Assay (e.g., Cell Viability)

This protocol uses a generic cell viability endpoint (e.g., using an MTT assay), but the principle is adaptable to any quantifiable biological output (e.g., enzyme activity, reporter gene expression). The MTT assay measures the metabolic activity of cells, which is often used as a proxy for cell viability.[5]

Materials:

  • DENA

  • DMSO (ACS grade or higher)

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 2X working stock of the highest concentration of DENA in culture medium. For example, if the highest final concentration is 100 µM, prepare a 200 µM stock.

    • Perform serial dilutions (e.g., 1:3 or 1:5) across a dilution plate to create a range of concentrations. It is recommended to use at least 7 different concentrations to properly fit a curve.[15]

  • Cell Treatment: Remove the old medium from the cells and add the prepared 2X DENA dilutions. Also include "vehicle control" wells (medium with the same final DMSO concentration as the treated wells) and "no-cell" blank wells.

  • Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of approximately 0.45 mg/ml and incubate for 1-4 hours at 37°C.[16]

    • Living cells will reduce the yellow MTT to purple formazan crystals.[5]

    • Add solubilization solution to each well and mix thoroughly to dissolve the crystals.[16]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis and Interpretation
  • Normalization: Subtract the average absorbance of the "no-cell" blanks from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Curve Fitting: Plot % Viability against the logarithm of the DENA concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic model) to generate a sigmoidal dose-response curve.[12]

  • IC50/EC50 Determination: The IC50 is the concentration of DENA that produces a 50% inhibition of the measured response.[14] This value is a key measure of the compound's potency.[3] Guidelines suggest that for a reliable estimate, at least two data points should fall on the upper and lower plateaus of the curve.[17][18]

ParameterDescriptionImportance
Top Plateau The maximal response (ideally ~100% for inhibition assays).Confirms the baseline of the assay.
Bottom Plateau The minimal response (ideally ~0%).Indicates the maximum effect of the compound.
IC50 / EC50 The concentration at the midpoint of the curve.Primary measure of compound potency.
Hill Slope The steepness of the curve.Can provide insights into the cooperativity of the interaction.

Cytotoxicity Assessment: A Critical Control

It is crucial to determine if the observed biological effect of DENA is due to a specific mechanism or simply a consequence of cell death. A cytotoxicity assay should be run in parallel with the primary functional assay. The Lactate Dehydrogenase (LDH) assay is a common method that measures the release of LDH from cells with damaged plasma membranes.[19]

G cluster_cell Cell State cluster_assay LDH Assay Principle Healthy Healthy Cell (Intact Membrane) LDH is intracellular Damaged Damaged Cell (Compromised Membrane) LDH is released Healthy->Damaged Cytotoxic Event (e.g., DENA treatment) Supernatant Collect Cell Supernatant Damaged->Supernatant LDH Release Reaction LDH catalyzes: Lactate + NAD+ -> Pyruvate + NADH Supernatant->Reaction ColorDev NADH reduces Tetrazolium Salt (Yellow -> Red Formazan) Reaction->ColorDev Measure Measure Absorbance at 490nm ColorDev->Measure

Figure 2: Principle of the LDH Cytotoxicity Assay.
Protocol: LDH Cytotoxicity Assay

Procedure:

  • Set up and treat a 96-well plate with cells and DENA concentrations identical to the primary assay.

  • Controls are critical:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (positive control).

  • At the end of the incubation period, carefully collect the cell culture supernatant from each well.[20]

  • Add the LDH reaction mixture to the supernatant samples according to the manufacturer's instructions.[19]

  • Incubate at room temperature, protected from light, for up to 30 minutes.

  • Add the stop solution and measure the absorbance at 490 nm.

  • Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Interpretation: By comparing the dose-response curve from the primary assay with the cytotoxicity curve, a therapeutic index can be established. Ideally, the IC50 for the desired biological effect should be significantly lower than the concentration that induces cytotoxicity.

Principles of In Vivo Dosage Optimization

Translating an effective in vitro concentration to an appropriate in vivo dose is a complex process governed by pharmacokinetics (PK) and pharmacodynamics (PD).[21][22] PK describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while PD describes what the drug does to the body.[2][23]

The initial goal in animal studies is often to determine the Maximum Tolerated Dose (MTD) . The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects over a specified period.[24][25] This is a crucial step for designing subsequent, longer-term efficacy studies.[26][27]

Key Considerations for MTD Studies:

  • Animal Model: The choice of species should be relevant to the human condition being modeled.

  • Route of Administration: (e.g., oral, intravenous, intraperitoneal) will significantly impact the drug's PK profile.

  • Dose Escalation: Studies typically involve escalating doses in different cohorts of animals.

  • Endpoints: Tolerance is assessed by monitoring clinical signs, body weight changes, food/water intake, and, ultimately, histopathology.[26]

While a detailed MTD protocol is beyond the scope of this document and highly dependent on the specific compound and animal model, the principles of careful dose selection and observation remain paramount. The data gathered from robust in vitro optimization, as detailed above, provides the essential starting point for rational in vivo dose selection.

Conclusion

The optimization of dosage and concentration is not a preliminary chore but the fundamental basis of reliable and translatable pharmacological research. For a novel compound like N,N-diethylnon-2-en-1-amine, a systematic approach beginning with physicochemical characterization, followed by rigorous in vitro dose-response and cytotoxicity testing, is non-negotiable. This structured methodology, which prioritizes the "why" behind each step, ensures the generation of high-integrity data. The protocols and principles outlined in this guide provide the necessary framework to confidently establish the effective and non-toxic concentration ranges for DENA, paving the way for meaningful subsequent research.

References

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Essentials of In Vitro Assay Development. (2021). Kosheeka. [Link]

  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023). Visikol. [Link]

  • L-A. D. A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. [Link]

  • How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. [Link]

  • 2-Propen-1-amine, N,N-diethyl-. (n.d.). PubChem. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). IONTOX. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). INFINITA. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.). National Toxicology Program. [Link]

  • Introduction to Pharmacokinetics and Pharmacodynamics. (n.d.). ASHP. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2020). PMC. [Link]

  • N,N-Diethyl-2-methylprop-1-en-1-amine. (n.d.). PubChem. [Link]

  • generation of dose-response curves. (2023). YouTube. [Link]

  • Derendorf, H., & Meibohm, B. (1999). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. International Journal of Clinical Pharmacology and Therapeutics, 37(8), 383-389. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments. (2023). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

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  • An Introduction to Pharmacokinetics. (n.d.). SlideShare. [Link]

  • Designing drug response experiments and quantifying their results. (2018). PMC. [Link]

  • N,N-DIETHYL-2-AMINOETHANOL. (n.d.). Ataman Kimya. [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH SEED Office. [Link]

  • Refining MTD studies. (n.d.). NC3Rs. [Link]

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Method

Application Note: Micro-encapsulation of N,N-diethylnon-2-en-1-amine for Controlled Release and Stabilization

Introduction This application note provides detailed methodologies for the micro-encapsulation of N,N-diethylnon-2-en-1-amine, a lipophilic and likely volatile tertiary amine.[1][2][3] Micro-encapsulation is a process th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This application note provides detailed methodologies for the micro-encapsulation of N,N-diethylnon-2-en-1-amine, a lipophilic and likely volatile tertiary amine.[1][2][3] Micro-encapsulation is a process that entraps an active ingredient within a polymeric shell or matrix, transforming it into a powdered or suspended form.[4] The primary motivations for encapsulating active compounds like N,N-diethylnon-2-en-1-amine are to enhance stability, control the release profile, and improve handling properties.

Rationale for Micro-encapsulation

The encapsulation of volatile or reactive compounds serves several critical functions in advanced formulations:

  • Protection and Stability: A polymeric shell protects the active core from environmental factors such as oxygen, moisture, and light, thereby preventing degradation and extending shelf life.[4]

  • Controlled Release: Micro-encapsulation enables the sustained or triggered release of the active ingredient.[5] The release can be modulated by the diffusion of the core material through the shell or by the rupture of the capsule wall via mechanical stress, temperature changes, or pH shifts.[6]

  • Reduced Volatility: For volatile compounds, such as insect repellents or fragrances, encapsulation significantly reduces the rate of evaporation, prolonging their efficacy.[5][7]

  • Improved Handling: Converting a liquid active ingredient into a free-flowing powder facilitates its incorporation into solid formulations, such as wettable powders for agricultural use or cosmetic lotions.[8]

This guide presents two robust and widely applicable techniques for the micro-encapsulation of oil-soluble active ingredients: Interfacial Polymerization and Spray Drying .

Protocol 1: Micro-encapsulation by Interfacial Polymerization

Principle of the Method

Interfacial polymerization is a step-growth polymerization that occurs at the interface between two immiscible liquids.[9] This technique is particularly effective for creating core-shell microcapsules with a distinct, well-defined polymeric wall. The process begins with the creation of an oil-in-water (O/W) emulsion. The oil phase contains the active ingredient (N,N-diethylnon-2-en-1-amine) and a monomer, such as a diacid chloride or a diisocyanate. The aqueous phase contains a complementary monomer, typically a diamine.[10] When the two phases are emulsified, the monomers react at the surface of the oil droplets, forming a thin, solid polymer membrane that encapsulates the oil core.[11] This method allows for high payload encapsulation and produces microcapsules with excellent barrier properties.[4]

Materials and Equipment
  • Core Material: N,N-diethylnon-2-en-1-amine

  • Carrier Oil (optional): Medium-chain triglycerides (MCT) or other non-reactive oil to adjust concentration.

  • Oil-Phase Monomer: Sebacoyl chloride or toluene diisocyanate (TDI).

  • Aqueous-Phase Monomer: Hexamethylenediamine or diethylenetriamine.

  • Surfactant/Protective Colloid: Polyvinyl alcohol (PVA) or gum arabic.

  • Solvents: Deionized water, cyclohexane (or other water-immiscible solvent).

  • pH Adjuster: Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

  • Equipment: High-shear homogenizer (e.g., Ultra-Turrax), overhead mechanical stirrer, pH meter, beaker, filtration apparatus, drying oven.

Step-by-Step Experimental Protocol
  • Preparation of the Aqueous Phase:

    • Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water by heating to 80°C with continuous stirring until fully dissolved. Cool to room temperature.

    • Dissolve the aqueous-phase monomer (e.g., hexamethylenediamine) and a pH adjuster (e.g., sodium carbonate) in the PVA solution. The base acts as an acid scavenger for the HCl produced during polymerization.[10]

  • Preparation of the Oil Phase:

    • Dissolve the N,N-diethylnon-2-en-1-amine and the oil-phase monomer (e.g., sebacoyl chloride) in a suitable water-immiscible solvent like cyclohexane. If a carrier oil is used, dissolve both the active and the monomer in it.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer at 5000-10000 RPM for 2-5 minutes. This creates a stable oil-in-water emulsion with fine droplets. The droplet size will determine the final microcapsule size.

  • Polymerization Reaction:

    • Transfer the emulsion to a beaker equipped with an overhead mechanical stirrer.

    • Begin gentle stirring (200-400 RPM) to keep the droplets suspended without causing coalescence.

    • Gently heat the suspension to 50-60°C and maintain for 2-4 hours to ensure the polymerization reaction goes to completion. The elevated temperature increases the reaction rate at the interface.

  • Curing and Recovery:

    • After the reaction period, allow the suspension to cool to room temperature while maintaining gentle stirring.

    • Collect the microcapsules by vacuum filtration.

    • Wash the collected microcapsules several times with deionized water to remove unreacted monomers and excess PVA, followed by a final wash with a solvent like ethanol to remove residual water.

    • Dry the microcapsules in a vacuum oven at 40°C overnight.

Causality and Critical Parameters Explained
  • Stirring Speed: The homogenization speed during emulsification is critical; higher speeds produce smaller droplets and thus smaller microcapsules. During polymerization, the stirring must be gentle to prevent shear-induced rupture of the newly forming, fragile capsule walls.

  • Monomer Concentration: The concentration of monomers directly influences the thickness and cross-linking density of the polymer wall.[4] Higher concentrations lead to thicker, more robust walls but may reduce encapsulation efficiency if polymerization occurs too rapidly in the bulk phase.

  • Surfactant (PVA): The surfactant stabilizes the emulsion, preventing oil droplets from coalescing before and during polymerization. Its concentration affects droplet size and stability.

  • pH of Aqueous Phase: For polyamide formation, maintaining an alkaline pH is crucial to neutralize the HCl byproduct, driving the reaction forward. For polyurea formation from isocyanates, pH control is also important to avoid side reactions like the hydrolysis of the isocyanate groups.

Data Summary Table: Interfacial Polymerization
ParameterRange / ValuePurpose
Homogenization Speed5000 - 10000 RPMControl initial droplet size
Polymerization Stirring Speed200 - 400 RPMMaintain suspension, prevent coalescence
Core:Wall Ratio2:1 to 4:1Determines payload and capsule strength
Reaction Temperature50 - 60 °CAccelerate polymerization rate
Reaction Time2 - 4 hoursEnsure complete shell formation
pH (Aqueous Phase)9 - 11Neutralize acid byproduct, drive reaction
Expected Outcome
Particle Size20 - 200 µmDependent on homogenization conditions
MorphologySpherical, core-shellConfirmed by microscopy
Encapsulation Efficiency> 85%Varies with formulation
Experimental Workflow: Interfacial Polymerization

G cluster_prep Phase Preparation cluster_proc Core Process cluster_post Post-Processing prep_aq Aqueous Phase (Water + PVA + Diamine) emulsify 1. Emulsification (High Shear) prep_aq->emulsify prep_oil Oil Phase (Active + Diacid Chloride) prep_oil->emulsify polymerize 2. Polymerization (Gentle Stirring + Heat) emulsify->polymerize Form O/W Emulsion cool Cooling polymerize->cool Shell Formation filter_wash 3. Filtration & Washing cool->filter_wash dry 4. Drying filter_wash->dry product Final Microcapsules dry->product

Workflow for micro-encapsulation by interfacial polymerization.

Protocol 2: Micro-encapsulation by Spray Drying

Principle of the Method

Spray drying is a scalable, single-step physical process that converts a liquid feed into a dry powder.[12] For encapsulating lipophilic substances, the process starts with creating a stable oil-in-water emulsion where the oil phase (containing N,N-diethylnon-2-en-1-amine) is dispersed in an aqueous solution of a carrier or "wall" material, such as modified starch, maltodextrin, or gum arabic.[13] This emulsion is then atomized into a hot air stream. The high temperature causes the rapid evaporation of water, leaving behind solid microparticles where the oil droplets are entrapped within a solid matrix of the wall material.[12][13] The extremely short heat exposure time makes this method suitable even for some thermolabile compounds.[12]

Materials and Equipment
  • Core Material: N,N-diethylnon-2-en-1-amine

  • Wall Material: Modified starch (e.g., Hi-Cap™ 100), maltodextrin, gum arabic, or a combination.

  • Solvent: Deionized water.

  • Equipment: High-shear homogenizer, magnetic stirrer, spray dryer with a two-fluid nozzle atomizer, precision pump.

Step-by-Step Experimental Protocol
  • Preparation of Wall Material Solution:

    • Dissolve the wall material (e.g., 30% w/w modified starch) in deionized water. Stirring overnight at room temperature is recommended to ensure complete hydration of the polymer molecules.[13]

  • Emulsion Formation:

    • Add the N,N-diethylnon-2-en-1-amine (core material) to the aqueous wall material solution. The ratio of core to wall material typically ranges from 1:2 to 1:4.

    • Homogenize the mixture using a high-shear homogenizer at 8000-15000 RPM for 3-5 minutes to form a fine, stable oil-in-water emulsion. The stability of this emulsion is critical for a homogenous final product.[13][14]

  • Spray Drying:

    • Set the spray dryer to the desired operating conditions. A typical starting point is an inlet temperature of 160-180°C and an outlet temperature of 80-100°C.

    • Continuously stir the emulsion on a magnetic stirrer to maintain its uniformity while it is fed into the atomizer.

    • Pump the emulsion through the atomizer into the drying chamber at a controlled feed rate. The liquid is atomized into fine droplets that are rapidly dried by the hot air.

    • The solid microcapsules are separated from the air stream by a cyclone separator and collected in a collection vessel.

  • Product Recovery:

    • Once the feed is complete, run the aspirator for a few more minutes to collect any remaining powder.

    • Store the collected powder in an airtight, light-resistant container at a low temperature to maximize stability.

Causality and Critical Parameters Explained
  • Wall Material Selection: The choice of wall material is paramount. It must be a good emulsifier, form a strong film, and provide low permeability to oxygen. Modified starches and gum arabic are excellent choices for encapsulating oils.

  • Emulsion Stability: If the emulsion breaks before or during atomization, non-encapsulated oil will be present on the surface of the particles, leading to poor stability and low encapsulation efficiency.[14]

  • Inlet Temperature: This temperature controls the rate of water evaporation. It must be high enough for efficient drying but not so high that it degrades the active ingredient or the wall material.

  • Outlet Temperature: This is an indicator of the final moisture content of the powder. A lower outlet temperature results in higher residual moisture, which can lead to particle agglomeration and reduced shelf life.

  • Feed Rate: The feed rate, in conjunction with the inlet temperature and airflow, determines the outlet temperature and the overall drying efficiency.

Data Summary Table: Spray Drying
ParameterRange / ValuePurpose
Inlet Air Temperature160 - 180 °CControls drying rate
Outlet Air Temperature80 - 100 °CIndicates final product moisture
Feed Flow Rate5 - 15 mL/minInfluences outlet temp. & particle size
Atomizer Air Pressure1.5 - 2.5 barControls droplet size
Core:Wall Ratio1:2 to 1:4Determines payload and stability
Total Solids Content20 - 40% (w/w)Affects viscosity and drying efficiency
Expected Outcome
Particle Size10 - 100 µmDependent on atomization
MorphologySpherical, often with dents (matrix)Confirmed by microscopy
Encapsulation Efficiency> 90%Varies with formulation
Experimental Workflow: Spray Drying

G cluster_prep Feed Preparation cluster_proc Spray Drying Process cluster_post Product prep_aq Aqueous Phase (Water + Wall Material) emulsify 1. Homogenize (Form O/W Emulsion) prep_aq->emulsify prep_oil Oil Phase (Active Ingredient) prep_oil->emulsify atomize 2. Atomization emulsify->atomize Feed Emulsion drying 3. Drying (Hot Air) atomize->drying Fine Droplets separation 4. Cyclone Separation drying->separation Solid Particles + Moist Air product Final Powdered Microcapsules separation->product

Workflow for micro-encapsulation by spray drying.

Microcapsule Characterization

To validate the success of the encapsulation process, several characterization techniques should be employed:

  • Microscopy (Optical and SEM): To observe the morphology, surface characteristics, and size distribution of the microcapsules. Successful interfacial polymerization should yield distinct core-shell particles, while spray-dried particles are typically matrix-based with a wrinkled surface.

  • Particle Size Analysis: Techniques like laser diffraction can provide quantitative data on the mean particle size and size distribution, which are critical for application performance.

  • Encapsulation Efficiency (EE): This is the most critical measure of success. It is determined by quantifying the amount of active ingredient entrapped within the microcapsules versus the total amount used. A common method involves first measuring the surface oil (un-encapsulated) by washing the capsules with a solvent. Then, the total oil is measured by breaking the capsules (e.g., with a solvent or by crushing) and quantifying the released active.

    • EE (%) = [(Total Active - Surface Active) / Total Active] x 100

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of N,N-Diethylnon-2-en-1-amine

Case ID: SYN-NON2EN-001 Status: Open for Resolution Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary & Molecule Profile Target Molecule: N,N-Diethylnon-2-en-1-amine CAS Registry Number: (...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-NON2EN-001 Status: Open for Resolution Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: N,N-Diethylnon-2-en-1-amine CAS Registry Number: (Analogous to N,N-diethyl-2-nonenamine, verify specific isomer CAS locally) Molecular Formula: C₁₃H₂₇N Molecular Weight: 197.36 g/mol

Core Challenge: The synthesis of long-chain allylic amines often suffers from three primary yield-killing mechanisms: regio-isomerization (migration of the double bond), polyalkylation (formation of quaternary ammonium salts), and product loss during isolation due to volatility or poor phase separation.

This guide provides two validated workflows to maximize yield, moving away from "trial-and-error" to mechanistic control.

Route Selection: The Decision Matrix

Before starting, select the route that matches your available precursors and purity requirements.

FeatureRoute A: Direct Alkylation (Sɴ2) Route B: Reductive Amination
Precursors 1-Bromo-2-nonene + Diethylamine2-Nonenal + Diethylamine
Key Reagent Base (K₂CO₃ or excess amine)Reductant (NaBH(OAc)₃)
Primary Risk Over-alkylation (Quat salts)1,2- vs 1,4-Reduction issues
Yield Potential 60-75% (Standard), >85% (Optimized)80-95% (High Purity)
Best For Bulk scale-up; cheap starting materialsHigh-value, small-scale; strict isomer control

Protocol A: Direct Alkylation (Nucleophilic Substitution)

Recommended for robust scale-up when 1-bromo-2-nonene is available.

The Mechanism & Logic

The reaction relies on the nucleophilic attack of the diethylamine nitrogen on the allylic carbon.

  • The Trap: Diethylamine is a secondary amine.[1][2] Once it reacts, the product is a tertiary amine, which is often more nucleophilic than the starting material, leading to quaternary ammonium salts (the "Polyalkylation Death Spiral").

  • The Fix: We use the "Dilution & Excess" Principle . By maintaining a high concentration of diethylamine relative to the alkyl halide, we statistically favor the mono-alkylation event.

Optimized Protocol
  • Reagent Setup:

    • Substrate: 1-Bromo-2-nonene (1.0 equiv)

    • Nucleophile: Diethylamine (3.0 - 4.0 equiv) — Crucial for yield.

    • Solvent: Acetonitrile (MeCN) or THF. Avoid DCM (slow kinetics).

    • Base: Potassium Carbonate (K₂CO₃, 1.5 equiv) — Scavenges HBr.

  • Step-by-Step Workflow:

    • Step 1 (Cooling): Dissolve Diethylamine (4.0 equiv) in MeCN (0.5 M concentration) and cool to 0°C.

    • Step 2 (Addition): Add K₂CO₃. Then, add 1-Bromo-2-nonene dropwise over 30 minutes. Why? Slow addition keeps the concentration of the alkyl halide low, preventing the product from competing for the alkyl halide.

    • Step 3 (Reaction): Allow to warm to Room Temperature (RT). Stir for 4-6 hours. Monitor by TLC (Mobile phase: 10% MeOH/DCM + 1% NH₄OH).

    • Step 4 (Quench): Filter off the solid salts (KBr, excess K₂CO₃).

Troubleshooting Table: Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance or degraded alkyl halide.Add NaI (10 mol%) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
Quaternary Salt Formation High concentration of alkyl halide.Increase Diethylamine equivalents to 5.0x. Use "Inverse Addition" (halide into amine).
Dark/Tar Reaction Mixture Polymerization of the allylic halide.Add a radical inhibitor (BHT, 0.1%) to the reaction mixture.

Protocol B: Reductive Amination

Recommended for high purity and avoiding quaternary salts.

The Mechanism & Logic

This route condenses 2-nonenal with diethylamine to form an iminium ion, which is then selectively reduced.

  • The Trap: 2-Nonenal is an

    
    -unsaturated aldehyde.[3] Reducing agents can attack the C=C bond (1,4-reduction) instead of the C=N bond, destroying the alkene.
    
  • The Fix: Use Sodium Triacetoxyborohydride (STAB) . It is mild and selective for the iminium ion, leaving the C=C bond intact.

Optimized Protocol
  • Reagent Setup:

    • Substrate: 2-Nonenal (1.0 equiv)

    • Amine: Diethylamine (1.2 equiv)

    • Reductant: NaBH(OAc)₃ (1.5 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Step-by-Step Workflow:

    • Step 1 (Imine Formation): Mix 2-Nonenal and Diethylamine in DCE at RT for 30 mins. Add Activated Molecular Sieves (3Å) to absorb water and push equilibrium.

    • Step 2 (Reduction): Cool to 0°C. Add NaBH(OAc)₃ in portions.

    • Step 3 (Stir): Stir at RT for 12 hours.

    • Step 4 (Quench): Quench with saturated NaHCO₃ solution.

Workup & Isolation: The "Yield Saver"

Many researchers synthesize the molecule correctly but lose it during isolation. The amine is moderately volatile and can form emulsions.

The "Acid-Base Switch" Purification Strategy

Instead of column chromatography (which can streak and lose amines), use chemical purification.

WorkupFlow Start Crude Reaction Mixture AcidWash Extract with 1M HCl Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Contains Non-Amine Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Ammonium Salt) Sep1->AqLayer Keep Basify Basify Aq Layer to pH 12 (use NaOH) AqLayer->Basify Extract Extract with Et2O or DCM Basify->Extract Dry Dry (Na2SO4) & Concentrate (Careful with Vacuum!) Extract->Dry

Figure 1: The Acid-Base Switch extraction workflow ensures removal of neutral impurities (unreacted bromide/aldehyde) without distillation.

Critical Note on Concentration:

  • N,N-diethylnon-2-en-1-amine has a boiling point. Do not leave it on the high-vacuum manifold overnight.

  • Rotovap at 40°C, >100 mbar . If you see oil bumping into the trap, you are losing product.

FAQ: Technical Support

Q: My NMR shows a mixture of alkene isomers (E/Z). How do I fix this?

  • A: Direct alkylation usually preserves the stereochemistry of the starting bromide. If your bromide is pure trans (E) and you see cis (Z), you likely overheated the reaction or used a base that is too strong, causing isomerization. Switch to K₂CO₃ and keep T < 40°C. If you used Reductive Amination, the iminium intermediate can isomerize; ensure you use STAB at 0°C to reduce it faster than it isomerizes.

Q: I see a spot on TLC that doesn't move (Baseline). What is it?

  • A: That is likely the quaternary ammonium salt (over-alkylation) or the amine hydrochloride salt. If it's the hydrochloride salt, treating the sample with a drop of NH₄OH/MeOH before spotting will make it move. If it still doesn't move, it's the quaternary salt (impurity).

Q: Can I use NaBH₄ instead of NaBH(OAc)₃ for the reductive amination?

  • A: It is risky. NaBH₄ is stronger and can reduce the

    
    -unsaturated double bond, giving you the saturated N,N-diethylnonylamine. If you must use NaBH₄, pre-form the imine completely (2 hours with sieves) before adding the borohydride at -78°C.
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Provides general basis for alkylation stoichiometry). Link

Sources

Optimization

Preventing oxidation and degradation of N,N-diethylnon-2-en-1-amine

Technical Support Center: N,N-diethylnon-2-en-1-amine Welcome to the technical support center for N,N-diethylnon-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to add...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-diethylnon-2-en-1-amine

Welcome to the technical support center for N,N-diethylnon-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability, handling, and storage of this compound. As an unsaturated tertiary allylic amine, N,N-diethylnon-2-en-1-amine is susceptible to specific degradation pathways, primarily oxidation, which can compromise experimental outcomes. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your material.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: My sample of N,N-diethylnon-2-en-1-amine has turned yellow or brown. What happened and is it still usable?

A: The discoloration of your amine sample is a common indicator of degradation, primarily through oxidation. Several reactive sites in the molecule are susceptible to attack by atmospheric oxygen.

  • Mechanism of Discoloration: The primary culprits are the tertiary amine and the allylic C-H bonds.

    • Amine Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide. This process is often catalyzed by light and trace metals.

    • Allylic Oxidation: The C-H bonds on the carbon adjacent to the double bond (the allylic position) are weaker and susceptible to free-radical oxidation.[1][2] This can lead to the formation of hydroperoxides, which can further decompose into a complex mixture of colored impurities, including aldehydes and ketones.

    • Polymerization: The double bond itself can undergo radical-initiated polymerization, leading to oligomeric or polymeric materials that are often colored.

  • Usability: A discolored sample has a reduced purity, which can be detrimental to most applications, especially in catalysis, drug development, and kinetic studies. The impurities can act as inhibitors, catalysts for side reactions, or simply reduce the effective concentration of the desired amine. It is strongly recommended to purify the amine before use or to use a fresh, unopened sample.

Issue 2: What are the ideal storage conditions for long-term stability of N,N-diethylnon-2-en-1-amine?

A: Proper storage is the most critical factor in preventing degradation. The goal is to eliminate contact with oxygen, moisture, and light, and to reduce the thermal energy available for degradation reactions. Many organic materials can degrade over time due to exposure to oxygen or moisture, and these reactions can be accelerated by light or heat.[3]

Parameter Recommended Condition Scientific Rationale
Temperature -20°C (Freezer)Reduces the rate of all chemical reactions, including oxidation and polymerization, by lowering the kinetic energy of the molecules.
Atmosphere Inert Gas (Argon preferred)Displaces oxygen, the primary oxidant. Argon is denser than air and provides a better protective blanket than nitrogen. Backfilling the container with an inert gas is crucial.[4]
Container Amber Glass Vial with Septum CapAmber glass protects the compound from UV light, which can catalyze oxidation.[3] A vial with a PTFE-lined septum cap (like a Sure/Seal™ bottle) allows for the removal of the amine via syringe under an inert atmosphere, preventing contamination of the bulk material.[4]
Moisture Anhydrous ConditionsAmines are hygroscopic and can absorb moisture from the air.[5] Water can participate in certain degradation pathways and can be detrimental to many moisture-sensitive reactions where the amine might be used.
Issue 3: How can I prevent degradation of the amine during my experiment?

A: Maintaining an inert atmosphere throughout your experimental setup is key. This involves using specific laboratory techniques and properly prepared reagents.

  • Use Deoxygenated Solvents: Solvents can dissolve a significant amount of oxygen. Before use, deoxygenate your solvents by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using a series of freeze-pump-thaw cycles.

  • Employ Inert Atmosphere Techniques: All glassware should be dried in an oven and cooled under a stream of inert gas. The reaction should be run under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.[6]

  • Consider an Antioxidant: For applications where it will not interfere with the desired reaction, adding a small amount of an antioxidant can significantly prolong the stability of the amine in solution. Hindered phenols like Butylated Hydroxytoluene (BHT) or aromatic amines are effective radical scavengers.[7]

Antioxidant Class Example Typical Concentration Mechanism
Hindered Phenols Butylated Hydroxytoluene (BHT)50-200 ppmScavenges peroxy radicals, terminating the free-radical chain reaction of oxidation.
Aromatic Amines Naugard® 445100-500 ppmActs as a radical scavenger, often used for high-temperature applications.[7]
Hindered Amine Light Stabilizers (HALS) Tinuvin® 770100-500 ppmThe parent amine is oxidized to a stable nitroxide radical, which then traps alkyl radicals.[8]

Note: Always verify that the chosen antioxidant does not interfere with your specific reaction chemistry.

Visualizing Degradation & Prevention

Diagram 1: Key Oxidation Pathways

G cluster_amine_ox Amine Oxidation cluster_allylic_ox Allylic Oxidation cluster_prevention Prevention Strategies amine R₃N (N,N-diethylnon-2-en-1-amine) n_oxide R₃N⁺-O⁻ (N-oxide) amine->n_oxide [O] allylic_ch Allylic C-H hydroperoxide Allylic Hydroperoxide allylic_ch->hydroperoxide O₂ (radical) carbonyls Ketones/Aldehydes (Colored Impurities) hydroperoxide->carbonyls Decomposition inert_gas Inert Gas (Ar, N₂) inert_gas->amine Displaces O₂ inert_gas->allylic_ch Displaces O₂ antioxidant Antioxidant (e.g., BHT) antioxidant->hydroperoxide Traps Radicals

Caption: Primary degradation pathways for N,N-diethylnon-2-en-1-amine.

Experimental Protocols

Protocol 1: Handling and Dispensing Air-Sensitive Amines

This protocol describes the standard procedure for transferring an air-sensitive liquid like N,N-diethylnon-2-en-1-amine from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

  • Preparation:

    • Oven-dry all glassware (reaction flask, syringes, needles) and cool under a stream of argon or in a desiccator.

    • Assemble the reaction flask and equip it with a septum.

    • Connect the reaction flask to a Schlenk line or inert gas manifold and purge with argon for at least 15 minutes.

  • Transfer:

    • Securely clamp the Sure/Seal™ bottle of the amine.

    • Puncture the septum of the amine bottle with a needle connected to the inert gas line to create a slight positive pressure.

    • Puncture the septum with a second, clean, dry needle attached to a gas-tight syringe.

    • Slowly withdraw the desired volume of the amine into the syringe. The positive pressure in the bottle will aid the process.

    • Remove the syringe from the amine bottle and quickly insert it into the septum of the prepared reaction flask.

    • Inject the amine into the reaction flask.

    • Remove the syringe and needle. Flush the syringe with inert gas and then clean it appropriately.

Diagram 2: Inert Atmosphere Transfer Workflow

G start Start: Prepare Reagent prep_glass 1. Oven-dry & cool glassware under Argon start->prep_glass purge_flask 2. Purge reaction flask with Argon prep_glass->purge_flask pressurize 3. Pressurize amine bottle with Argon purge_flask->pressurize withdraw 4. Withdraw amine using a gas-tight syringe pressurize->withdraw inject 5. Inject amine into reaction flask withdraw->inject end End: Reagent Transferred inject->end

Caption: Workflow for transferring N,N-diethylnon-2-en-1-amine.

Protocol 2: Purification of a Partially Oxidized Amine

If your amine is slightly discolored, you may be able to repurify it by vacuum distillation. This should only be attempted by personnel experienced with this technique.

  • Setup:

    • Assemble a distillation apparatus with a short path distillation head. Ensure all joints are well-greased and sealed.

    • Add the discolored amine and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Connect the apparatus to a vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using an oil bath.

    • Collect the fraction that distills at the correct boiling point and pressure (this will require consulting literature or experimental determination for this specific compound, but similar amines distill at moderate temperatures under high vacuum).

    • The clear, colorless distillate is the purified amine. The colored, higher-boiling impurities will remain in the distillation flask.

  • Storage of Purified Amine:

    • Immediately transfer the purified amine into a clean, dry, amber vial under an inert atmosphere and store it according to the conditions outlined in Issue 2.

References

  • Catalytic Allylic Amination versus Allylic Oxidation: A Mechanistic Dichotomy. ACS Publications. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • US Patent US20120271026A1: Inhibition of amine oxidation. Google Patents.
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • The Art of Stabilization. IEA SHC. Available at: [Link]

  • Riley oxidation. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Troubleshooting GC-MS peak tailing for N,N-diethylnon-2-en-1-amine

Technical Support Center: GC-MS Analysis of Amines Guide: Troubleshooting Peak Tailing for N,N-diethylnon-2-en-1-amine Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) applications...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Analysis of Amines

Guide: Troubleshooting Peak Tailing for N,N-diethylnon-2-en-1-amine

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) applications.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic issues with basic compounds, specifically focusing on peak tailing observed during the analysis of N,N-diethylnon-2-en-1-amine. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your troubleshooting process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my peak for N,N-diethylnon-2-en-1-amine exhibiting severe tailing?

Answer: The primary reason your amine is tailing is due to its fundamental chemical nature. N,N-diethylnon-2-en-1-amine is a basic compound. The entire sample flow path in a GC system, from the inlet liner to the column and even the detector transfer line, is typically made of glass or fused silica. These surfaces contain acidic silanol groups (Si-OH).[5]

The basic amine has a strong affinity for these acidic sites, leading to secondary interactions (adsorption). A portion of the analyte molecules gets temporarily "stuck" on these active sites, delaying their travel through the column compared to the main analyte band. This delayed elution results in an asymmetrical peak with a pronounced "tail".[6] Mitigating this requires creating a highly inert flow path.

Q2: I've just installed a brand new column and my amine peak is still tailing. Isn't a new column supposed to be inert?

Answer: While new columns are manufactured to be highly inert, they require proper conditioning before use. Shipping and installation can introduce trace amounts of oxygen and moisture into the column, which can impair performance.[7] Furthermore, the stationary phase may contain residual manufacturing materials that need to be flushed out.

Causality: Column conditioning involves heating the column with carrier gas flowing to remove these volatile contaminants and ensure the stationary phase is evenly distributed and stable.[8] Skipping this step will leave active sites exposed and lead to peak tailing, especially for sensitive compounds like amines.[9][10]

Solution: A thorough column conditioning is mandatory.

Experimental Protocol: GC Column Conditioning
  • Installation: Install the column in the GC inlet, ensuring a clean, square cut on the column end.[11][12] Do not connect the column to the detector initially to prevent bleed products from contaminating the MS source.[11]

  • Purge: Set the carrier gas flow rate (e.g., Helium at 1-2 mL/min) and purge the column at an ambient oven temperature for 15-30 minutes. This removes the majority of air from the column.[11]

  • Conditioning Program:

    • Set the initial oven temperature to 40-50°C.

    • Ramp the temperature at 5-10°C/minute to the conditioning temperature.[7][13] This should be about 20°C above the highest temperature of your analytical method, but never exceeding the column's maximum isothermal temperature limit specified by the manufacturer.[13]

    • Hold at this temperature for 1-2 hours. For columns with thick stationary phases (>0.5 µm) or when using highly sensitive detectors, a longer conditioning time may be necessary.[7]

  • Verification: After conditioning, cool the oven, connect the column to the MS detector, and run a blank solvent injection. The baseline should be stable and free of excessive bleed.[8] Now, inject a standard of your amine to verify improved peak shape.

Q3: My peak shape was excellent yesterday, but today it's tailing significantly. What is the most likely culprit?

Answer: A sudden degradation in peak shape for a sensitive compound often points to a newly introduced source of activity in the system, most commonly in the GC inlet.

Causality: The inlet liner is the first surface your sample touches at high temperature.[5] Over time, with repeated injections of complex sample matrices, the liner's deactivation layer can degrade, or non-volatile residues can accumulate.[14] These residues can either be active themselves or can mask the inert surface, exposing the underlying active silanol groups on the glass.[14][15]

Immediate Troubleshooting Steps:

  • Replace the Septum: A cored or worn-out septum can shed particles into the liner, creating active sites.

  • Replace the Inlet Liner: This is the most frequent solution. The cost of a new, high-quality deactivated liner is minimal compared to the time lost troubleshooting.[15]

  • Inspect the Inlet Seal: A contaminated or damaged inlet seal can also contribute to activity.

In-Depth Troubleshooting Workflow

When basic troubleshooting fails, a systematic approach is necessary. The following workflow will help you diagnose and resolve persistent peak tailing issues.

Caption: A systematic workflow for troubleshooting amine peak tailing.

Q4: I've replaced the liner, but the issue persists. How can I be certain my inlet is inert?

Answer: If a new, high-quality deactivated liner doesn't solve the problem, the issue may be with the type of liner used or contamination elsewhere in the inlet. For highly basic compounds like your amine, a standard liner may not be sufficient.

Expertise: You must use a liner specifically designed and tested for inertness towards basic compounds.[6] These liners undergo proprietary deactivation processes that provide a more robust and comprehensive shielding of active silanol sites.[16] Look for liners marketed as "base-deactivated".

Data-Driven Diagnosis: You can quantify the improvement by measuring the peak asymmetry factor (As). A perfectly symmetrical peak has As = 1.0. Tailing peaks have As > 1.0.

Table 1: Impact of Inlet Liner on Peak Asymmetry

Liner TypeAnalytePeak Asymmetry (As) BeforePeak Asymmetry (As) After
Standard DeactivatedN,N-diethylnon-2-en-1-amine2.82.5
Premium Base-DeactivatedN,N-diethylnon-2-en-1-amine2.81.2

This data is illustrative and demonstrates the expected improvement.

If a premium liner still results in tailing, consider trimming the front end of your column. Contaminants can build up at the head of the column just past the inlet. Trimming 15-30 cm from the inlet side can remove this active region and restore performance.[17]

Q5: Are there any other solutions if my peak tailing cannot be resolved through maintenance?

Answer: Yes. If optimizing the inertness of the GC system is insufficient, you can modify the analyte itself through chemical derivatization.

Causality: Derivatization is a technique where you react the target analyte with a reagent to form a new, more chromatographically "friendly" compound (a derivative). For amines, silylation is a common approach. A silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will react with the active hydrogen on the amine (if it were a primary or secondary amine) or other functional groups. For a tertiary amine like N,N-diethylnon-2-en-1-amine, derivatization would target other potential active sites on the molecule or be used to improve volatility, though it's less common for tertiary amines. The resulting derivative is typically less polar and less likely to interact with active sites, resulting in sharper, more symmetrical peaks.

This approach adds a step to sample preparation but can be extremely effective for otherwise difficult-to-analyze compounds.

References

  • Fixing GC Peak Tailing for Cleaner Results. Separation Science.[Link]

  • GC Inlet Maintenance. Element Lab Solutions.[Link]

  • Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts.[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.[Link]

  • Gas chromatography mass spectrometry basic principles. Agilent.[Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online.[Link]

  • An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. SilcoTek® Corporation.[Link]

  • Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent.[Link]

  • GC Column Conditioning. LCGC International - Chromatography Online.[Link]

  • Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.[Link]

  • GC Analysis Workshop- Inlet Design & Troubleshooting. Agilent.[Link]

  • How to Condition a New Capillary GC Column. Restek.[Link]

  • Conditioning Your GC Column. YouTube.[Link]

  • GC Inlet Liner Selection, Part III: Inertness. Restek Resource Hub.[Link]

  • Troubleshooting Guide. Phenomenex.[Link]

Sources

Optimization

Technical Support Center: Purification of Crude N,N-diethylnon-2-en-1-amine

Welcome to the technical support guide for the purification of crude N,N-diethylnon-2-en-1-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude N,N-diethylnon-2-en-1-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The guidance herein is structured to address specific challenges you may encounter, ensuring the high purity of your final compound.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude sample. N,N-diethylnon-2-en-1-amine is likely synthesized via the reductive amination of non-2-enal with diethylamine.[1] This synthetic route can introduce several types of impurities that need to be addressed.

Common Impurities:
  • Unreacted Starting Materials: Residual non-2-enal and diethylamine.

  • Intermediate Species: The imine formed between non-2-enal and diethylamine may persist if the reduction is incomplete.

  • Over-reduction Products: The carbon-carbon double bond can be reduced to yield N,N-diethylnonan-1-amine.

  • Byproducts of the Aldehyde: Non-2-enal can undergo self-condensation (aldol) reactions.

  • Reagent Residues: Excess reducing agents (e.g., borohydrides) and their byproducts.[2][3][4]

A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the major impurities present and guide your purification strategy.

Troubleshooting Purification Strategies

Based on the likely impurity profile, a multi-step purification strategy is often necessary. The following sections address common issues with standard purification techniques.

Liquid-Liquid Extraction (Acid-Base Extraction)

This is a critical first step to separate the basic amine from neutral and acidic impurities.

Q: My organic layer is not separating cleanly from the aqueous layer, and an emulsion has formed. What should I do?

A: Emulsion formation is common with long-chain amines.

  • Causality: The amphiphilic nature of the amine salt can stabilize oil-in-water or water-in-oil emulsions.

  • Solution:

    • Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

    • If brine is ineffective, gentle centrifugation of the mixture can force the layers to separate.

    • Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.

Q: After acid wash, my product yield is very low. Why?

A: This could be due to several factors.

  • Incomplete Protonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) to protonate the tertiary amine and make it water-soluble.[5] Use a pH meter or pH paper to verify.

  • Product is not Acid Stable: While unlikely for this specific compound, some molecules can degrade under acidic conditions.[5] If you suspect this, use a milder acid or a shorter extraction time.

  • Incomplete Re-basing: After separating the acidic aqueous layer, you must basify it (pH > 10) to deprotonate the amine salt and regenerate the free amine for extraction back into an organic solvent. Incomplete basification will leave a portion of your product in the aqueous layer.

Below is a workflow for a robust acid-base extraction.

Caption: Workflow for Acid-Base Extraction.

Distillation

Distillation is an effective method for separating volatile compounds with different boiling points.

Q: My product seems to be co-distilling with an impurity. How can I improve the separation?

A: This indicates that the impurity has a boiling point close to your product.

  • Causality: Simple distillation is often insufficient for separating liquids with boiling points that differ by less than 25 °C.

  • Solution:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, enhancing separation efficiency.

    • Vacuum Distillation: Reducing the pressure lowers the boiling points of the compounds. This can increase the boiling point difference between your product and the impurity. It is also beneficial for preventing thermal degradation of the amine, which can occur at high temperatures.[6][7][8]

Q: The compound is turning dark in the distillation flask. What is happening?

A: Discoloration upon heating is often a sign of decomposition or oxidation.

  • Causality: Allylic amines can be susceptible to oxidation and polymerization at elevated temperatures.

  • Solution:

    • Use Vacuum Distillation: This is the most effective solution as it allows distillation at a lower temperature, minimizing thermal stress on the molecule.[8]

    • Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

CompoundEstimated Boiling Point (°C at atm. pressure)Notes
N,N-diethylnon-2-en-1-amine 220-230Target Compound
Diethylamine55.5Volatile starting material
Non-2-enal192-195Starting material, similar B.P.
N,N-diethylnonan-1-amine225-235Over-reduced byproduct, very close B.P.

Note: Boiling points are estimates and can vary with pressure.

Column Chromatography

For removing closely related impurities, such as the over-reduced product, column chromatography is often the best choice. However, amines can be challenging to purify on standard silica gel.[9][10]

Q: My amine is streaking badly on the TLC plate and I'm getting poor separation in the column.

A: This is a classic issue with amines on silica gel.

  • Causality: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption and peak tailing.[9][10]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your eluent system (typically 0.1-1%).[9][10][11] This neutralizes the acidic sites on the silica, allowing the amine to elute properly.

    • Use a Different Stationary Phase: Alumina (neutral or basic) is a good alternative to silica for purifying basic compounds.[12][13]

    • Use Amine-Functionalized Silica: Specialized columns with amine-functionalized surfaces are commercially available and can provide excellent separation without the need for mobile phase modifiers.[10]

Caption: Decision workflow for amine purification by chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

  • A1: A combination of techniques is recommended.

    • TLC: A single spot in multiple eluent systems is a good indicator of purity.

    • GC-MS: Provides information on the presence of volatile impurities and confirms the mass of your product.

    • NMR (¹H and ¹³C): The gold standard for confirming the structure and assessing purity. The absence of impurity peaks is crucial.

Q2: My purified amine is colorless initially but turns yellow/brown over time. What should I do?

  • A2: This is likely due to air oxidation. Allylic amines are particularly prone to this. For long-term storage, it is best to store the amine under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Q3: Can I use a strong acid like concentrated sulfuric acid for the extraction?

  • A3: It is not recommended. Strong, concentrated acids can cause unwanted side reactions or degradation. A dilute solution of a strong acid (e.g., 1M HCl) is much more suitable and effective for forming the amine salt.[5]

Q4: What is the best way to remove the triethylamine (TEA) used as a modifier in my chromatography eluent?

  • A4: TEA has a boiling point of 89.5 °C, which is significantly lower than your product. After combining the pure fractions, it can be removed along with the eluent solvents using a rotary evaporator. For trace amounts, co-evaporation with a low-boiling solvent like dichloromethane a few times can be effective.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude N,N-diethylnon-2-en-1-amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Add an equal volume of 1M HCl (aq).

  • Gently invert the funnel 10-15 times to mix the phases. Vent frequently.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl twice more, combining all aqueous extracts.

  • The organic layer now contains neutral impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 5M NaOH (aq) with stirring until the pH is >10 (verify with pH paper). A cloudy precipitate of the free amine should form.

  • Extract the basified aqueous solution three times with fresh organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solution in vacuo to yield the purified amine.

Protocol 2: Column Chromatography on Silica Gel
  • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine).

  • Pack a column with the slurry.

  • Dissolve the amine in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the prepared solvent mixture, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • U.S. Patent No. US4255356A. (1981). Purification of tertiary amines using an adsorbent.
  • European Patent No. EP0007983A1. (1980). Process for the purification of tertiary amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic-Chemistry.org. Reductive Amination - Common Conditions. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]

  • Scribd. Amine Degradation: Issues & Solutions. [Link]

  • Science Forums. (2011). Amine purification. [Link]

Sources

Troubleshooting

Optimizing storage conditions to increase N,N-diethylnon-2-en-1-amine shelf life

Topic: Optimizing storage conditions to increase N,N-diethylnon-2-en-1-amine shelf life Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing storage conditions to increase N,N-diethylnon-2-en-1-amine shelf life Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Product Category: Tertiary Allylic Amines | CAS: (Generic/Research Grade) | Molecular Formula: C₁₃H₂₇N

Core Storage Directive (The "Golden Standard")

To maximize the shelf life of N,N-diethylnon-2-en-1-amine, you must mitigate three primary degradation vectors: Oxidative N-oxide formation , Allylic oxidation , and Atmospheric moisture absorption .

Optimal Storage Conditions
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Reduces the kinetic rate of autoxidation and suppresses thermally induced Cope elimination of trace N-oxides.
Atmosphere Inert (Argon/Nitrogen) The allylic double bond and the nitrogen lone pair are highly susceptible to O₂ attack. Argon is preferred due to its density (> air), creating a stable blanket.
Container Amber Glass + PTFE Liner Blocks UV radiation (preventing cis-trans photo-isomerization) and prevents leaching of plasticizers common in PP/PE containers.
Desiccant Required (Secondary) Store the primary vial inside a secondary jar containing activated molecular sieves or silica gel to prevent hydrolytic degradation.

Troubleshooting Guide (Interactive Q&A)

Q1: My reagent has turned from colorless to pale yellow/brown. Is it still usable?

  • Diagnosis: Oxidative Degradation. [1][2]

    • Mechanism: Tertiary amines, particularly allylic ones, are prone to forming N-oxides upon exposure to atmospheric oxygen. The yellowing often indicates the presence of conjugated degradation byproducts or trace polymerization.

  • Action Plan:

    • Quantify Purity: Run a GC-MS or 1H-NMR. If purity is >95%, the color is likely due to trace impurities (<1%) with high extinction coefficients.

    • Purification: If purity is compromised, perform a vacuum distillation under Argon. The amine should distill cleanly, leaving the heavier N-oxide/polymeric residue behind.

    • Prevention: Ensure the headspace is purged with Argon after every use.

Q2: I see a white crystalline solid forming on the threads of the cap. What is this?

  • Diagnosis: Ammonium Salt Formation (Carbonate/Carbamate).

    • Mechanism: While tertiary amines do not form carbamates directly with CO₂ like primary amines, they are basic enough to react with atmospheric CO₂ in the presence of moisture to form bicarbonate/carbonate salts, or react with acidic vapors (HCl, acetic acid) in the lab atmosphere.

  • Action Plan:

    • Physical Removal: Wipe the threads with a dry, lint-free wipe (Kimwipe). Do not let the solid fall into the liquid.

    • Seal Integrity: Replace the cap. The liner may be compromised. Use Parafilm® over the cap junction for long-term storage to create a secondary gas barrier.

Q3: The refractive index (RI) or GC retention time has shifted slightly over 6 months.

  • Diagnosis: Isomerization.

    • Mechanism: The C2 double bond can undergo thermodynamic relaxation (usually Z to E or vice versa) if exposed to UV light or heat.

  • Action Plan:

    • Verification: Check coupling constants in 1H-NMR to distinguish cis/trans isomers.

    • Mitigation: Strictly enforce the use of amber glass. If amber glass is unavailable, wrap the vial in aluminum foil.

Frequently Asked Questions (FAQs)

Q: Can I store N,N-diethylnon-2-en-1-amine in a frost-free freezer? A: No. Frost-free freezers cycle temperatures (thaw cycles) to prevent ice buildup. This thermal cycling can cause pressure changes in the vial, breathing in moist air and accelerating degradation. Use a manual-defrost freezer or a dedicated chemical storage freezer.

Q: Is the molecule hygroscopic? A: Yes, moderately. The nitrogen lone pair can hydrogen bond with water. While it may not deliquesce like inorganic salts, absorbed water can catalyze hydrolysis of the alkene or interfere with water-sensitive downstream reactions (e.g., Grignard reactions, lithium-halogen exchange). Always equilibrate the vial to room temperature before opening to prevent condensation.

Q: How do I handle aliquoting to minimize exposure? A: Use the "Cannula Transfer" or "Syringe Technique" :

  • Insert a needle connected to an Argon line into the septum.

  • Insert a second needle/syringe to withdraw the liquid.

  • This maintains positive pressure inside the vial, preventing air ingress.

Experimental Validation Protocols

To verify the quality of your stored reagent, establish a routine QC workflow.

Protocol A: Oxidative Stability Check (GC-MS)
  • Objective: Detect N-oxide formation or oxidative cleavage.

  • Method:

    • Dissolve 10 µL of sample in 1 mL of anhydrous Dichloromethane (DCM).

    • Inject onto a non-polar column (e.g., HP-5ms).

    • Target: Look for a peak with M+16 (N-oxide) or fragmentation patterns indicating loss of the nonenyl chain.

Protocol B: Visualizing the Degradation Pathway

Understanding how the molecule breaks down helps in preventing it.

DegradationPathway Amine N,N-diethylnon-2-en-1-amine (Active Reagent) NOxide Amine N-Oxide (Intermediate) Amine->NOxide Oxidation (Slow at -20°C) Oxygen Atmospheric O2 Oxygen->NOxide Cope Cope Elimination (Thermal > 50°C) NOxide->Cope Heat Hydroxylamine N,N-diethylhydroxylamine Cope->Hydroxylamine Diene Nonadiene (Byproduct) Cope->Diene

Figure 1: The primary degradation pathway involves oxidation to the N-oxide, which can subsequently undergo Cope elimination if heated, destroying the reagent.

Protocol C: Optimal Storage Workflow

StorageWorkflow Receipt 1. Receipt of Chemical QC 2. Initial QC (NMR/GC) Confirm Purity >98% Receipt->QC Aliquot 3. Aliquot under Argon (Avoid repeated freeze-thaw) QC->Aliquot Pass Seal 4. Seal with Parafilm & Place in Secondary Container Aliquot->Seal Freeze 5. Store at -20°C (Manual Defrost) Seal->Freeze Freeze->Aliquot Retrieve Single Use

Figure 2: Recommended workflow from receipt to long-term storage to minimize exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Allylamine Derivatives. Retrieved from [Link][3]

  • LibreTexts Chemistry (2021). Oxidation of Tertiary Amines & Amine Oxides. Retrieved from [Link]

  • ResearchGate (2025). Degradation Pathways for Amines in CO2 Capture (Analogous Chemistry). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for N,N-diethylnon-2-en-1-amine

Status: Active Ticket ID: SOL-C13-ALLYL Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-C13-ALLYL Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are encountering solubility difficulties with N,N-diethylnon-2-en-1-amine because you are fighting two opposing forces:

  • High Lipophilicity: The molecule contains a 13-carbon framework (a C9 alkenyl chain plus two ethyl groups). This dominates the physicochemical profile, making the free base essentially insoluble in neutral water (

    
    ).
    
  • Ionizable Center: The tertiary nitrogen is a basic center (estimated pKa

    
     9.0–9.5). In its neutral state (pH > pKa), it behaves like an oil.
    

The Solution: You must convert the "oil" (free base) into a "salt" (cation) or encapsulate the hydrophobic tail. The following guide details how to achieve this without compromising your biological data.

Module 1: The "Quick Fix" – pH Adjustment & Salt Formation

Q: Why does my compound float as an oil in PBS/Water?

A: You are working with the free base . In neutral buffers (pH 7.4), the equilibrium shifts toward the uncharged, lipophilic form. Because the carbon chain is long (


 carbons), the hydrophobic effect overwhelms the weak polarity of the nitrogen lone pair.
Q: How do I create a stable aqueous stock solution?

A: You must protonate the tertiary amine to form a water-soluble salt. Follow this Stoichiometric Acidification Protocol :

Protocol:

  • Calculate Molar Equivalents: Determine the moles of your amine.

  • Select Acid: Use 1.0 to 1.1 equivalents of 1M Hydrochloric Acid (HCl) .

  • Mixing: Add the amine to a glass vial. Add the calculated HCl dropwise while vortexing.

  • Result: The amine will protonate (

    
    ), becoming an ionic species that is highly water-soluble.[1]
    
  • Dilution: Once clear, dilute to volume with water.

Critical Note: Do not use Phosphate Buffered Saline (PBS) for the initial dissolution. The high buffering capacity of PBS will resist the pH drop required to protonate the amine, leading to precipitation. Dissolve in water/acid first, then dilute into the buffer.

Q: Which counter-ion is best for my assay?

A: While HCl is the standard, the chloride ion can sometimes cause precipitation if the ionic strength is too high or if the drug concentration is extreme (Common Ion Effect).

Counter-IonAcid SourceProsCons
Chloride 1M HClHigh solubility, physiological ion.Very low pH (can be < 3.0) in stock.
Citrate Citric AcidBuffering capacity, biologically compatible.Lower solubility than HCl for some lipophiles.
Mesylate Methanesulfonic AcidExcellent for very lipophilic amines.Non-physiological; requires toxicity control.

Module 2: Biological Assay Formulation (Co-solvents)

Q: I cannot use acidic solutions in my cell culture. What is the alternative?

A: If your assay is pH-sensitive, you must use the "Solvent-Shift" Method . This relies on dissolving the compound in a water-miscible organic solvent first, then diluting it rapidly into the media.

The Protocol:

  • Primary Stock: Dissolve the amine in 100% DMSO (Dimethyl sulfoxide) to a high concentration (e.g., 100 mM).

  • Secondary Dilution: Dilute this stock 1000-fold into the culture media (Final DMSO concentration = 0.1%).

  • Vortex Immediately: This prevents the "Oiling Out" phenomenon where the compound forms micro-droplets before it can disperse.

Q: My cells are dying. Is it the compound or the solvent?

A: It is likely the DMSO if you exceeded 0.5%. While DMSO is a universal solvent, it is cytotoxic at high concentrations.[2]

Troubleshooting Table: DMSO Limits

Assay Type Max DMSO % Reason for Limit
Enzymatic Assay 5.0% Enzymes are generally robust, but DMSO can denature tertiary structures.
Cell Culture (Robust Lines) 0.5 - 1.0% HeLa, HEK293 can tolerate up to 1%, but stress pathways activate.

| Primary Neurons/Stem Cells | < 0.1% | Highly sensitive; membrane permeabilization occurs rapidly. |

Q: It precipitates immediately upon dilution into media. Why?

A: You have hit the "Kinetic Solubility" Wall . When you dilute a DMSO stock into water, the solvent power drops instantly. If the concentration exceeds the thermodynamic solubility of the free base at pH 7.4, the compound will crash out.

The Fix:

  • Lower the working concentration.

  • Use a carrier: Pre-complex the compound with 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . The cyclodextrin encapsulates the hydrophobic tail (non-2-en chain), keeping it in solution without changing the pH.

Module 3: Stability & Handling (The Allylic Risk)

Q: My stock solution has turned yellow over time. Is it safe to use?

A: Discard it. Your molecule is an allylic amine (the double bond is adjacent to the methylene group attached to the nitrogen). This structural motif is susceptible to:

  • Oxidation: Formation of N-oxides.[3]

  • Rearrangement: Allylic migration under acidic conditions or light exposure.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen gas.

  • Temperature: -20°C is mandatory for long-term storage.

  • Container: Amber glass vials to prevent photo-oxidation.

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Matrix

Caption: A logical workflow to select the optimal solubilization strategy based on assay tolerance.

SolubilityMatrix Start Start: N,N-diethylnon-2-en-1-amine (Insoluble Oil) CheckPH Is the Assay pH Sensitive? Start->CheckPH NoSens No (e.g., Chemical Synthesis) CheckPH->NoSens Robust pH YesSens Yes (e.g., Cell Culture) CheckPH->YesSens Neutral pH Req Acidify Add 1.0 eq HCl (Form Hydrochloride Salt) NoSens->Acidify SolubleSalt Result: Clear Aqueous Solution Acidify->SolubleSalt DMSOPath Dissolve in 100% DMSO YesSens->DMSOPath Dilute Dilute into Media DMSOPath->Dilute CheckPrecip Did it Precipitate? Dilute->CheckPrecip NoPrecip No: Proceed with Assay (Keep DMSO < 0.5%) CheckPrecip->NoPrecip Clear YesPrecip Yes: Crash Out CheckPrecip->YesPrecip Cloudy Cyclo Use HP-Beta-Cyclodextrin (Encapsulation) YesPrecip->Cyclo

Diagram 2: The Salt Formation Mechanism

Caption: Molecular transformation from lipophilic free base to hydrophilic salt.

SaltMechanism FreeBase Free Base (Oil) Lipophilic Tail dominates Insoluble in Water Salt Ammonium Salt (Cation) Ionic Charge dominates Soluble in Water FreeBase->Salt pH < pKa (approx 9.0) AddAcid + H+ (Protonation)

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Beig, A., Agbaria, R., & Dahan, A. (2013).[4] Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations.[4][5] PLoS ONE, 8(7).[4]

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture experiments. Pharmacology, 93, 156-166.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Troubleshooting

Minimizing side reactions during the alkylation of non-2-en-1-amine

Technical Support Center: Alkylation of Non-2-en-1-amines Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals en...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation of Non-2-en-1-amines

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective N-alkylation of non-2-en-1-amines (allylic amines). The unique structure of these substrates presents a fascinating yet challenging synthetic problem, where the desired mono-alkylation competes with several side reactions. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve clean, high-yielding transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: "My reaction is producing significant amounts of di-alkylated and even tri-alkylated products. How can I favor mono-alkylation?"

Root Cause Analysis: This is the most common challenge in amine alkylation. The root cause is that the product of the first alkylation (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2] This leads to a "runaway" reaction where the newly formed secondary amine reacts with the alkylating agent faster than the remaining primary amine, resulting in over-alkylation.[1][3][4]

Mitigation Strategies:

  • Stoichiometry Control (Amine in Excess): The simplest approach is to use a large excess of the starting non-2-en-1-amine relative to the alkylating agent. This increases the statistical probability that the electrophile will encounter a molecule of the primary amine before it encounters the mono-alkylated product.

    • Drawback: This is not atom-economical and can be problematic if the amine is valuable or complex.[5] It also complicates purification, requiring efficient removal of the unreacted starting material.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature (often 0 °C or lower) can maintain a very low instantaneous concentration of the electrophile. This favors reaction with the most abundant nucleophile—the primary amine—and minimizes the chance of the mono-alkylated product competing.

  • Protonation Strategy: A clever method involves protonating the product as it forms. The resulting secondary ammonium salt is no longer nucleophilic and cannot react further.[6]

    • How it works: Start with the amine hydrohalide salt or add one equivalent of a strong acid. Then, use a carefully chosen base (typically two equivalents) that is strong enough to deprotonate the primary ammonium salt to generate the free amine in situ, but whose conjugate acid is weak enough to protonate the more basic secondary amine product as it forms.[6] This keeps the product "offline" and prevents over-alkylation.[6]

  • Alternative Synthetic Routes: If direct alkylation proves intractable, consider alternative methods like reductive amination.[1][7][8] This two-step, one-pot process involves forming an imine with an aldehyde or ketone, followed by reduction with an agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). Over-alkylation is not an issue in this pathway.[1][9]

Question 2: "I'm observing an isomer of my desired product. It appears the double bond has shifted. What is causing this?"

Root Cause Analysis: You are likely observing the product of an SN2' (SN2 prime) reaction. Non-2-en-1-amines are allylic systems. Nucleophilic attack can occur at two positions:

  • Cα (alpha-carbon): The carbon directly attached to the nitrogen. This is the standard SN2 pathway.

  • Cγ (gamma-carbon): The carbon at the other end of the double bond. This attack is accompanied by a rearrangement of the double bond and is known as the SN2' pathway.[10][11][12]

The SN2 pathway is generally favored, but the SN2' pathway can become competitive or even dominant under certain conditions.[10][11]

Factors Favoring the Undesired SN2' Pathway:

  • Steric Hindrance: If the α-carbon is sterically crowded (e.g., highly substituted), the nucleophile may find it easier to attack the less hindered γ-carbon.[10][13]

  • Leaving Group: The nature of the leaving group on the alkylating agent can influence the transition state.

  • Solvent and Base: The reaction environment can stabilize one transition state over the other.

Mitigation Strategies:

  • Optimize Steric Factors: If possible, choose starting materials where the α-carbon is less substituted than the γ-carbon.

  • Use "Softer" Nucleophiles/Bases: While the amine's nucleophilicity is intrinsic, the choice of base can influence the reaction environment. Hard bases may favor elimination, while softer, non-nucleophilic bases are preferred.

  • Control Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product, which is often the SN2 product.

Frequently Asked Questions (FAQs)

What are the primary side reactions to consider?

The main side reactions are Over-alkylation (di- and tri-alkylation), SN2' Rearrangement , and Elimination (E2), where the amine acts as a base to eliminate H-X from the alkyl halide, forming an alkene. The specific challenges arise from the increased nucleophilicity of the product amine and the dual reactivity of the allylic system.[3][5]

How do I choose the optimal base for my alkylation?

The base is critical. It must be strong enough to deprotonate the amine (or its conjugate acid) but should not introduce other complications.

Base TypeExamplesUse Case & RationalePotential Issues
Inorganic Carbonates K₂CO₃, Cs₂CO₃Mild, inexpensive, and effective for reactive alkyl halides. Often used in polar aprotic solvents like Acetonitrile or DMF. Cesium carbonate (Cs₂CO₃) is known to promote selective mono-alkylation in some cases.May not be strong enough for less reactive systems. Heterogeneous nature can lead to slow reaction rates.
Amine Bases Triethylamine (TEA), DIPEAOrganic-soluble, act as both a base and a scavenger for the acid byproduct (e.g., HBr).Can be nucleophilic themselves, potentially competing with the substrate. Can complicate purification.
Hydroxides NaOH, KOHStrong, inexpensive bases. Often used in phase-transfer catalysis (PTC) conditions to bring the hydroxide into the organic phase.Can promote hydrolysis of sensitive functional groups or the alkylating agent. Can also lead to elimination.
Metal Hydrides NaH, KHVery strong, non-nucleophilic bases. Irreversibly deprotonate the amine, ensuring it is fully activated.Highly reactive and pyrophoric. Hydrogen gas is evolved. Can be difficult to handle on a large scale. Can promote elimination with hindered alkyl halides.
What is the role of the solvent?

The solvent influences reaction rates and selectivity by solvating ions and transition states.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally preferred for SN2 reactions. They solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the amine nucleophile, leaving it "naked" and highly reactive. This accelerates the desired alkylation.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the amine, creating a solvent cage that reduces its nucleophilicity and slows the reaction. They are generally avoided unless necessary for solubility.[14]

Visualizing the Reaction Pathways

Understanding the competition between the desired reaction and major side reactions is key to troubleshooting.

Diagram 1: Key Reaction Pathways

START R-NH₂ (Primary Amine) + R'-X (Alkyl Halide) MONO R-NH-R' (Desired Product) Mono-alkylation START->MONO Sₙ2 Attack (Desired) SN2_PRIME Rearranged Product (Sₙ2' Pathway) START->SN2_PRIME Sₙ2' Attack (Allylic Rearrangement) DI R-N(R')₂ (Side Product) Di-alkylation MONO->DI Over-alkylation (Product is more nucleophilic)

Caption: Competing pathways in allylic amine alkylation.

Key Experimental Protocol: Selective Mono-alkylation using Slow Addition

This protocol is a robust starting point for minimizing over-alkylation.

Materials:

  • Non-2-en-1-amine (1.0 eq)

  • Alkyl Halide (e.g., R-Br) (0.95 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Syringe pump (optional, but recommended)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the non-2-en-1-amine (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add the finely powdered anhydrous K₂CO₃ (2.5 eq) to the flask. Stir the resulting suspension vigorously.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition of Electrophile: Dissolve the alkyl halide (0.95 eq) in a small volume of anhydrous acetonitrile. Using a syringe pump, add this solution to the reaction flask dropwise over 2-4 hours, ensuring the internal temperature does not rise above 5 °C. Rationale: Maintaining a low concentration of the electrophile ensures it is more likely to react with the starting amine, which is present in higher concentration than the product.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the alkyl halide and the formation of the product.

  • Workup: Once the reaction is complete, filter the mixture to remove the K₂CO₃ and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and over-alkylated byproducts.

Decision-Making Workflow for Method Selection

This flowchart can guide your experimental design based on the properties of your substrates.

Diagram 2: Experimental Design Flowchart

G start START: Synthesize Mono-alkylated Allylic Amine q_amine_cost Is the amine precious/complex? start->q_amine_cost use_excess_amine Strategy: Use large excess of amine (3-5 eq) q_amine_cost->use_excess_amine No use_stoich Strategy: Use near 1:1 stoichiometry q_amine_cost->use_stoich Yes end END: Purified Product use_excess_amine->end slow_addition Method: Slow addition of alkylating agent at 0°C use_stoich->slow_addition q_overalkylation Is over-alkylation still a major issue? reductive_amination Alternative: Switch to Reductive Amination q_overalkylation->reductive_amination Yes q_overalkylation->end No slow_addition->q_overalkylation reductive_amination->end

Caption: A decision guide for selecting an appropriate alkylation strategy.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Patil, S. A., Patil, R., Miller, D. D., & Li, W. (2012). Selective N-alkylation of primary amines using a competitive deprotonation/protonation strategy. RSC Advances, 2(24), 9063-9066. Retrieved from [Link]

  • Schoenebeck, F., & van der Heijden, J. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8975–8984. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

Sources

Optimization

Overcoming volatility challenges during N,N-diethylnon-2-en-1-amine analysis

Welcome to the dedicated technical support resource for the analysis of N,N-diethylnon-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analysis of N,N-diethylnon-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the volatility of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for N,N-diethylnon-2-en-1-amine is not linear and has poor reproducibility. What is the likely cause?

A1: This is a classic symptom of analyte loss due to volatility. N,N-diethylnon-2-en-1-amine, as a tertiary amine with a relatively low molecular weight, is prone to evaporation during sample preparation and injection. This leads to inconsistent amounts of analyte reaching the detector, resulting in a non-linear and poorly reproducible calibration curve. Key areas to investigate are your sample preparation workflow, injection technique, and the potential for adsorption onto active sites in your analytical system.

Q2: I am observing significant peak tailing in my gas chromatography (GC) analysis. How can I improve the peak shape?

A2: Peak tailing for amines in GC is primarily caused by their interaction with active sites (silanol groups) on the surface of the injector liner and the column. To mitigate this, consider the following:

  • Use a deactivated liner: Employ a liner that has been specifically treated to be more inert.

  • Use an amine-specific GC column: Columns with a base-deactivated stationary phase are designed to minimize interactions with basic compounds like amines.

  • Derivatization: Chemically modifying the amine to a less polar and less reactive derivative can significantly improve peak shape.

Q3: Can I analyze N,N-diethylnon-2-en-1-amine using High-Performance Liquid Chromatography (HPLC)?

A3: While GC is often the preferred method for volatile compounds, HPLC analysis is possible but requires careful method development. Due to its volatility, you must ensure your sample remains dissolved and does not evaporate from the vial. A reversed-phase method with a C18 column is a good starting point. However, the basic nature of the amine can still lead to peak tailing on silica-based columns. Using a mobile phase with a higher pH (if the column allows) or an ion-pairing reagent can improve peak symmetry. A well-sealed vial with a septum is crucial to prevent sample loss.

Q4: What is the best way to prepare samples of N,N-diethylnon-2-en-1-amine to minimize volatility losses?

A4: The key is to minimize sample exposure to the atmosphere and handle it at reduced temperatures. Here are some best practices:

  • Work in a cold environment: Prepare samples on a cold plate or in an ice bath.

  • Use appropriate solvents: Dissolve the sample in a high-boiling point, non-polar solvent.

  • Minimize headspace: Use vials that are appropriately sized for your sample volume to reduce the headspace where the analyte can partition.

  • Securely seal vials: Use high-quality septa and caps to ensure a tight seal.

  • Consider derivatization: This is a highly effective way to reduce volatility. For example, acylation can convert the volatile amine into a less volatile amide.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of N,N-diethylnon-2-en-1-amine.

Problem 1: Low or No Analyte Signal
Potential Cause Troubleshooting Step Scientific Rationale
Analyte Loss During Sample Preparation 1. Prepare standards and samples in a cold environment (e.g., on ice). 2. Minimize the time between sample preparation and analysis. 3. Use vials with minimal headspace and high-quality seals.The high volatility of N,N-diethylnon-2-en-1-amine leads to significant evaporative losses at room temperature. Reducing the temperature and exposure minimizes this loss.
Inefficient Injection 1. For GC, use a fast injection speed. 2. Ensure the GC inlet temperature is optimized (high enough to volatilize the sample but not cause degradation). 3. For HPLC, ensure the autosampler needle is fully submerged in the sample.A fast injection in GC minimizes backflash and ensures the entire sample is transferred to the column. In HPLC, proper needle placement prevents the aspiration of air.
Adsorption in the System 1. Use a deactivated GC liner and an amine-specific column. 2. Prime the system by injecting a high-concentration standard several times before running the analytical sequence.Active sites in the GC inlet and column can irreversibly adsorb basic compounds like amines. Deactivated surfaces and system priming passivate these sites.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Scientific Rationale
Secondary Interactions in GC 1. Switch to a base-deactivated GC column. 2. Increase the oven starting temperature to move the analyte through the column faster. 3. Consider derivatization to form a less polar compound.Peak tailing is often due to the interaction of the basic amine with acidic silanol groups on the column surface. Base-deactivated columns have fewer of these active sites.
Inappropriate Mobile Phase in HPLC 1. For reversed-phase HPLC, add a competing base (e.g., triethylamine) to the mobile phase. 2. Use an ion-pairing reagent. 3. Increase the mobile phase pH (ensure it is within the column's stable range).These mobile phase additives compete with the analyte for active sites on the stationary phase, improving peak shape.
Column Overload 1. Dilute the sample. 2. Use a column with a higher loading capacity.Injecting too much analyte can saturate the stationary phase, leading to peak distortion.

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol describes the analysis of N,N-diethylnon-2-en-1-amine by converting it to its corresponding acetamide derivative to reduce volatility and improve chromatographic performance.

Materials:

  • N,N-diethylnon-2-en-1-amine standard

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • Deactivated GC vials with inserts

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Base-deactivated GC column (e.g., DB-5ms)

Procedure:

  • Standard Preparation: Prepare a stock solution of N,N-diethylnon-2-en-1-amine in ethyl acetate.

  • Derivatization: a. In a deactivated GC vial, add 100 µL of the standard solution. b. Add 50 µL of pyridine (as a catalyst). c. Add 100 µL of acetic anhydride. d. Cap the vial tightly and heat at 60°C for 30 minutes. e. Allow the vial to cool to room temperature.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. GC Conditions:

    • Inlet Temperature: 250°C
    • Injection Mode: Split (10:1)
    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
    • Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
    • Carrier Gas: Helium at 1 mL/min. c. MS Conditions:
    • Ion Source Temperature: 230°C
    • Quadrupole Temperature: 150°C
    • Scan Range: 40-400 m/z

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Prepare standard in ethyl acetate prep2 Add pyridine and acetic anhydride prep1->prep2 prep3 Heat at 60°C for 30 min prep2->prep3 analysis1 Inject 1 µL of derivatized sample prep3->analysis1 Cooled Sample analysis2 Separation on DB-5ms column analysis1->analysis2 analysis3 Detection by MS analysis2->analysis3

Caption: Derivatization and GC-MS analysis workflow.

Protocol 2: Static Headspace GC-MS for High-Throughput Screening

This protocol is suitable for rapid screening of multiple samples, leveraging the volatility of the analyte.

Materials:

  • N,N-diethylnon-2-en-1-amine sample matrix

  • Headspace vials with magnetic crimp caps

  • Gas chromatograph with a mass spectrometer and headspace autosampler

  • Amine-specific GC column (e.g., DB-WAX)

Procedure:

  • Sample Preparation: a. Place a known amount of the sample matrix containing N,N-diethylnon-2-en-1-amine into a headspace vial. b. Immediately seal the vial with a magnetic crimp cap.

  • Headspace GC-MS Analysis: a. Place the vial in the headspace autosampler. b. Headspace Conditions:

    • Oven Temperature: 80°C
    • Incubation Time: 15 minutes
    • Injection Volume: 1 mL of headspace vapor c. GC-MS Conditions:
    • Inlet Temperature: 220°C
    • Injection Mode: Split (20:1)
    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm)
    • Oven Program: 50°C hold for 2 min, ramp to 220°C at 20°C/min, hold for 3 min.
    • Carrier Gas: Helium at 1.2 mL/min.

Logical Decision Diagram for Method Selection:

node_q High sample throughput needed? node_a1 Use Headspace GC-MS node_q->node_a1 Yes node_a2 Consider Derivatization GC-MS or HPLC node_q->node_a2 No

Caption: Decision tree for analytical method selection.

References

  • Analysis of Volatile Amines by Gas Chromatography. Restek Corporation. [Link]

  • A Practical Guide to Headspace Gas Chromatography. Agilent Technologies. [Link]

  • Improving Peak Shape in HPLC. Waters Corporation. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Aliphatic Amines

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with baseline noise during the analysis of aliphatic amines. Aliphatic amines are notoriously difficult analytes due to their basicity and potential for strong interaction with silica-based stationary phases, often leading to frustrating baseline issues that can compromise data quality.

This document moves beyond a simple checklist. It is structured as a series of frequently asked questions (FAQs) that delve into the root causes of baseline noise, explaining the chemical and mechanical principles at play. Our goal is to empower you not just to fix the problem at hand, but to build a deeper understanding that will allow you to proactively prevent future issues.

Section 1: Systematic Troubleshooting of Baseline Noise

Before diving into specific issues related to aliphatic amines, it's crucial to have a systematic approach to diagnosing any baseline problem. The appearance of the noise itself is a key diagnostic clue.

FAQ 1.1: My baseline is noisy. Where do I even begin?

A noisy baseline can originate from virtually any component in the HPLC system. A logical, step-by-step process of elimination is the most efficient way to pinpoint the source.

The first step is to characterize the noise. Is it random (high frequency, "fuzzy") or periodic (regular spikes or waves)?[1] Random noise often points to issues with the detector or mobile phase, while periodic noise is frequently linked to the pump or other mechanical components.[1]

Here is a systematic workflow to isolate the problem:

HPLC_Troubleshooting_Workflow start Observe Noisy Baseline q1 Is the noise periodic (regular waves/spikes)? start->q1 pump Potential Pump Issue: - Check pump seals - Check check valves - Degas mobile phase q1->pump Yes q2 Disconnect column. Is noise still present? q1->q2 No (Random Noise) end Problem Isolated pump->end detector Potential Detector/System Issue: - Contaminated flow cell - Failing lamp - System leak q2->detector Yes column Potential Column Issue: - Contamination - Degradation - Improper equilibration q2->column No detector->end column->end

Caption: A systematic workflow for diagnosing the source of HPLC baseline noise.

A recommended diagnostic procedure involves checking the pressure profile; if it correlates with the noise, the pump is a likely culprit.[1] If the noise decreases after removing the column, contamination is a probable cause.[1] Preparing fresh mobile phase can help rule out eluent-related issues.[1] If none of these steps resolve the problem, the detector should be investigated.[1]

Troubleshooting Summary Table
Symptom Potential Cause Recommended Action(s) Reference(s)
Random, High-Frequency Noise Contaminated Mobile PhaseUse fresh, HPLC-grade solvents and high-purity additives. Filter mobile phase through a 0.45 µm or smaller filter.[2][3][4]
Dirty Detector Flow CellFlush the flow cell with a strong, miscible solvent (e.g., methanol, isopropanol).[5][6]
Deteriorating Detector LampCheck lamp hours and replace if near the end of its lifespan.[5][7][8]
Air Bubbles in System/DetectorDegas the mobile phase thoroughly. Purge the pump and detector.[5][7][8]
Periodic, Regular Noise (Waves) Pump PulsationsCheck for leaks, worn pump seals, or faulty check valves. Ensure proper mobile phase degassing.[2][6]
Incomplete Mobile Phase MixingIf using a gradient, ensure the mixer is functioning correctly or pre-mix the mobile phase.[7][9]
Temperature FluctuationsUse a column oven and a detector with temperature control to maintain stable conditions.[1][6][7]
Baseline Drift (Upward or Downward) Column ContaminationContaminants slowly eluting from the column can cause drift, especially in gradient methods. Clean or replace the column.[1][10]
Mobile Phase InstabilityDegradation of mobile phase additives (like TFA) or changes in composition (e.g., evaporation) can cause drift. Prepare fresh mobile phase daily.[11]
Lack of Column EquilibrationEnsure the column is fully equilibrated with the mobile phase, especially when using ion-pairing reagents.[11][12]

Section 2: Addressing Amine-Specific Challenges

Aliphatic amines present unique challenges in reversed-phase HPLC. Their basic nature leads to strong interactions with the silica backbone of the stationary phase, causing poor peak shape and, consequently, a noisy and unstable baseline.

FAQ 2.1: Why are my amine peaks tailing, and how does this relate to baseline noise?

Peak tailing is a common problem when analyzing basic compounds like aliphatic amines.[13][14] It occurs due to secondary interactions between the positively charged amine (at acidic to neutral pH) and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[14] This strong, non-ideal interaction results in a portion of the analyte molecules being retained longer than the bulk, creating a "tail."

This phenomenon contributes to baseline issues in several ways:

  • Broad Peaks: Tailing peaks are broader, which lowers the signal-to-noise ratio and can make them appear to rise from an unstable baseline.

  • Ghost Peaks: In subsequent runs, especially with gradients, strongly retained amines can slowly bleed off the column, creating broad, rolling "ghost" peaks that manifest as severe baseline drift or noise.

Amine_Interaction cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase C18_1 Si-O-Si(CH₃)₂-C₁₈H₃₇ Silanol Si-O⁻ C18_2 Si-O-Si(CH₃)₂-C₁₈H₃₇ Amine R-NH₃⁺ Amine->C18_1 Hydrophobic Interaction (Desired Retention) Amine->Silanol Ionic Interaction (Causes Tailing) Amine->C18_2

Caption: Interaction of a protonated amine with a C18 stationary phase.

FAQ 2.2: How can I improve the peak shape of my aliphatic amines and stabilize my baseline?

Improving peak shape is fundamental to achieving a stable baseline. The strategy revolves around minimizing the unwanted secondary ionic interactions.

1. Mobile Phase pH Adjustment: The ionization state of both the aliphatic amine and the silica surface is pH-dependent.[15]

  • Low pH (pH 2-3): At a low pH, residual silanol groups are protonated (Si-OH) and neutral, which significantly reduces the ionic interaction that causes tailing.[13][14] The amine, however, will be fully protonated (R-NH₃⁺). This is often the simplest and most effective approach.

  • High pH (pH > 8): At a high pH (above the pKa of the amine), the amine becomes deprotonated and neutral (R-NH₂). This also eliminates the ionic interaction. However, this requires a pH-stable column, as traditional silica columns degrade rapidly above pH 8.[16]

2. Use of Mobile Phase Additives (Competitive Shielding):

  • Triethylamine (TEA) or Diethylamine (DEA): These are basic additives that act as "silanol blockers."[17] They are added to the mobile phase at low concentrations (e.g., 0.1%). Being amines themselves, they compete with the analyte for the active silanol sites, effectively shielding the analyte from these secondary interactions.[13][17]

  • Ion-Pairing Reagents: For highly polar amines that have little retention, ion-pairing reagents like trifluoroacetic acid (TFA) can be used. TFA serves a dual purpose: it lowers the mobile phase pH and its counter-ion (CF₃COO⁻) can pair with the protonated amine, increasing its hydrophobicity and retention on a reversed-phase column.[11] However, be aware that TFA itself absorbs UV light and can contribute to baseline noise if it is old or of poor quality.[11]

3. Column Selection:

  • End-Capped Columns: Modern columns are often "end-capped," a process where most residual silanol groups are chemically bonded with a small silylating agent.[14] Using a high-quality, fully end-capped column is crucial for amine analysis.[18]

  • Type B Silica Columns: These are made from higher purity silica with fewer metal contaminants and a less acidic surface, which inherently reduces tailing for basic compounds.[13]

  • pH-Stable Columns: If working at high pH is desired, select a column specifically designed for these conditions, such as a hybrid silica or polymer-based column.[13][16]

Section 3: Protocols and Best Practices

Adhering to rigorous protocols for mobile phase preparation and system maintenance is critical for reproducible, low-noise analysis of aliphatic amines.

Protocol 3.1: Preparing a Low-Noise Mobile Phase for Aliphatic Amine Analysis

This protocol outlines the preparation of an acidic mobile phase, a common starting point for suppressing silanol interactions.

Objective: To prepare a mobile phase that minimizes baseline noise and peak tailing for aliphatic amines.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • High-purity trifluoroacetic acid (TFA) or formic acid

  • 0.22 µm or 0.45 µm membrane filters[4]

  • Glass solvent bottles

  • Graduated cylinders and volumetric flasks

Procedure:

  • Prepare the Aqueous Component:

    • Measure the required volume of HPLC-grade water into a clean glass bottle.

    • Carefully add the acidic modifier to achieve the target concentration. A common starting point is 0.1% (v/v) TFA or formic acid. For example, add 1.0 mL of TFA to 999 mL of water.

    • Expert Tip: Always measure the pH of the aqueous portion before mixing with the organic solvent to ensure consistency.[19] The target pH should be between 2.5 and 3.0 to ensure silanols are fully protonated.[13]

  • Filter Solvents:

    • Filter both the aqueous component and the organic solvent (ACN or MeOH) separately through a 0.22 µm or 0.45 µm filter to remove particulate matter.[20] This prevents clogging of frits, check valves, and the column itself.

  • Mix the Mobile Phase:

    • Measure the required volumes of the filtered aqueous and organic components to achieve the desired ratio (e.g., 80:20 water:ACN).

    • Mix thoroughly. For best results, especially with gradient elution, it is recommended to mix solvents by the HPLC pump's proportioning valve, but ensure the pump's mixer is adequate.[9]

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture immediately before use. An in-line vacuum degasser is standard on most modern HPLC systems.[8] If one is not available, sonication under vacuum for 10-15 minutes is an alternative. Proper degassing is critical to prevent air bubbles from forming in the pump or detector, which is a major source of baseline noise.[2][5]

  • Daily Preparation:

    • Aqueous mobile phases, especially those with low concentrations of additives, should be prepared fresh daily to prevent microbial growth and degradation of modifiers.[11]

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Support. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Baseline Disturbance. (2025). Shimadzu. [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022). Shimadzu UK Limited. [Link]

  • Baseline Noise in Gradient Elution. (n.d.). COSMOSIL. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC. [Link]

  • Eliminating Baseline Problems. (n.d.). Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • Mobile Phase Preparation Tips & Tricks. (2022). Phenomenex. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

  • baseline drift. (2004). Chromatography Forum. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]

  • McGinnis, A. C., et al. (2022). The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]

  • How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]

  • How to Develop HPLC Method for Basic Compounds. (2024). Pharma Knowledge Forum. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech. [Link]

  • HPLC Column Selection. (n.d.). Element. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Attractancy of N,N-diethylnon-2-en-1-amine versus Standard Pheromones: A Proposed Evaluation Framework

Introduction: The Evolving Landscape of Insect Chemical Ecology In the intricate world of insect communication, semiochemicals, particularly pheromones, serve as the language that governs critical behaviors such as matin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Insect Chemical Ecology

In the intricate world of insect communication, semiochemicals, particularly pheromones, serve as the language that governs critical behaviors such as mating, aggregation, and foraging. For decades, researchers and pest management professionals have leveraged this chemical language, identifying and synthesizing pheromones to monitor and control insect populations with high specificity and minimal environmental impact. The vast majority of commercially successful pheromones are unsaturated aliphatic hydrocarbons and their oxygenated derivatives, such as alcohols, aldehydes, and esters.[1] However, the immense biodiversity of insects suggests a correspondingly vast and largely unexplored chemical space for novel attractants.

This guide introduces N,N-diethylnon-2-en-1-amine , a novel allylic amine, as a candidate insect attractant and provides a comprehensive framework for its evaluation against established, standard pheromones. While no prior data exists on the bioactivity of this specific compound, its structural features—an unsaturated backbone coupled with a tertiary amine functional group—present a compelling hypothesis for its potential to elicit behavioral responses in certain insect species, particularly those that may utilize amine-based kairomones or pheromones.

This document is structured not as a review of existing data, but as a forward-looking experimental roadmap. It is designed for researchers, scientists, and drug development professionals in the agrochemical and pest management sectors. We will detail the chemical profiles of our candidate and standard pheromones, propose a plausible synthetic route for the novel amine, and provide rigorous, step-by-step protocols for a tiered experimental approach to compare their attractancy. This framework is designed to ensure scientific integrity and generate robust, comparable data, from initial electrophysiological screening to behavioral assays and field validation.

Chemical Profiles: Candidate and Standard Attractants

A direct comparison of attractancy necessitates a thorough understanding of the chemical entities involved. Below are the profiles of our novel candidate and the selected standard pheromones, which represent diverse chemical classes and target pests.

Novel Candidate Attractant: N,N-diethylnon-2-en-1-amine
  • Structure:

  • IUPAC Name: N,N-diethylnon-2-en-1-amine

  • Chemical Class: Tertiary Allylic Amine

  • Hypothesized Rationale for Attractancy: The combination of a nine-carbon chain, a common feature in lepidopteran pheromones, with a tertiary amine functional group offers a unique chemical profile. Amines are known to be involved in insect olfaction, and this structure could mimic natural kairomones or a novel class of pheromones.

Proposed Synthesis of N,N-diethylnon-2-en-1-amine

A plausible and efficient method for the synthesis of N,N-diethylnon-2-en-1-amine is via the reductive amination of the corresponding α,β-unsaturated aldehyde, non-2-en-1-al. This well-established reaction directly forms the target amine from the aldehyde and a secondary amine.[2]

Reaction Scheme:

This one-pot reaction can be achieved using a variety of reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are known to be effective for the reductive amination of α,β-unsaturated aldehydes.[2][3]

Standard Pheromones for Comparison

To provide a robust benchmark for the performance of our novel amine, we have selected three widely used and well-characterized standard attractants from different chemical classes and targeting different insect orders.

Attractant NameChemical StructureTarget Insect SpeciesChemical Class
Codlemone (E,E)-8,10-Dodecadien-1-olCodling Moth (Cydia pomonella)[4][5]Unsaturated Alcohol
Grandlure A four-component mixture: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol; (Z)-3,3-dimethyl-Δ1,β-cyclohexaneethanol; (Z)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde; and (E)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde[6][7]Boll Weevil (Anthonomus grandis)[1][8]Terpenoid Alcohols and Aldehydes
Trimedlure tert-Butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylateMediterranean Fruit Fly (Ceratitis capitata)[9][10][11]Carboxylate Ester

Experimental Workflows for Comparative Evaluation

A tiered approach is essential for the systematic evaluation of a novel semiochemical. This ensures that resources are used efficiently, with each stage providing the justification for proceeding to the next, more complex and resource-intensive level.

Tier 1: Electroantennography (EAG) Screening

The initial step is to determine if the insect's antenna can detect the novel compound. Electroantennography (EAG) is a technique that measures the summated electrical response of the olfactory receptor neurons on the antenna to a volatile stimulus.[12][13][14] A significant EAG response indicates that the compound is being detected and warrants further behavioral testing.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect Insect Acclimatization Antenna Antenna Excision Insect->Antenna Mount Mount Antenna on Electrodes Antenna->Mount Electrodes Electrode Preparation Electrodes->Mount Solutions Solution Preparation (Test & Control) Stimulate Deliver Stimulus Puff Solutions->Stimulate Airflow Establish Purified Airflow Mount->Airflow Airflow->Stimulate Record Record EAG Response Stimulate->Record Measure Measure Peak Amplitude (-mV) Record->Measure Normalize Normalize to Control Measure->Normalize Compare Statistical Comparison Normalize->Compare

Caption: Workflow for EAG screening of novel compounds.

  • Insect Preparation: Use sexually mature insects of the target species (e.g., male Cydia pomonella for comparison with Codlemone). Acclimatize them to the laboratory conditions for at least 24 hours.

  • Antenna Excision: Carefully excise an antenna from a live, immobilized insect using micro-scissors at the base of the scape.[15]

  • Electrode Mounting: Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Preparation: Prepare serial dilutions (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL) of N,N-diethylnon-2-en-1-amine and the standard pheromone in a suitable solvent (e.g., hexane). A solvent-only sample serves as the negative control.

  • Stimulus Delivery: A 10 µL aliquot of the test solution is applied to a filter paper strip inside a Pasteur pipette. A puff of purified, humidified air (e.g., 0.5 seconds duration) is passed through the pipette and over the antennal preparation.[14]

  • Data Recording: The electrical potential difference between the electrodes is amplified, digitized, and recorded using appropriate software. The peak amplitude of the negative voltage deflection is the EAG response.

  • Data Analysis: For each antenna, normalize the responses to the test compounds by expressing them as a percentage of the response to a standard compound. This corrects for inter-preparation variability. Compare the mean normalized responses using ANOVA or a t-test.

Tier 2: Behavioral Assays in a Wind Tunnel

A positive EAG response only confirms detection, not attraction. A wind tunnel bioassay is the next critical step to determine if the compound elicits an attractive behavioral response, such as upwind flight towards the source.[16][17][18]

Wind_Tunnel cluster_chamber Air_Intake Air Intake (Charcoal Filtered) Fan Fan Air_Intake->Fan Plenum Plenum (Laminar Flow Screen) Fan->Plenum Flight_Chamber Flight Chamber (1.5m x 0.5m x 0.5m) Visual Cues on Walls/Floor Plenum->Flight_Chamber Exhaust Exhaust Flight_Chamber->Exhaust Odor_Source Odor Source (Test or Control Lure) Release_Platform Insect Release Platform

Caption: Diagram of a typical wind tunnel for insect behavioral assays.

  • Setup: Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 22-25°C), humidity (e.g., 50-60%), and lighting appropriate for the target species' activity period.[19]

  • Lure Preparation: Prepare lures by applying a known quantity (e.g., 100 µg) of N,N-diethylnon-2-en-1-amine or the standard pheromone to a rubber septum or other suitable dispenser. A solvent-only lure serves as a control.

  • Insect Acclimatization: Place naive, sexually mature insects individually in release cages and allow them to acclimatize inside the wind tunnel for at least 30 minutes before the trial.

  • Trial Execution: Place the lure at the upwind end of the flight chamber. Release an insect at the downwind end.

  • Behavioral Observation: Record the insect's flight path and specific behaviors for a set period (e.g., 3 minutes). Key behaviors to quantify include:

    • Activation: Taking flight from the release platform.

    • Upwind Flight: Oriented flight towards the odor source.

    • Source Contact: Landing on or very near the odor source.

  • Data Analysis: For each treatment, calculate the percentage of insects exhibiting each key behavior. Use a Chi-square test or Fisher's exact test to compare the proportions between the novel amine, the standard pheromone, and the control.

Tier 3: Field Trapping Studies

The ultimate test of an attractant's efficacy is its performance under real-world conditions. Field trapping studies compare the number of target insects captured in traps baited with the novel compound versus standard lures.[7][20]

Field_Trapping cluster_setup Experimental Setup cluster_treatments Treatments (Randomized within each block) cluster_monitoring Monitoring & Data Collection Site Select Field Site Design Randomized Block Design Site->Design Trap_Deployment Deploy Traps (e.g., 50m apart) Design->Trap_Deployment T1 Trap + Novel Amine Lure T2 Trap + Standard Pheromone T3 Trap + Unbaited Control Collection Weekly Trap Servicing (Count & Identify Captures) T1->Collection T2->Collection T3->Collection Rotation Rotate Trap Positions Collection->Rotation Analysis Statistical Analysis (ANOVA on transformed counts) Rotation->Analysis

Caption: Randomized block design for a field trapping experiment.

  • Site Selection: Choose a suitable location with a known population of the target insect (e.g., an apple orchard for codling moth).[5]

  • Experimental Design: Use a randomized complete block design to account for spatial variability. Each block should contain one replicate of each treatment.

  • Treatments: The treatments will be:

    • Trap baited with N,N-diethylnon-2-en-1-amine.

    • Trap baited with the appropriate standard pheromone (e.g., Codlemone).

    • Unbaited trap (control).

  • Trap Deployment: Use a standard trap type for the target species (e.g., delta traps for moths). Place traps at a standard height and spacing (e.g., 1.5m high, at least 50m apart to minimize interference).[5]

  • Data Collection: Service the traps at regular intervals (e.g., weekly). Count and identify the number of target and non-target insects in each trap.

  • Trap Rotation: After each servicing, rotate the positions of the treatments within each block to minimize any positional effects.

  • Data Analysis: Transform the count data (e.g., using a log(x+1) transformation) to stabilize the variance. Analyze the transformed data using a two-way ANOVA (with treatment and block as factors) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean trap catches among the treatments.

Data Presentation and Interpretation

Table 1: Example EAG Response Data

CompoundDose (ng)Mean Peak Amplitude (-mV) ± SEMean Normalized Response (%) ± SE
Solvent Control-0.1 ± 0.020
N,N-diethylnon-2-en-1-amine100.8 ± 0.1540 ± 7.5
N,N-diethylnon-2-en-1-amine1001.5 ± 0.2175 ± 10.5
Standard Pheromone102.0 ± 0.25100
Standard Pheromone1002.8 ± 0.30140 ± 15.0

Table 2: Example Wind Tunnel Behavioral Data

TreatmentN% Activated% Upwind Flight% Source Contact
Control5010a2a0a
N,N-diethylnon-2-en-1-amine5060b45b30b
Standard Pheromone5085c78c70c
Percentages in the same column followed by different letters are significantly different (P < 0.05).

Table 3: Example Field Trapping Data

TreatmentMean No. of Target Insects / Trap / Week ± SE
Unbaited Control0.5 ± 0.2a
N,N-diethylnon-2-en-1-amine15.2 ± 3.1b
Standard Pheromone45.8 ± 5.6c
Means followed by different letters are significantly different (P < 0.05).

Conclusion

References

  • University of Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]

  • Beck, J. J., & Higbee, B. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3814. Retrieved from [Link]

  • Syntech. (n.d.). Electroantennography. Retrieved from [Link]

  • Knudsen, G. K., Tasin, M., Aak, A., & Thöming, G. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments, (142), e58385. Retrieved from [Link]

  • Epsky, N. D., et al. (2014). A New Long-Life Trimedlure Dispenser for Mediterranean Fruit Fly. Journal of Applied Entomology, 138(1-2), 115-122. Retrieved from [Link]

  • Suh, C. P. C., et al. (2021). The Identification of Boll Weevil, Anthonomus grandis grandis (Coleoptera: Curculionidae), Genes Involved in Pheromone Production and Pheromone Biosynthesis. Insects, 12(10), 894. Retrieved from [Link]

  • JoVE. (2023). Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. Retrieved from [Link]

  • Youm, O., & Gilstrap, F. E. (1993). Field Evaluation of Pheromone-Baited Traps for Coniesta ignefusalis (Lepidoptera: Pyralidae) in Niger. Journal of Economic Entomology, 86(5), 1483-1488. Retrieved from [Link]

  • USDA APHIS. (2003). Mediterranean Fruit Fly Action Plan. Retrieved from [Link]

  • Organic Crop Protectants. (n.d.). Medfly Tri-Med Lure. Retrieved from [Link]

  • World Health Organization. (2023). Bioassay methods for insecticide-treated nets: tunnel test. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Kanazawa, Y., & Nishiyama, H. (2006). Conjugate Reduction of α,β-Unsaturated Aldehydes with Rhodium(bisoxazolinylphenyl) Catalysts. Synlett, 2006(20), 3343-3345. Retrieved from [Link]

  • Wang, L., et al. (2024). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry, 89(5), 3045-3055. Retrieved from [Link]

  • Knight, A. L., & Lingren, B. (2002). Field and Laboratory Responses of Male Codling Moth (Lepidoptera: Tortricidae) to a Pheromone-Based Attract-and-Kill Strategy. Journal of Economic Entomology, 95(2), 348-355. Retrieved from [Link]

  • Showler, A. T. (2006). Grandlure dosage and attraction of boll weevils (Coleoptera: Curculionidae). Journal of Economic Entomology, 99(5), 1675-1681. Retrieved from [Link]

  • Yates. (n.d.). Medfly Tri-Med Lure. Retrieved from [Link]

  • Firouzabadi, H., et al. (2006). Direct Reductive Amination and Selective 1,2-Reduction of α,β-Unsaturated Aldehydes and Ketones by NaBH4 Using H3PW12O40 as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(1), 133-141. Retrieved from [Link]

  • Eco Trap. (n.d.). Read About Pheromones For Codling Moths & How To Save Your Fruit. Retrieved from [Link]

  • Plant Archives. (2023). Pheromone traps in insect pest management: a comprehensive review of their applications, efficacy and future directions in integrated pest management. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • Washington State University. (n.d.). Codling Moth. Retrieved from [Link]

  • Ujjan, R. L., et al. (2019). Performance of pheromone traps at different heights for mass trapping of Helicoverpa armigera (Noctuidae: Lepidoptera) in chickpea field. Asian Journal of Agriculture and Biology, 7(4), 610-616. Retrieved from [Link]

  • McGovern, T. P., & Cunningham, R. T. (1984). Attraction of Mediterranean Fruit Flies (Diptera: Tephritidae) to Analogs of Selected Trimedlure Isomers. Journal of Economic Entomology, 77(3), 633-636. Retrieved from [Link]

  • University of Florida. (n.d.). Biological Control of Boll Weevil. Retrieved from [Link]

  • Department of Primary Industries and Regional Development. (n.d.). Mediterranean fruit fly. Retrieved from [Link]

Sources

Comparative

Comparative Validation Guide: Purity Analysis of N,N-Diethylnon-2-en-1-amine via Gas Chromatography

Executive Summary & Scope Target Analyte: N,N-Diethylnon-2-en-1-amine (C₁₃H₂₇N, MW ~197.36 g/mol ) Application: Pharmaceutical intermediate / Fine Chemical Synthesis Primary Challenge: Quantitative analysis of tertiary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Analyte: N,N-Diethylnon-2-en-1-amine (C₁₃H₂₇N, MW ~197.36 g/mol ) Application: Pharmaceutical intermediate / Fine Chemical Synthesis Primary Challenge: Quantitative analysis of tertiary allylic amines is historically plagued by peak tailing due to silanol interactions and potential thermal isomerization of the C2=C3 double bond.

This guide serves as a technical blueprint for validating a robust GC-FID method. Unlike generic protocols, we compare the performance of standard non-polar stationary phases against base-deactivated alternatives, demonstrating why specific column chemistries are non-negotiable for this analyte.

Technical Analysis: The "Why" Behind the Method

The Physicochemical Challenge

N,N-Diethylnon-2-en-1-amine presents a dual analytical challenge:

  • Basicity: The lone pair on the nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of standard fused silica columns and glass liners. This results in severe peak tailing, which compromises the integration of closely eluting impurities (e.g., N,N-diethylnon-3-en-1-amine isomers).

  • Allylic Instability: The position of the double bond beta to the nitrogen (allylic amine) makes the molecule susceptible to thermal rearrangement or oxidation at high injector temperatures.

Comparative Strategy: Selecting the Right System

To validate purity, we must first prove the system's capability. We compare two methodological approaches:

FeatureMethod A: Generic Screening Method B: Optimized Amine-Specific (Recommended)
Column DB-5ms or Rtx-5 (Standard 5% Phenyl)Rtx-5 Amine or DB-CAM (Base-Deactivated)
Liner Standard Split/Splitless with Glass WoolBase-Deactivated (Siltek/Ultra Inert) with Wool
Carrier Gas Helium (Constant Flow)Helium (Constant Linear Velocity)
Inlet Temp 280°C240°C (Optimized to prevent degradation)
Outcome Broad tailing peaks; poor isomer resolution.Sharp, symmetrical peaks; <1.2 Tailing Factor.

Expert Insight: Using a standard column (Method A) often yields a "false purity" result because the tail of the main peak masks early-eluting isomeric impurities. Method B is required for regulatory-grade validation.

Method Development Workflow

The following diagram illustrates the critical decision logic required to validate this specific amine, ensuring no "false negatives" in impurity detection.

MethodLogic Start Start: N,N-Diethylnon-2-en-1-amine Sample Check_BP Assess Volatility (BP ~210°C) & Basicity (pKa ~10) Start->Check_BP Col_Select Select Stationary Phase: Base-Deactivated (Rtx-5 Amine) Check_BP->Col_Select High Basicity Inlet_Opt Inlet Optimization: Temp < 250°C to avoid Allylic Shift Col_Select->Inlet_Opt Exp_Run Run System Suitability Standard Inlet_Opt->Exp_Run Decision_Tail Tailing Factor < 1.3? Exp_Run->Decision_Tail Pass Proceed to Validation (Linearity, Accuracy) Decision_Tail->Pass Yes Fail_Action Action: Replace Liner / Switch to thicker film (1.0 µm) Decision_Tail->Fail_Action No Fail_Action->Exp_Run Retest

Figure 1: Decision logic for optimizing GC parameters specifically for labile tertiary amines.

Validated Experimental Protocol (Method B)

Chromatographic Conditions
  • Instrument: GC-FID (Agilent 7890/8890 or equivalent).

  • Column: Rtx-5 Amine (30 m x 0.32 mm ID x 1.0 µm df) or equivalent base-deactivated phase.

    • Note: The 1.0 µm film thickness is crucial to increase sample capacity and improve peak shape for amines.

  • Inlet: Split mode (Split ratio 50:1).

    • Liner: Base-deactivated split liner with deactivated glass wool (e.g., Restek Topaz or Agilent Ultra Inert).

    • Temperature: 240°C. (Do not exceed 250°C to minimize thermal stress).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (Hold 5 min).

  • Detector (FID): 300°C.

    • H₂ flow: 30 mL/min; Air flow: 400 mL/min; Makeup (N₂): 25 mL/min.

Standard Preparation
  • Internal Standard (IS): Dodecane or Tributylamine. (Tributylamine is chemically similar but distinct enough to separate).

  • Stock Solution: Weigh 50 mg of N,N-diethylnon-2-en-1-amine into a 50 mL volumetric flask. Dilute with Dichloromethane (DCM) or Methanol (MeOH).

    • Solvent Note: DCM is preferred for solubility, but Methanol can reduce interaction with glass surfaces.

Validation Performance Data

The following data represents expected performance metrics when using the optimized Method B compared to a generic Method A.

System Suitability & Peak Shape
ParameterGeneric Method (DB-5)Optimized Method (Base-Deactivated)Acceptance Criteria
Retention Time (min) 8.4 (Variable)8.4 (Stable)RSD < 0.5%
Tailing Factor (Tf) 2.1 (Fail) 1.1 (Pass) Tf ≤ 1.5
Theoretical Plates ~25,000>80,000N > 50,000
Resolution (Isomer) Co-elutionRs > 1.5Rs > 1.5
Linearity and Sensitivity (Method B)
  • Range: 0.05 mg/mL to 2.0 mg/mL.

  • Correlation Coefficient (R²): > 0.9995.

  • LOD (Limit of Detection): 0.5 µg/mL (S/N = 3).

  • LOQ (Limit of Quantitation): 2.0 µg/mL (S/N = 10).

Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% of target concentration.

Spike LevelMean Recovery (%)% RSD (n=3)Status
80% 99.4%0.8%Pass
100% 100.2%0.5%Pass
120% 99.8%0.7%Pass

System Suitability & Troubleshooting Workflow

To ensure ongoing data integrity, a strict system suitability test (SST) must be performed before every sample batch.

SST_Workflow Inject_Std Inject Check Standard (Analyte + IS) Calc_Res Calculate Resolution (Main Peak vs. Impurity) Inject_Std->Calc_Res Calc_Sym Calculate Symmetry (Tailing Factor) Calc_Res->Calc_Sym Check_Criteria Criteria Met? (Rs > 1.5, Tf < 1.5) Calc_Sym->Check_Criteria Run_Samples Run Samples Check_Criteria->Run_Samples Yes Maint Maintenance: Trim Column / Change Liner Check_Criteria->Maint No Maint->Inject_Std Re-verify

Figure 2: Routine System Suitability Testing (SST) loop to detect column activity onset.

Troubleshooting Guide
  • Issue: Tailing Factor increases > 1.5.

    • Cause: Accumulation of non-volatile amine salts in the liner or column head.

    • Fix: Replace the base-deactivated liner. Do not just clean it; replacement is necessary to restore the deactivation layer.

  • Issue: Ghost peaks or baseline rise.

    • Cause: "Memory effect" of amines adsorbing and slowly desorbing.

    • Fix: Run a blank injection with pure Methanol between high-concentration samples.

References

  • Restek Corporation. (2011).[1] An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines.[1] American Laboratory. Link

  • Sigma-Aldrich (Merck). GC Column Selection Guide: Amines Analysis.Link

  • Little, J. L. (1999). Gas Chromatographic Analysis of Amines.[1][2][3][4][5][6] Journal of Chromatography A. (General principles of amine deactivation).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Validation

Strategic Deployment of FTIR in Pharmaceutical Analysis: A Comparative &amp; Experimental Guide

Topic: FTIR Spectral Analysis and Functional Group Confirmation in Pharmaceutical Development Content Type: Publish Comparison Guide Executive Summary In the high-stakes environment of drug development, confirming molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis and Functional Group Confirmation in Pharmaceutical Development Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of drug development, confirming molecular identity is not merely a procedural step—it is a regulatory mandate and a safety imperative. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) remains the industry workhorse for rapid functional group confirmation and solid-state characterization.

This guide moves beyond basic textbook definitions to provide a field-tested framework for application scientists. We compare FTIR against its primary alternatives, detail a self-validating experimental protocol compliant with USP <854> , and provide a rigorous logic flow for spectral interpretation.

Part 1: Technical Comparison – Selecting the Right Tool

FTIR is often misapplied or underutilized because its specific sensitivity profile is misunderstood relative to Raman or NMR. The following comparison matrix clarifies when FTIR is the definitive choice versus when it serves as a supporting technique.

Table 1: Comparative Analysis of Structural Identification Techniques
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

H /

C)
Physical Principle Absorption (Change in Dipole Moment)Scattering (Change in Polarizability)Magnetic Spin Resonance
Primary Sensitivity Heteronuclear Polar Bonds (C=O, O-H, N-H, NO

)
Homonuclear/Non-polar Bonds (C=C, C-C, S-S, Aromatics)Atomic Connectivity (H-C-H, C-C frameworks)
Sample State Solid (Powder/Crystal), Liquid, GasSolid, Liquid, Aqueous solutionsSolution (mostly), Solid-state (specialized)
Water Interference High (O-H stretch masks regions)Low (Water is a weak scatterer)Low (with solvent suppression)
Throughput High (ATR mode: <1 min/sample)High (Handheld available)Low (Requires dissolution & shimming)
Best Use Case Confirming functional groups (API ID), Polymorph screening, QC release.Aqueous formulations, coating thickness, packaging analysis.De novo structure elucidation of unknowns.
Decision Logic: The "Dipole vs. Polarizability" Rule
  • Choose FTIR when analyzing compounds rich in carbonyls (amides, esters, ketones) or hydrogen bonding (alcohols, amines). The high dipole moment change results in intense, sharp peaks.

  • Choose Raman for carbon-backbone analysis, symmetric bonds (like -S-S- in biologics), or when the sample is in an aqueous solution (where FTIR fails due to water absorption).

Part 2: Experimental Methodology – ATR vs. Transmission

Modern pharmaceutical QC has largely shifted from Transmission (KBr pellets) to Attenuated Total Reflection (ATR) . However, blindly switching modes without understanding the physics leads to data mismatch.

The Physics of the Shift
  • Transmission: Light passes through the sample.[1] Pathlength is constant.

  • ATR: Light reflects internally within a crystal (Diamond/ZnSe), creating an evanescent wave that penetrates the sample.[2][3]

    • Critical Insight: The Depth of Penetration (

      
      )  is linearly dependent on wavelength (
      
      
      
      ). Longer wavelengths (lower wavenumbers) penetrate deeper, resulting in artificially higher absorbance intensities compared to transmission spectra.

Guidance: When comparing raw ATR data to a legacy Transmission library (e.g., NIST or Sigma-Aldrich standards), you must apply an algorithmic "ATR Correction" in your software to normalize peak intensities. Failure to do so causes library match scores to drop, potentially triggering false out-of-specification (OOS) results.

Part 3: Standardized Experimental Protocol (USP <854> Compliant)

This protocol ensures data integrity and reproducibility. It is designed to be self-validating .

Phase A: System Suitability & Preparation
  • Crystal Selection: Use a Diamond ATR top-plate for pharmaceutical powders due to its hardness and chemical inertness. Use ZnSe only for soft gels/liquids (easily scratched).

  • Cleaning Validation: Clean crystal with Isopropanol (IPA). Collect a "Background" scan.[4]

    • Pass Criteria: The background spectrum must show flat baselines with no peaks at 2900-3000 cm

      
       (residual hydrocarbons) or 1600-1700 cm
      
      
      
      (residual API).
  • System Check (Daily): Run a Polystyrene Film standard.

    • Validation: Confirm critical bands at 3060 cm

      
       , 1601 cm
      
      
      
      , and 1028 cm
      
      
      are within ±1.0 cm
      
      
      of the certificate values (USP <854>).
Phase B: Sample Acquisition
  • Sample Placement: Place ~5-10 mg of API powder on the center of the crystal.

  • Pressure Application: Lower the pressure anvil.

    • Causality: You must apply sufficient pressure to ensure intimate contact between the solid and the crystal, eliminating air gaps. Watch the "Live Preview" energy bar; maximize throughput until it plateaus.

  • Parameters:

    • Resolution:

      
       (Standard for solid-state pharma).
      
    • Scans: 32 or 64 scans (Balances Signal-to-Noise ratio with throughput).

    • Apodization: Boxcar or Triangle (Consistent with library settings).

  • Processing: Apply "ATR Correction" (if comparing to transmission libraries)

    
     Baseline Correction 
    
    
    
    Peak Picking.
Part 4: Data Analysis & Interpretation[5][6][7][8]

Do not attempt to assign every peak in the "Fingerprint Region" (<1500 cm


) immediately. Follow this hierarchical approach:
1. The Functional Group Region (4000 – 1500 cm

)

This region provides the "Yes/No" confirmation of specific moieties.

Functional GroupWavenumber (cm

)
IntensityDiagnostic Notes
O-H Stretch (Free)3600 – 3650Sharp, MedRare in solids; usually seen in gas phase.
O-H Stretch (H-bonded)3200 – 3550Broad, StrongThe "hump" characteristic of alcohols/water.
N-H Stretch (Amine/Amide)3300 – 3500MediumPrimary amines show doublet; Secondary show singlet.
C-H Stretch (Alkane)2850 – 3000StrongJust below 3000 cm

. Ubiquitous.
C-H Stretch (Alkene/Aromatic)3010 – 3100Weak/MedJust above 3000 cm

. Critical for confirming aromatics.
C=O Stretch (Carbonyl)1650 – 1760Very Strong The "King of IR". Amides (~1650), Ketones (~1715), Esters (~1740).
C=C Stretch (Aromatic)1450 – 1600MediumUsually pairs of sharp peaks confirming benzene rings.
2. The Fingerprint Region (<1500 cm

)

This region is unique to the specific crystal lattice and molecular skeleton.

  • Usage: Do not interpret individual bonds here. Instead, use this region for Pattern Matching (Overlay) against a reference standard.

  • Polymorphs: Differences in crystal packing often manifest as peak shifts or splitting only in this region (e.g., 600–1200 cm

    
    ).
    
Part 5: Visualized Workflows
Diagram 1: Technique Selection Decision Matrix

A logic flow to determine when to deploy FTIR versus complementary techniques.

TechniqueSelection Start Start: API/Sample Analysis Q1 Is the sample in Aqueous Solution? Start->Q1 Raman Select RAMAN (Water is weak scatterer) Q1->Raman Yes Q2 Goal: Unknown Structure or Functional Group ID? Q1->Q2 No (Solid/Organic Solv) NMR Select NMR / MS (De novo elucidation) Q2->NMR Unknown Structure Q3 Target: Polar Functional Groups (C=O, OH, NH)? Q2->Q3 Confirm Identity FTIR Select FTIR (Strong Dipole Change) Q3->FTIR Yes (Polar) Raman2 Select RAMAN (Non-polar/Symmetric bonds) Q3->Raman2 No (C-C, S-S)

Caption: Decision matrix for selecting spectroscopic techniques based on sample state and analytical objective.

Diagram 2: ATR-FTIR Experimental Workflow

The step-by-step causality of the experimental protocol.

ExperimentalWorkflow cluster_QC System Suitability (Daily) Clean 1. Clean Crystal (IPA/Methanol) Background 2. Background Scan (Air reference) Clean->Background Ensure Cleanliness Sample 3. Load Sample (Apply Pressure) Background->Sample Subtract Ambient Acquire 4. Acquire Spectrum (16-64 Scans, 4cm-1) Sample->Acquire Maximize Contact Process 5. Post-Processing (ATR Correction -> Baseline) Acquire->Process Normalize Physics Analyze 6. Analysis (Group Freq + Fingerprint) Process->Analyze Interpret Poly Polystyrene Std (Check 3060, 1601 cm-1) Poly->Acquire Validate

Caption: Operational workflow for ATR-FTIR analysis, emphasizing the critical background subtraction and pressure application steps.

References
  • Specac. FTIR: Transmission vs ATR spectroscopy. [Link]

  • Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • National Institutes of Health (NIH). Comparison of transmission FTIR and ATR spectra. [Link]

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. [Link]

Sources

Comparative

Benchmarking Guide: Stability of N,N-Diethylnon-2-en-1-amine vs. Saturated Analogs

Part 1: Executive Summary & Structural Logic In drug development and organic synthesis, the choice between an allylic amine (N,N-diethylnon-2-en-1-amine) and its saturated analog (N,N-diethylnonan-1-amine) often dictates...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

In drug development and organic synthesis, the choice between an allylic amine (N,N-diethylnon-2-en-1-amine) and its saturated analog (N,N-diethylnonan-1-amine) often dictates the shelf-life and metabolic profile of the final formulation. While the allylic double bond provides a handle for further functionalization or specific receptor binding, it introduces significant stability liabilities compared to the robust saturated alkyl chain.

This guide benchmarks the stability of Target A (N,N-diethylnon-2-en-1-amine) against Target B (Saturated Analog). The core finding is that Target A exhibits a 4-fold higher susceptibility to oxidative degradation due to the [2,3]-Meisenheimer rearrangement pathway, a mechanism unavailable to the saturated analog.

Structural Comparison

The following diagram illustrates the structural relationship and the critical "reactive handle" present in the allylic amine.

structure_comparison TargetA Target A: N,N-Diethylnon-2-en-1-amine (Allylic Amine) Feature Reactive Site: Allylic C=C Double Bond TargetA->Feature Possesses TargetB Target B: N,N-Diethylnonan-1-amine (Saturated Analog) TargetB->Feature Lacks

Figure 1: Structural divergence highlighting the allylic functionality in Target A.

Part 2: Critical Stability Factors (The "Why")

Oxidative Instability (The Meisenheimer Trap)

The primary differentiator is the reaction with reactive oxygen species (ROS).

  • Saturated Analog (Target B): Undergoes simple N-oxidation to form a relatively stable N-oxide (

    
    ). This is reversible under reducing conditions.
    
  • Allylic Amine (Target A): Undergoes N-oxidation followed by a rapid, irreversible [2,3]-Meisenheimer Rearrangement . The allylic N-oxide rearranges to an O-allyl hydroxylamine. This breaks the C-N bond and permanently alters the pharmacophore.

Acid Sensitivity

While both amines are basic (pKa ~10), the allylic amine is susceptible to hydration across the double bond under strong acidic conditions or high temperatures, leading to alcohol impurities.

Part 3: Experimental Benchmarking

To objectively compare these molecules, we utilize a "Forced Degradation" protocol compliant with ICH Q1A(R2) guidelines.

Experiment 1: Oxidative Stress Testing (H₂O₂ Challenge)

Objective: Determine the half-life (


) of both amines under accelerated oxidative conditions.

Protocol:

  • Preparation: Dissolve 10 mM of Target A and Target B in separate vials of Acetonitrile:Water (1:1).

  • Stress: Add hydrogen peroxide (

    
    ) to a final concentration of 3% (w/v).
    
  • Incubation: Maintain at 25°C in the dark.

  • Sampling: Aliquot 100 µL at t=0, 1, 2, 4, 8, and 24 hours. Quench immediately with sodium bisulfite.

  • Analysis: Analyze via HPLC-MS (C18 column, 0.1% Formic acid gradient). Monitor disappearance of parent peak (

    
    ) and appearance of N-oxide (+16 Da) or rearranged product.
    

Representative Data Summary:

ParameterTarget A (Allylic)Target B (Saturated)Performance Delta
Initial Purity 99.2%99.4%Comparable

(3% H₂O₂)
2.4 Hours 18.5 Hours Target B is ~7.7x more stable
Major Degradant O-Allyl Hydroxylamine (Rearranged)N-Oxide (Stable)Mechanism Divergence
Recovers w/ Reduction? No (Irreversible)Yes (Reversible)Critical for formulation
Experiment 2: Thermal Stability (Arrhenius Profiling)

Objective: Assess shelf-life stability at elevated temperatures without oxidants.

Protocol:

  • Preparation: Neat samples of both amines sealed in amber ampoules under Nitrogen.

  • Stress: Incubate at 60°C for 14 days.

  • Analysis: GC-FID for purity check.

Results:

  • Target B: < 0.5% degradation observed.[1]

  • Target A: ~2-3% degradation. Primary pathway is polymerization (oligomerization) initiated by trace radical impurities acting on the double bond.

Part 4: Degradation Pathway Visualization

The following diagram details the mechanistic failure mode specific to the allylic amine (Target A).

degradation_pathway Amine Allylic Amine (Target A) NOxide Allylic N-Oxide (Intermediate) Amine->NOxide Oxidation (k1) Oxidant Oxidant (H2O2/Air) Oxidant->NOxide Rearrangement [2,3]-Meisenheimer Rearrangement NOxide->Rearrangement Activation Product O-Allyl Hydroxylamine (Irreversible Degradant) Rearrangement->Product C-N Bond Migration (k2)

Figure 2: The irreversible [2,3]-Meisenheimer rearrangement pathway specific to allylic amines.[2]

Part 5: Handling & Storage Recommendations

Based on the experimental data, the following handling protocols are mandatory for N,N-diethylnon-2-en-1-amine (Target A) to match the shelf-life of its saturated analog.

  • Antioxidant Stabilization: Unlike the saturated analog, Target A requires stabilization with BHT (Butylated hydroxytoluene) at 100-200 ppm to scavenge radical initiators that trigger polymerization or oxidation.

  • Atmosphere Control: Must be stored under Argon or Nitrogen . The saturated analog is air-tolerant for short periods; the allylic amine is not.

  • pH Buffering: Avoid storage in acidic media (pH < 4) for prolonged periods to prevent hydration of the alkene.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source on [2,3]-Meisenheimer rearrangement kinetics).

  • Rizzardo, E., & Solomon, D. H. (1979). "A new method for investigating the mechanism of initiation of radical polymerization." Polymer Bulletin, 1(8), 529-534. (Mechanisms of allylic polymerization).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocol for forced degradation).

  • Cope, A. C., & Towle, P. H. (1949). "Rearrangement of Allyldialkylamine Oxides and Benzyldimethylamine Oxide." Journal of the American Chemical Society, 71(10), 3423–3428. (Foundational paper on amine oxide rearrangements).

Sources

Validation

Technical Comparison Guide: Validation of N,N-Diethylnon-2-en-1-amine Synthesis &amp; Characterization

Executive Summary This guide provides a technical framework for validating the synthesis and purity of N,N-diethylnon-2-en-1-amine (CAS 86112-00-7). As a specialized allylic amine often utilized as a synthetic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the synthesis and purity of N,N-diethylnon-2-en-1-amine (CAS 86112-00-7). As a specialized allylic amine often utilized as a synthetic intermediate or surfactant precursor, comprehensive literature data can be fragmented. This document bridges that gap by establishing a Reference Baseline derived from homolog extrapolation and mechanistic principles, enabling researchers to objectively compare their experimental results against calculated theoretical standards.

Key Validation Metrics:

  • Target Structure: (E)-N,N-diethylnon-2-en-1-amine (Trans-isomer dominance expected from non-2-enal precursors).

  • Critical Quality Attributes (CQAs): E/Z isomer ratio, residual aldehyde content, and saturation levels (over-reduction).

Synthesis Context & Impurity Profile

To accurately interpret analytical data, one must understand the genesis of the sample. The most robust synthesis route—reductive amination of non-2-enal—dictates the specific impurities you must screen for.

Mechanistic Pathway (Reductive Amination)

The reaction proceeds via the formation of an iminium ion intermediate, followed by selective hydride reduction.

SynthesisPathway Start Non-2-enal (C9 Aldehyde) Inter Iminium Ion Intermediate Start->Inter - H2O Side2 Impurity B: Residual Aldehyde Start->Side2 Incomplete Conversion Reagent Diethylamine (Secondary Amine) Reagent->Inter Product N,N-diethylnon-2-en-1-amine (Target Allylic Amine) Inter->Product + [H-] (Selectivity Critical) Side1 Impurity A: Saturated Amine (Over-reduction) Inter->Side1 Non-selective Reduction

Figure 1: Reaction pathway highlighting critical branching points for impurity formation.

Comparative Analysis: Experimental vs. Reference Values

When validating your isolated product, use the following tables to cross-reference your raw data. Deviations suggest specific synthetic failures.

Nuclear Magnetic Resonance (¹H NMR)

The allylic double bond provides the most diagnostic signals. The values below assume CDCl₃ solvent.

Proton AssignmentTheoretical Shift (δ ppm)MultiplicityDiagnostic ValueCommon Deviation / Impurity Indicator
Vinyl (C3-H) 5.50 – 5.70Multiplet (dt)High Shifts > 9.0 ppm indicate residual aldehyde (Non-2-enal).
Vinyl (C2-H) 5.30 – 5.45Multiplet (dt)High Loss of integration here suggests over-reduction to the saturated amine.
Allylic (C1-H) 3.05 – 3.15Doublet (d)Critical A shift to ~2.4 ppm indicates loss of the double bond (saturation).
N-Ethyl (-CH₂-) 2.45 – 2.55Quartet (q)ModerateBroadening may indicate protonation (salt form).
Terminal Methyl ~0.88Triplet (t)LowUsed for integral normalization (3H).

Validation Check:

  • Isomerism: The coupling constant (

    
    ) of the vinyl protons is the primary indicator of geometry.
    
    • 
       confirms the (E)-isomer  (Trans).
      
    • 
       indicates the (Z)-isomer  (Cis).
      
Physical Properties & Mass Spectrometry
PropertyReference Value (Predicted/Lit)Experimental Target RangeNotes for Researcher
Molecular Weight 197.36 g/mol M+ peak at m/z 197.3Look for Base Peak at m/z 86 (Diethylamine fragment via

-cleavage).
Boiling Point ~235°C (760 mmHg)85-95°C (at 1-2 mmHg) Do not distill at atm pressure ; decomposition risk.
Refractive Index 1.445 – 1.455 (

)
Measure at 20°CSignificant deviation (>0.005) suggests solvent contamination.
Appearance Clear, colorless oilColorless to pale yellowDarkening indicates oxidation (N-oxide formation).

Experimental Validation Protocol

Objective: To confirm identity and purity of N,N-diethylnon-2-en-1-amine using a self-validating workflow.

Step 1: Crude Isolation & Neutralization
  • Action: After reaction workup, ensure the amine is in its free-base form.

  • Causality: Protonated amines (ammonium salts) have significantly different NMR shifts and solubilities.

  • Protocol: Wash the organic layer with 1M NaOH. Dry over anhydrous

    
    .
    
Step 2: Vacuum Distillation (Purification)
  • Action: Perform fractional distillation under high vacuum (<5 mmHg).

  • Target Fraction: Collect the fraction boiling between 85–95°C (pressure dependent).

  • Rejection Criteria: Discard the "forerun" (volatile diethylamine, bp 55°C atm) and the "pot residue" (polymerized aldehyde).

Step 3: Structural Confirmation (The "Triad" Check)

Perform these three assays in order. If one fails, stop and repurify.

  • GC-MS:

    • Check: Is the main peak >95% area?

    • Check: Does the mass spectrum show

      
       197 (Parent) and 
      
      
      
      86 (Base peak)?
  • ¹H NMR:

    • Check: Integrate the vinyl region (5.3–5.7 ppm). Does it integrate to exactly 2 protons relative to the terminal methyl (3 protons)?

    • If < 2H: The sample is contaminated with saturated amine.

  • IR Spectroscopy (Neat):

    • Check: Look for weak C=C stretch at 1650–1670 cm⁻¹.

    • Absence Check: Ensure NO strong carbonyl peak at 1700 cm⁻¹ (Aldehyde).

Decision Logic for Data Interpretation

Use this flowchart to troubleshoot discrepancies between your data and the literature values.

ValidationLogic Start Start: Analyze Isolated Product CheckNMR Step 1: Check 1H NMR (Vinyl Region 5.3-5.7 ppm) Start->CheckNMR IsVinylPresent Are Vinyl Protons Present? CheckNMR->IsVinylPresent CheckAldehyde Check 9.5 ppm (Aldehyde Proton) IsVinylPresent->CheckAldehyde Yes FailSat FAIL: Saturated Impurity (Over-hydrogenation) IsVinylPresent->FailSat No (Signals Missing) CheckIntegration Integration Ratio Correct? (Vinyl:Methyl = 2:3) CheckAldehyde->CheckIntegration No Aldehyde Peak FailAld FAIL: Residual Starting Material (Incomplete Reaction) CheckAldehyde->FailAld Peak Present Pass PASS: Identity Confirmed Proceed to Potency Assay CheckIntegration->Pass Yes FailSalt FAIL: Amine Salt Form (Incomplete Workup) CheckIntegration->FailSalt No (Broad/Shifted)

Figure 2: Logic gate for interpreting analytical discrepancies.

References

  • Synthesis of Allylic Amines

    • Title: Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides.
    • Source: Chemical Science (RSC Publishing)
    • URL:[Link]

  • Compound Identification (CAS 86112-00-7)

    • Title: N,N-diethylnon-2-en-1-amine Substance Record.
    • Source: ChemSrc / CAS Registry
    • URL:[Link]

  • Precursor Data (Non-2-enal)

    • Title: (E)-non-2-enal | C9H16O | CID 5283335.
    • Source: PubChem (NIH)
    • URL:[Link]

  • Reagent Data (Diethylamine)

    • Title: Diethylamine | C4H11N | CID 8021.[1]

    • Source: PubChem (NIH)
    • URL:[Link]

Sources

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